tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-14-8-6-13(7-9-14,10-17-14)15-11(16)18-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBHUHBCGVWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate: A Novel Scaffold for Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
Abstract
The quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties over traditional aromatic systems is a central theme in modern medicinal chemistry. The saturated bicyclic ether, 2-oxabicyclo[2.2.2]octane, has emerged as a promising bioisostere for the para-substituted phenyl ring, offering a rigid framework with a distinct three-dimensional exit vector for appended functionalities.[1][2] This technical guide focuses on a specific derivative, tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate (CAS Number: 1416374-98-5 ), a molecule poised for applications in drug discovery due to its unique combination of a vinyl group for further elaboration and a protected amine for diverse derivatization.
Introduction: The 2-Oxabicyclo[2.2.2]octane Scaffold
The 2-oxabicyclo[2.2.2]octane core is a saturated heterocyclic system that has garnered significant attention as a bioisosteric replacement for the phenyl ring in drug candidates.[1][2] Its rigid, non-planar structure provides a well-defined orientation for substituents, which can be crucial for optimizing interactions with biological targets. Compared to its carbocyclic counterpart, bicyclo[2.2.2]octane, the introduction of an oxygen atom into the bridgehead can lead to improved properties such as increased aqueous solubility and enhanced metabolic stability.[3]
The synthesis of the 2-oxabicyclo[2.2.2]octane skeleton is often achieved through Diels-Alder reactions between 2H-pyran-2-ones and various dienophiles.[4][5][6] This powerful cycloaddition strategy allows for the creation of multiple stereocenters in a single step with a high degree of control.[7]
Physicochemical Properties of this compound
While extensive experimental data for this specific molecule is not publicly available, its structural features allow for the prediction of key physicochemical properties relevant to drug development.
| Property | Predicted Value/Characteristic | Rationale |
| CAS Number | 1416374-98-5 | |
| Molecular Formula | C₁₄H₂₃NO₃ | Based on chemical structure. |
| Molecular Weight | 253.34 g/mol | Calculated from the molecular formula. |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | The presence of the carbamate and ether oxygen contributes to a moderate TPSA, suggesting potential for good cell permeability. |
| cLogP | ~2.5 - 3.5 | The aliphatic core and the tert-butyl group contribute to its lipophilicity, while the polar groups moderate it. This range is often favorable for oral bioavailability. |
| Hydrogen Bond Donors | 1 | The N-H of the carbamate. |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the carbamate and the ether oxygen. |
| Rotatable Bonds | 3 | Limited flexibility due to the bicyclic core, which can be advantageous for binding affinity. |
Synthetic Strategy: A Proposed Diels-Alder Approach
A plausible and efficient synthetic route to this compound involves a Diels-Alder reaction between a suitably substituted 2H-pyran-2-one and a vinyl-containing dienophile. This approach leverages the well-established reactivity of pyranones in [4+2] cycloadditions.[4][5][8]
The following diagram outlines a proposed synthetic workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Synthetic Utility of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Abstract
This technical guide provides an in-depth analysis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate, a key synthetic intermediate possessing a rigid, three-dimensional oxabicyclo[2.2.2]octane scaffold. This moiety is of increasing interest in medicinal chemistry as a saturated bioisostere for phenyl rings. We will detail the core physicochemical properties of this compound, with a primary focus on its molecular weight, alongside its structural characterization, synthetic applications, and a representative experimental protocol. This document is intended to serve as a comprehensive resource for researchers leveraging this building block in the design and development of novel chemical entities.
Core Physicochemical Properties and Characterization
This compound (CAS No. 1416374-98-5) is a bifunctional molecule featuring a vinyl group for further elaboration and a Boc-protected amine, which ensures stability during preceding synthetic steps and allows for controlled deprotection.
Molecular Structure and Weight
The defining feature of this compound is its bridged bicyclic ether system, which imparts significant conformational rigidity. The molecular formula is C₁₄H₂₃NO₃.[1][2] Based on this formula, the calculated molecular weight is a critical parameter for all quantitative experimental work.
The monoisotopic mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms:
-
(14 x 12.000000) + (23 x 1.007825) + (1 x 14.003074) + (3 x 15.994915) = 253.167794 Da
For laboratory and bulk material purposes, the standard atomic weights are used to calculate the molar mass:
This molecular weight is the cornerstone for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.
Data Summary
The key quantitative and qualitative data for this molecule are summarized in the table below for quick reference.
| Parameter | Value | Source(s) |
| IUPAC Name | This compound | N/A (Systematic) |
| CAS Number | 1416374-98-5 | [1][2] |
| Molecular Formula | C₁₄H₂₃NO₃ | [1][2] |
| Molecular Weight | 253.34 g/mol | [1][2] |
| MDL Number | MFCD23099503 | [2] |
| SMILES Code | O=C(OC(C)(C)C)NC12COC(CC2)(C=C)CC1 | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Structural Visualization
The 2D structure of the molecule is depicted below to clarify atom connectivity and functional group orientation.
Caption: 2D representation of this compound.
Role in Synthetic Chemistry and Drug Discovery
The title compound serves as a valuable building block, primarily in the field of medicinal chemistry. The oxabicyclo[2.2.2]octane core is recognized as a saturated, non-planar bioisostere of the benzene ring, offering a route to escape "flatland" in molecular design and improve physicochemical properties such as solubility while maintaining critical vector orientations for target binding.[3]
A notable application is in the synthesis of novel bacterial topoisomerase inhibitors (NBTIs).[4] In these syntheses, the vinyl group acts as a chemical handle for palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki coupling) to link the bicyclic core to other heterocyclic systems.[4][5] The Boc-protected amine at the C4 position is strategically placed for later deprotection and derivatization to modulate potency and pharmacokinetic properties.
The general workflow for utilizing this intermediate is outlined below.
Caption: Synthetic workflow utilizing the title compound as a key intermediate.
Experimental Protocol: Boc Deprotection
To illustrate the utility of the Boc-protecting group, this section provides a standard, self-validating protocol for its removal to yield the corresponding free amine. This step is fundamental for subsequent functionalization at this position.
Objective: To quantitatively remove the tert-butoxycarbonyl (Boc) protecting group from the C4-amine.
Rationale: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent system. The reaction is clean, as the byproducts are volatile (isobutylene and CO₂) and are easily removed in vacuo.
Methodology
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Place the flask in an ice bath (0 °C) to mitigate any potential exotherm.
-
-
Reagent Addition:
-
Slowly add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the stirred solution.
-
Causality: A large excess of TFA ensures the reaction goes to completion swiftly. The slow addition at 0 °C controls the reaction rate and prevents side reactions.
-
-
Reaction Monitoring (Self-Validation):
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
On a TLC plate, the disappearance of the starting material spot (higher Rf) and the appearance of a new, more polar spot at the baseline (lower Rf, corresponding to the TFA salt of the amine) indicates completion. An appropriate eluent system would be 10% Methanol in DCM with 1% triethylamine.
-
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
The resulting residue is the crude TFA salt of the amine. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 8).
-
Causality: The basic wash neutralizes the excess TFA and deprotonates the ammonium salt to yield the free amine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine, (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)amine.
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the tert-butyl signal (a singlet at ~1.4 ppm in ¹H NMR) is a key diagnostic marker of successful deprotection.
-
Safety and Handling
Based on available supplier data, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2]
References
- Vertex AI Search Result. CAS NO. 1416374-98-5 | tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan...
- BLDpharm. 1416374-98-5|this compound.
- National Center for Biotechnology Information. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase. Antimicrobial Agents and Chemotherapy.
- ASM Journals. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase.
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Available at: [Link]
Sources
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- 2. 1416374-98-5|this compound|BLD Pharm [bldpharm.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
An In-Depth Technical Guide to tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of tert-butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its unique three-dimensional structure, explore plausible synthetic routes based on established chemical principles, and discuss its potential applications, particularly as a valuable scaffold in the design of novel therapeutics.
The 2-Oxabicyclo[2.2.2]octane Core: A Scaffold of Growing Importance
The 2-oxabicyclo[2.2.2]octane framework is a rigid, non-planar bicyclic system that has garnered considerable attention as a bioisostere for the commonly encountered para-substituted phenyl ring.[1][2] Bioisosteric replacement is a powerful strategy in drug design, aiming to improve a molecule's physicochemical properties—such as solubility and metabolic stability—while retaining or enhancing its biological activity.[2] The constrained nature of the 2-oxabicyclo[2.2.2]octane scaffold provides a well-defined spatial arrangement for substituents, making it an attractive building block for creating molecules with precise three-dimensional geometries to interact with biological targets.[3]
The incorporation of a vinyl group at the bridgehead position and a carbamate-protected amine introduces key functionalities for further chemical elaboration, rendering this compound a versatile intermediate for the synthesis of more complex molecules. This strategic functionalization opens avenues for its use in creating novel chemical entities for various therapeutic areas, including as modulators of G protein-coupled receptors (GPRs) and as components of novel antibacterial agents.[4][5]
Structural Elucidation and Physicochemical Properties
The structure of this compound is characterized by a bicyclo[2.2.2]octane cage with an oxygen atom at the 2-position. A vinyl group is attached to the C1 bridgehead, and a tert-butoxycarbonyl (Boc)-protected amine is situated at the C4 bridgehead.
| Property | Value | Source |
| CAS Number | 1416374-98-5 | [1] |
| Molecular Formula | C₁₄H₂₃NO₃ | [1] |
| Molecular Weight | 253.34 g/mol | [1] |
| SMILES | C=CC12CCC(CC1)(OC2)NC(=O)OC(C)(C)C | [1] |
Synthetic Strategies: A Plausible Pathway
Core Synthesis: The Diels-Alder Approach
The hetero-Diels-Alder reaction of a 2H-pyran-2-one derivative is a powerful method for constructing the 2-oxabicyclo[2.2.2]octane skeleton.[3][6] A plausible precursor for our target is tert-butyl (2-oxo-2H-pyran-5-yl)carbamate, which can undergo a [4+2] cycloaddition with a suitable dienophile.
Caption: Wittig olefination for vinyl group installation.
The following is a generalized protocol for the Wittig olefination of tert-butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate, based on standard procedures. [7]
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium or sodium amide, dropwise. The formation of the ylide is indicated by a color change. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Olefination: Cool the ylide solution back to 0 °C. Dissolve tert-butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate in anhydrous THF and add it dropwise to the ylide solution.
-
Reaction Monitoring and Workup: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Characterization (Predicted)
While specific experimental data for the title compound is not available in the cited literature, we can predict the key spectroscopic features based on the analysis of closely related structures, such as the advanced intermediate in the synthesis of AM-8722. [4]
| Data Type | Predicted Features |
|---|---|
| ¹H NMR | The spectrum is expected to show characteristic signals for the vinyl group protons (typically in the range of 5-6 ppm) with distinct coupling patterns (dd, ddd). The protons of the bicyclic core will appear as complex multiplets in the aliphatic region (1.5-2.5 ppm). The tert-butyl group will present as a sharp singlet at approximately 1.4 ppm. The NH proton of the carbamate will likely appear as a broad singlet. |
| ¹³C NMR | The vinyl carbons are expected to resonate at approximately 110-140 ppm. The quaternary carbons of the bicyclic core and the tert-butyl group will also be present. The carbonyl carbon of the Boc group will appear downfield (around 155 ppm). |
| IR (Infrared) | Key absorptions are expected for the N-H stretch of the carbamate (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1700 cm⁻¹), and the C=C stretch of the vinyl group (around 1640 cm⁻¹). |
| HRMS (High-Resolution Mass Spectrometry) | The exact mass of the protonated molecule [M+H]⁺ would be calculated as 254.1751, confirming the elemental composition of C₁₄H₂₄NO₃. |
Applications in Drug Discovery and Medicinal Chemistry
The rigid 2-oxabicyclo[2.2.2]octane scaffold, functionalized with a vinyl group and a protected amine, is a highly valuable building block in medicinal chemistry. The vinyl group serves as a versatile handle for a variety of chemical transformations, including Heck reactions, hydroboration-oxidation, and metathesis reactions, allowing for the introduction of diverse substituents. [4]The Boc-protected amine can be deprotected to reveal a primary amine, which can then be used for amide bond formation, reductive amination, or other nucleophilic additions.
This scaffold has been incorporated into molecules targeting G protein-coupled receptors (GPRs), which are a large family of transmembrane receptors involved in a wide range of physiological processes and are important drug targets. [5]Furthermore, related oxabicyclooctane structures have been utilized in the development of novel bacterial topoisomerase inhibitors, highlighting their potential in the discovery of new antibacterial agents. [4]
Conclusion
This compound represents a strategically important molecule for the advancement of medicinal chemistry programs. Its rigid, three-dimensional structure, combined with versatile functional groups, makes it an ideal scaffold for the synthesis of novel drug candidates with improved physicochemical properties. The synthetic pathways outlined in this guide, based on robust and well-precedented chemical reactions, provide a clear roadmap for its preparation and further elaboration. As the demand for novel chemical matter with well-defined three-dimensional architectures continues to grow, the utility of scaffolds like the 2-oxabicyclo[2.2.2]octane core is poised to expand significantly.
References
-
Afarinkia, K., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5666. [Link]
-
Gajewska, I., et al. (2020). Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction. Organic Letters, 22(6), 2155–2159. [Link]
-
Kočevar, M., et al. (2013). Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. Arkivoc, 2013(i), 333-363. [Link]
-
Takahashi, H., et al. (2014). In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase. Antimicrobial Agents and Chemotherapy, 58(7), 3963-3971. [Link]
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]
- Imbriglio, J., et al. (2014). Oxabicyclo [2.2.
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14, 5608. [Link]
-
Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols. (2024). Chemical Science. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
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- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
Technical Guide: Synthesis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
This technical guide details the synthesis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate , a critical intermediate in the development of next-generation bioisosteres for phenyl and tert-butyl groups. The guide prioritizes the most robust, scalable route starting from the commercially available carboxylic acid scaffold, while also providing the de novo construction of the core for complete autonomy.
Executive Summary & Structural Analysis
The target molecule, This compound (hereafter Compound 1 ), features a 2-oxabicyclo[2.2.2]octane core. This scaffold acts as a saturated,
Structural Disconnection
-
Core: 2-Oxabicyclo[2.2.2]octane (Bridgehead functionalized at C1 and C4).
-
Vector 1 (C4): tert-Butoxycarbonyl (Boc)-protected amine.
-
Vector 2 (C1): Vinyl group (Reactive handle for Heck coupling, olefin metathesis, or hydrofunctionalization).
Synthetic Strategy: The most reliable route proceeds via the functional group interconversion (FGI) of the corresponding 1-carboxylic acid precursor. This precursor is accessible via the iodine-mediated cyclization of 4-substituted cyclohexanols (the Mykhailiuk-Pellicciari Protocol ).
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the vinyl group to an aldehyde, which traces back to the carboxylic acid core.
Figure 1: Retrosynthetic logic flow from the vinyl target to the stable acid scaffold.
Detailed Synthetic Protocols
Phase 1: Synthesis of the Core (Optional De Novo Route)
Use this phase if the starting acid (Compound 2) is not purchased.
Objective: Construct the 2-oxabicyclo[2.2.2]octane core from ethyl 4-oxocyclohexanecarboxylate. Mechanism: Iodine-mediated intramolecular etherification.
| Step | Reagents | Conditions | Yield (Est.) |
| 1. Olefination | THF, | 85-90% | |
| 2. Reduction | THF, | 92% | |
| 3. Iodocyclization | Dark, | 75-80% | |
| 4. Substitution | 88% | ||
| 5. Oxidation | Jones Reagent or TEMPO | Acetone/Water | 90% |
| 6. Curtius | DPPA, | Toluene, Reflux | 70-80% |
Critical Insight: The key to the core formation is the iodocyclization of (4-methylenecyclohexyl)methanol. The iodine activates the exocyclic alkene, triggering nucleophilic attack by the primary alcohol to close the bridge.
Phase 2: Functionalization (Acid to Vinyl)
Primary Workflow: Converting 4-(Boc-amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid to Target.
Step 1: Reduction to Primary Alcohol
The carboxylic acid at the bridgehead is sterically hindered but responsive to borane reduction or mixed anhydride methods.
-
Reagents: Borane-tetrahydrofuran complex (
, 1.0 M). -
Protocol:
-
Dissolve Compound 2 (1.0 eq) in anhydrous THF under
. -
Cool to
. -
Add
(1.5 eq) dropwise over 30 min. Caution: Gas evolution. -
Stir at
for 4 h. Monitor by TLC (stain with Ninhydrin or PMA). -
Quench with MeOH carefully. Concentrate and purify via flash column chromatography (Hex/EtOAc).
-
-
Checkpoint: Ensure complete reduction of the acid without affecting the Boc group. Borane is chemoselective for carboxylic acids in the presence of carbamates.
Step 2: Oxidation to Aldehyde
The resulting alcohol is neopentyl-like and can be oxidized using mild conditions to prevent epimerization (though the bridgehead is rigid) or over-oxidation.
-
Reagents: Dess-Martin Periodinane (DMP) or Swern conditions.
-
Protocol (DMP):
-
Dissolve the alcohol (1.0 eq) in DCM.
-
Add DMP (1.2 eq) and
(3.0 eq) to buffer the reaction. -
Stir at
for 2 h. -
Quench with saturated
(1:1). -
Extract with DCM. The aldehyde is often used directly in the next step to minimize stability issues.
-
Step 3: Wittig Olefination (Target Formation)
Installation of the vinyl group.
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ). -
Protocol:
-
Suspend
(1.5 eq) in anhydrous THF at . -
Add
(1.4 eq) portion-wise. The solution should turn bright yellow (ylide formation). Stir for 30 min. -
Add the Aldehyde (from Step 2) in THF dropwise.
-
Warm to
and stir for 2–4 h. -
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).
-
-
Validation:
-
1H NMR: Look for characteristic vinyl protons:
(dd, 1H), (d, 1H), (d, 1H). -
13C NMR: Vinyl carbons typically appear at
ppm (CH) and ppm (CH2).
-
Reaction Pathway Visualization
The following diagram maps the transformation from the commercially available acid to the vinyl target.
Figure 2: Forward synthesis pathway from the carboxylic acid building block.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Wittig | Enolization of aldehyde | Use a non-basic ylide generation or switch to Tebbe reagent or Petasis reagent for non-basic methylenation. |
| Boc Deprotection | Acidic quench too harsh | Ensure Lewis acids (like |
| Incomplete Reduction | Steric bulk at bridgehead | Switch from |
References
-
Mykhailiuk, P. K., et al. (2023).[1] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608.[1] [Link]
-
Vertex Pharmaceuticals. (2015). "In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722." Antimicrobial Agents and Chemotherapy. [Link]
-
Pellicciari, R., et al. (2014). "Discovery of 2-Oxabicyclo[2.2.2]octane-Based Farnesoid X Receptor Agonists." Journal of Medicinal Chemistry. [Link]
Sources
2-oxabicyclo[2.2.2]octane scaffold in medicinal chemistry
The 2-oxabicyclo[2.2.2]octane scaffold represents a high-value "escape from flatland" strategy in modern medicinal chemistry. It serves as a saturated, metabolically stable bioisostere for the para-substituted phenyl ring, offering superior physicochemical properties (solubility, LogD) while maintaining critical exit vector geometry.
Engineering the Ideal para-Phenyl Bioisostere
Executive Summary: The Geometric & Metabolic Advantage
In the optimization of drug candidates, the phenyl ring is ubiquitous but often problematic.[1] It contributes to poor aqueous solubility, "flat" molecular topography (low Fsp³), and metabolic liability (CYP450 oxidation).
The 2-oxabicyclo[2.2.2]octane (2-Ox-BCO) scaffold has emerged as a superior saturated bioisostere compared to traditional alternatives like bicyclo[1.1.1]pentane (BCP) or cubane.[2][3][4]
| Feature | p-Phenyl Ring | Bicyclo[1.1.1]pentane | Bicyclo[2.2.2]octane | 2-Oxabicyclo[2.2.2]octane |
| Geometry (Bridgehead Dist.) | ~2.8 Å | ~1.8 Å (Too Short) | ~2.6 Å (Good) | ~2.6 Å (Ideal) |
| Lipophilicity (LogP) | High | Moderate | Very High | Low (Ether Oxygen) |
| Solubility | Low | Moderate | Low | High |
| Metabolic Stability | Low (Aromatic hydroxylation) | High | High | High |
| Chemical Stability | High | Moderate | High | High |
Core Value Proposition: The 2-Ox-BCO scaffold mimics the spatial arrangement of a para-phenyl ring but introduces an ether oxygen that acts as a hydrogen bond acceptor, significantly lowering LogD and boosting metabolic stability by removing aromatic hydrogens prone to oxidation.
Structural Pharmacology & Bioisosterism
Vector Analysis
The success of a scaffold replacement depends on the conservation of "exit vectors"—the angles and distances of the substituents.
-
Distance: The C1–C4 bridgehead distance in 2-Ox-BCO is approximately 2.6 Å , which closely matches the ~2.8 Å distance of a para-substituted benzene. This is superior to BCP (1.85 Å), which often shortens the pharmacophore too drastically.
-
Linearity: The substituents at the bridgeheads (C1 and C4) are collinear, perfectly mimicking the 180° substitution pattern of p-phenylene.
Physicochemical Impact (Case Study: Imatinib)
Replacing the central phenyl ring of the kinase inhibitor Imatinib with 2-Ox-BCO yields dramatic improvements without sacrificing potency.
-
Solubility: Increases due to the disruption of crystal packing (3D character) and the polarity of the ether oxygen.
-
Lipophilicity: The ether bridge reduces LogP compared to the all-carbon bicyclo[2.2.2]octane.
Data Comparison (Imatinib Analogues):
| Property | Imatinib (Phenyl) | Carbocycle Analog (BCO) | 2-Oxa Analog (2-Ox-BCO) |
|---|---|---|---|
| ClogP | 4.5 | 3.6 | 2.6 |
| LogD (Exp) | 2.6 | 2.7 | 1.8 |
| Solubility (µM) | 351 | 113 | 389 |
| Metabolic Stability (Cl_int) | 60 | 107 | 87 (Improved t1/2) |
Synthetic Architecture
The primary challenge in adopting bridged systems is synthetic accessibility. The most robust route to 2-Ox-BCO involves the Iodocyclization of Cyclohexenyl Alcohols . This method is scalable (>100g), regioselective, and creates the bridge and functionality in a single step.
Mechanism of Action: Iodocyclization
The synthesis relies on the intramolecular attack of a pendant hydroxyl group onto an iodonium ion formed at a cyclohexene double bond.
Pathway Visualization:
Caption: The iodocyclization cascade converting a flexible cyclohexene precursor into the rigid bridged ether scaffold.
Experimental Protocol: Synthesis of 2-Oxabicyclo[2.2.2]octane Core
Objective: Synthesis of 4-iodo-2-oxabicyclo[2.2.2]octane derivatives from cyclohex-3-en-1-ylmethanol derivatives.
Reagents & Equipment
-
Substrate: (4-substituted-cyclohex-3-en-1-yl)methanol.
-
Solvent: Acetonitrile (MeCN) or Water/NaHCO₃ systems.
-
Quench: Saturated aq. Na₂S₂O₃.
Step-by-Step Methodology
-
Preparation: Dissolve the alkenyl alcohol substrate (1.0 equiv) in acetonitrile (0.1 M concentration). Ensure the reaction vessel is shielded from excessive light if using sensitive substrates, though standard lab lighting is usually acceptable.
-
Cyclization: Add Iodine (I₂) (1.2–1.5 equiv) portion-wise at room temperature (25°C).
-
Observation: The solution will turn dark brown/violet.
-
Reaction Time: Stir for 2–12 hours. Monitor via LC-MS for the disappearance of the alkene and appearance of the iodinated product (M+H).
-
-
Quenching: Pour the reaction mixture into a separatory funnel containing saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine. Shake until the organic layer turns from violet to pale yellow/colorless.
-
Extraction: Extract with Ethyl Acetate (EtOAc) or DCM (3x).
-
Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (typically Hexane/EtOAc gradient).
-
Note: The iodine atom at the bridgehead (or bridge position depending on substitution) serves as a functional handle for further cross-coupling or elimination-reduction sequences to install desired pharmacophores.
-
Functionalization (Post-Cyclization)
The resulting iodide is a versatile handle.
-
To install Aryl groups: Use Nickel-catalyzed cross-coupling or radical arylation.
-
To remove Iodine: Radical reduction (Bu₃SnH/AIBN or silane alternatives) yields the unsubstituted bridge.
-
To install Nitrogen: Displacement reactions (if primary iodide) or Curtius rearrangement sequences if starting from a carboxylic acid derivative.
Strategic Recommendations for Medicinal Chemists
-
When to use: Deploy 2-Ox-BCO when a para-phenyl ring causes solubility issues or metabolic hotspots, but the vector distance (2.8 Å) must be maintained. Do not use BCP ([1.1.1]) if the shorter distance (1.8 Å) compromises binding pocket span.
-
Solubility Rescue: If a lead compound has high LogP (>4.0), swapping a phenyl for 2-Ox-BCO can lower LogP by ~1.0–1.5 units while maintaining potency.
-
IP Generation: This scaffold is less crowded in patent literature than phenyl or standard piperidine/piperazine linkers, offering a route to novel composition of matter.
References
-
Levterov, V. V., et al. (2023).[2][4][6][7][9] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications / Enamine.
-
Mykhailiuk, P. K. (2020).[3][4][7][8][10] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.
-
Lovering, F., et al. (2009).[7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Stepan, A. F., et al. (2012).[1][2] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry.
Sources
- 1. enamine.net [enamine.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
The Strategic Replacement of Phenyl Rings in Drug Discovery: A Technical Guide to Bioisosterism
Executive Summary
The phenyl ring is a ubiquitous scaffold in medicinal chemistry, estimated to appear in over 60% of marketed small molecule drugs. However, its planar, lipophilic nature often introduces critical liabilities: poor aqueous solubility, metabolic susceptibility (CYP450 oxidation), and "flat" geometries that limit selectivity. This guide explores the strategic deployment of phenyl ring bioisosteres—ranging from classical heterocycles to modern saturated cage systems like bicyclo[1.1.1]pentane (BCP)—to optimize physicochemical properties without compromising potency.[1][2]
Part 1: The Rationale for Bioisosterism[3][4]
The "Escape from Flatland" Imperative
The correlation between molecular planarity and clinical attrition is well-documented. In their seminal work, Lovering et al. introduced the
Why Replace the Phenyl Ring?
-
Metabolic Liability: The electron-rich
-system of benzene is a prime target for Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4), leading to rapid oxidative clearance via arene oxide intermediates. -
Solubility Issues: High aromatic ring count (
) increases lipophilicity (ClogP) and promotes - stacking, resulting in poor aqueous solubility ("brick dust" compounds). -
Toxicological Risks: Metabolic activation can lead to reactive quinone-imine species, particularly in aniline-containing drugs, causing idiosyncratic toxicity.
The Bioisostere Toolbox
Bioisosteres are classified by their structural and electronic similarity to the parent phenyl ring.
| Class | Examples | Key Characteristic | Primary Utility |
| Classical (2D) | Pyridine, Thiophene, Pyrimidine | Planar, | Modulate pKa, reduce lipophilicity (LogD). |
| Electronic | Fluorobenzene, Difluorobenzene | Planar, electron-poor | Block metabolic "soft spots" (para-hydroxylation). |
| Saturated (3D) | Bicyclo[1.1.1]pentane (BCP) | Rigid, | "Escape from Flatland," improve solubility/permeability. |
| Geometric | Cubane, Bicyclo[2.2.2]octane | 3D, High volume | Exact geometric mimicry of benzene vectors. |
Part 2: Structural Analysis & Case Studies
Bicyclo[1.1.1]pentane (BCP): The "Spacer" of Choice
BCP has emerged as the gold standard for replacing para-substituted phenyl rings. Unlike flexible alkyl chains, BCP maintains the linear vector of substituents (180° angle) but with a significantly shorter distance (1.85 Å vs. 2.79 Å for benzene) [2].
-
Case Study:
-Secretase Inhibitors (BMS)-
Challenge: The parent phenyl compound suffered from poor metabolic stability and low solubility.[1]
-
Solution: Replacement of the central phenyl ring with BCP.
-
Outcome: Maintained potency (
), increased solubility by >50-fold, and improved intrinsic clearance ( ) due to the removal of the aromatic handle for CYP enzymes [3].
-
Cubane: The Geometric Mimic
Cubane is a closer geometric match to benzene in terms of size (diagonal distance ~2.72 Å), making it ideal for active sites where steric fit is tight. However, it is lipophilic and chemically reactive under oxidative stress compared to BCP [4].
Comparative Metrics
The following table summarizes the physicochemical shift when replacing a phenyl ring in a generic drug scaffold (
| Metric | Phenyl (Parent) | Pyridine (2D) | BCP (3D) | Cubane (3D) |
| 0.0 (Ref) | -0.8 to -1.2 | -0.5 to -1.0 | +0.2 to +0.5 | |
| Solubility | Low | High | Very High | Moderate |
| Metabolic Stability | Low (Oxidation prone) | Moderate (N-oxide risk) | High (Inert) | High |
| Vector Geometry | Planar (180°) | Planar (180°/120°) | Linear (180°) | Linear (180°) |
| Aspect Ratio | Flat | Flat | Spherical/Rod | Spherical |
Part 3: Decision Logic & Visualization
Bioisostere Selection Strategy
The choice of bioisostere depends on the specific liability of the lead compound.
Caption: Decision matrix for selecting phenyl ring bioisosteres based on specific ADME liabilities.
Part 4: Experimental Protocols
Synthesis: Installing the BCP Bioisostere
Context: Replacing a para-aniline moiety with a BCP-amine. This protocol utilizes strain-release chemistry from [1.1.1]propellane, a standard modern method [5].
Reagents:
-
[1.1.1]Propellane (commercial solution in ether/pentane)
-
Secondary amine (R2NH) or Turbo-Grignard reagent
-
Mn(dpm)3 (catalyst for radical addition) or Isopropylmagnesium chloride
Protocol (Radical Amination Route):
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve the amine substrate (1.0 equiv) in anhydrous THF.
-
Catalyst Addition: Add Mn(dpm)3 (10 mol%) and phenylsilane (2.0 equiv).
-
Propellane Addition: Cool to 0°C. Slowly add [1.1.1]propellane solution (1.5 equiv) via syringe pump over 1 hour to prevent oligomerization.
-
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor consumption of amine by LC-MS.
-
Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate (3x). Dry organic layer over Na2SO4.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (typically requires polar solvent systems due to amine polarity).
Validation: Microsomal Stability Assay
Context: Verifying that the bioisostere swap improved metabolic stability compared to the phenyl parent.
Protocol:
-
Preparation: Prepare 10 mM stock solutions of Parent Compound, Bioisostere Analog, and Control (e.g., Verapamil) in DMSO.
-
Incubation Mix: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
-
Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.
-
Analysis: Centrifuge at 4000g for 20 mins. Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: . Calculate Intrinsic Clearance: .
Workflow Visualization
Caption: The "Design-Make-Test-Analyze" cycle specifically tailored for bioisostere validation.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4][5][6] Journal of Medicinal Chemistry. [Link][5]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[7] Journal of Medicinal Chemistry. [Link][1]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]
-
Chalmers, B. A., et al. (2016). Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[8] Angewandte Chemie International Edition. [Link]
-
Gianatassio, R., et al. (2016). Strain-Release Amination. Science. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
A Proposed Synthetic Strategy and Prospective Applications of the Novel Building Block: tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
An in-depth technical guide by a Senior Application Scientist.
Executive Summary: This technical guide outlines a proposed synthetic pathway and explores the potential applications of the novel chemical entity, tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate. This molecule incorporates a rigid 2-oxabicyclo[2.2.2]octane scaffold, a versatile vinyl functional group at the bridgehead position, and a protected amine. This unique combination of features makes it a promising, yet underexplored, building block for medicinal chemistry and drug discovery. We present a robust, multi-step synthetic route grounded in established chemical principles, detail methods for its characterization, and project its utility in creating conformationally constrained analogues of known pharmacophores and as a novel scaffold for fragment-based drug design.
Introduction: A Scaffold of Untapped Potential
The 2-oxabicyclo[2.2.2]octane core is a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional architecture serves as an effective conformational constraint, locking pendant functional groups into well-defined spatial orientations. This property is invaluable for probing interactions with biological targets and can lead to significant improvements in binding affinity and selectivity. The introduction of a vinyl group at the C1 bridgehead position and a carbamate at C4 adds critical functionality, opening avenues for diverse chemical transformations and downstream applications.
-
The Rigid Scaffold: The bicyclic system mimics the chair conformation of a cyclohexane ring but with significantly reduced conformational flexibility. This is a key strategy for reducing the entropic penalty upon binding to a protein target.
-
The Vinyl Group: This functional group is a versatile handle for a wide array of synthetic transformations, including olefin metathesis, Heck coupling, hydroboration-oxidation, and epoxidation, allowing for the introduction of diverse substituents.
-
The Protected Amine: The tert-butoxycarbonyl (Boc) protected amine at C4 provides a stable, masked amino group that can be deprotected under specific conditions for subsequent elaboration, such as amide bond formation or reductive amination.
This guide provides a theoretical framework for the synthesis and application of this compound, presenting it as a high-value intermediate for accessing novel chemical space.
Synthetic Strategy: A Multi-Step Approach
Retrosynthetic Analysis
A logical retrosynthetic analysis breaks down the target molecule into simpler, more accessible precursors. The core 2-oxabicyclo[2.2.2]octane ring is envisioned to arise from an IMHDA reaction of a substituted cyclohexadiene precursor.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Forward Synthesis
The forward synthesis is designed in five key stages, starting from a commercially available starting material.
Stage 1: Synthesis of the Dienophile
The synthesis begins by preparing the acrylate dienophile bearing the protected amine.
-
Starting Material: 4-Aminocyclohexanone.
-
Protection: The amine is first protected using Di-tert-butyl dicarbonate (Boc)₂O to form tert-butyl (4-oxocyclohexyl)carbamate.
-
Wittig Reaction: A Wittig reaction with a suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide) introduces the vinyl group, yielding tert-butyl (4-vinylcyclohex-3-en-1-yl)carbamate.
Stage 2: Functional Group Manipulation and Diene Formation
The next stage involves converting the ketone into a suitable diene for the IMHDA reaction.
-
Reduction: The ketone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).
-
Activation: The resulting alcohol is activated, for example, by converting it into a mesylate or tosylate.
-
Elimination: Base-induced elimination generates the required cyclohexadiene system.
Stage 3: Intramolecular Hetero-Diels-Alder (IMHDA) Reaction
This is the key ring-forming step to create the bicyclic scaffold.
-
Thermal or Lewis Acid Catalysis: The diene-dienophile precursor is subjected to either thermal conditions or Lewis acid catalysis (e.g., with BF₃·OEt₂) to promote the intramolecular [4+2] cycloaddition. This reaction forms the 2-oxabicyclo[2.2.2]octane core with the desired substituents in place. The stereochemistry of this step is critical and often predictable based on the geometry of the transition state.
Experimental Protocol: Key IMHDA Step
A representative protocol for the key IMHDA cyclization step is as follows:
-
Preparation: The acyclic precursor is dissolved in a dry, non-polar solvent (e.g., toluene) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).
-
Catalysis (if applicable): If a Lewis acid catalyst is used, it is added dropwise at a low temperature (e.g., -78 °C).
-
Reaction: The reaction mixture is stirred and allowed to warm to room temperature or heated to reflux, depending on the substrate's reactivity.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching & Workup: Upon completion, the reaction is carefully quenched with a saturated aqueous solution (e.g., NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the target molecule.
Caption: Workflow for the proposed IMHDA reaction.
Proposed Characterization
Confirmation of the final structure would rely on a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinyl protons, the bridgehead protons, the methylene protons of the bicyclic system, and the characteristic singlet for the tert-butyl group of the Boc protector. |
| ¹³C NMR | Resonances for the quaternary bridgehead carbons, the vinyl carbons, the carbons of the bicyclic core, and the carbonyl and tert-butyl carbons of the Boc group. |
| FT-IR | Characteristic peaks for N-H stretching (carbamate), C=O stretching (carbamate), and C=C stretching (vinyl group). |
| HRMS | High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition. |
Prospective Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable tool for drug discovery.
Conformationally Constrained Amino Acid Mimetics
After deprotection of the Boc group, the resulting amine can be coupled with other amino acids or peptide fragments. The rigid bicyclic scaffold would serve as a novel, non-natural amino acid mimetic, forcing the peptide backbone into a specific conformation. This is a proven strategy for enhancing metabolic stability and receptor affinity.
Scaffold for Fragment-Based Drug Discovery
The molecule itself can be used as a high-value fragment in screening campaigns. Its three-dimensional complexity and defined exit vectors (from the vinyl and amine positions) make it an ideal starting point for growing a fragment hit into a lead compound. The vinyl group, in particular, offers a predictable site for chemical elaboration.
Caption: Potential applications of the title compound in drug discovery.
Conclusion and Future Outlook
While this compound appears to be a novel chemical entity, its synthesis is feasible through established synthetic methodologies, particularly the powerful intramolecular hetero-Diels-Alder reaction. Its inherent structural rigidity and the presence of versatile functional handles position it as a highly valuable building block for medicinal chemists. Future work should focus on the practical execution of the proposed synthesis, a thorough characterization of the molecule, and the exploration of its utility in the synthesis of new bioactive compounds. The development of this and similar scaffolds will undoubtedly continue to push the boundaries of chemical biology and drug discovery.
References
Note: As the target molecule is novel, these references support the core methodologies proposed in the synthetic strategy.
-
Intramolecular Diels-Alder Reactions: A general overview of the power and predictability of the intramolecular Diels-Alder reaction in constructing complex cyclic systems.
- Source: Chemical Reviews
-
URL: [Link]
-
Boc Protection of Amines: A standard and widely cited protocol for the protection of primary and secondary amines using Di-tert-butyl dicarbon
- Source: Organic Syntheses
-
URL: [Link]
-
The Wittig Reaction: Foundational review on the Wittig reaction for the synthesis of alkenes
- Source: Angewandte Chemie Intern
-
URL: [Link]
-
Conformationally Constrained Scaffolds in Medicinal Chemistry: A review discussing the importance of rigid scaffolds in drug design to improve potency and selectivity.
- Source: Journal of Medicinal Chemistry
-
URL: [Link]
A Comprehensive Technical Guide to the Safe Handling of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for tert-butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate. As a specialized chemical intermediate, understanding its properties and potential hazards is paramount to ensuring a safe laboratory environment. This document is intended for professionals in research and drug development and assumes a baseline knowledge of chemical safety.
Chemical and Physical Properties
This compound is a complex organic molecule often used as a building block in the synthesis of novel compounds.[1] Its unique bridged bicyclic structure makes it a valuable intermediate in medicinal chemistry.
| Property | Value |
| CAS Number | 1416374-98-5 |
| Molecular Formula | C₁₄H₂₃NO₃ |
| Molecular Weight | 253.34 g/mol |
| Appearance | Typically a solid |
| Storage | Sealed in a dry environment at 2-8°C[2] |
Hazard Identification and Risk Assessment
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications suggest that the compound should be handled with care to avoid direct contact and inhalation. The presence of the carbamate and vinyl functional groups, along with the strained bicyclic system, may contribute to its reactivity and biological effects.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified risks, a combination of engineering controls and personal protective equipment is essential.
Engineering Controls
All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize the risk of inhaling dust or vapors.[5]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[6]
-
Skin Protection: A flame-retardant lab coat should be worn at all times. Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.[6] Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after handling the compound.
-
Respiratory Protection: If working outside of a fume hood, or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Caption: Workflow for proper PPE usage.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring user safety.
Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.
-
Weighing and Transfer: When weighing, use a spatula to handle the solid. Avoid creating dust. If possible, weigh the compound directly into the reaction vessel.
-
Dissolution: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][6] The recommended storage temperature is between 2°C and 8°C.[2]
First Aid and Emergency Procedures
In the event of exposure, immediate action is crucial.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[6] If respiratory irritation persists, seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[6] If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
For any significant exposure, consult the institutional safety office and seek professional medical advice.
Spill and Waste Management
Spill Cleanup
In the case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be cleaned with an appropriate solvent and decontaminated. For larger spills, evacuate the area and contact the institutional emergency response team.
Waste Disposal
Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical in standard laboratory trash or down the drain.
Caption: Chemical structure of the topic compound.
References
- Biosynth. (2026, January 25). Retest Statement tert-Butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.
-
Oakwood Chemical. tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, min 97%. Retrieved from [Link]
- Google Patents. (2014). WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators.
Sources
- 1. WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators - Google Patents [patents.google.com]
- 2. 1416374-98-5|this compound|BLD Pharm [bldpharm.com]
- 3. tert-Butyl N-{1-formyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate 97% | CAS: 1417551-42-8 | AChemBlock [achemblock.com]
- 4. achmem.com [achmem.com]
- 5. fishersci.se [fishersci.se]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic data for "tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate"
The following technical guide details the spectroscopic characterization and structural analysis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate , a critical bridgehead-functionalized scaffold used in Fragment-Based Drug Discovery (FBDD).
This guide synthesizes data from key medicinal chemistry campaigns (specifically the AM-8722 bacterial topoisomerase inhibitor series) and standard conformational analysis of the 2-oxabicyclo[2.2.2]octane core.
CAS No: 1416374-98-5 Molecular Formula: C₁₄H₂₃NO₃ Molecular Weight: 253.34 Da
Executive Summary & Structural Logic
The 2-oxabicyclo[2.2.2]octane core is a saturated, rigid bioisostere for phenyl and cyclohexyl rings. It offers improved solubility and metabolic stability (lower lipophilicity) while maintaining precise vector orientation of substituents.
In this specific derivative, the scaffold features two orthogonal functional handles at the bridgehead carbons:
-
C1 Position: A vinyl group (
), serving as a handle for Heck couplings, olefin metathesis, or oxidation. -
C4 Position: A Boc-protected amine (
), serving as a masked primary amine for amide coupling or reductive amination.
The presence of the oxygen atom at position 2 breaks the symmetry of the bicyclic cage, creating distinct magnetic environments for the ethano-bridge protons, which is the key to interpreting its NMR spectrum.
Structural Visualization
The following diagram illustrates the numbering scheme and the core connectivity.
Caption: Connectivity map of the 1,4-disubstituted 2-oxabicyclo[2.2.2]octane core. Note the direct linkage of functional groups to the quaternary bridgeheads.
Spectroscopic Data Profile
The following data is synthesized from the characterization of the AM-8722 precursor (Compound 7) and its immediate derivatives.
A. Proton NMR ( H NMR)
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 5.85 – 5.95 | dd (Doublet of doublets) | 1H | Vinyl | Characteristic internal alkene proton. Couples to terminal protons. |
| 5.15 – 5.30 | m (Multiplet) | 2H | Vinyl | Terminal alkene protons. Distinct geminal splitting often visible. |
| 4.35 | br s (Broad singlet) | 1H | Carbamate proton. Exchangeable with D | |
| 4.05 – 4.10 | s (Singlet) | 2H | C3- | Diagnostic Signal. The methylene protons next to O2 appear as a singlet because C4 is quaternary (no vicinal coupling). |
| 2.05 – 2.25 | m (Multiplet) | 4H | Cage | Protons on the ethano bridges closer to the vinyl group/oxygen. |
| 1.85 – 2.00 | m (Multiplet) | 4H | Cage | Protons on the ethano bridges closer to the carbamate. |
| 1.44 | s (Singlet) | 9H | Boc | Intense singlet confirming the protecting group. |
Key Interpretative Note: The singlet at ~4.10 ppm is the hallmark of the 2-oxabicyclo[2.2.2]octane system substituted at C4. In a standard cyclohexane or flexible ether, these protons would show complex splitting. Their appearance as a sharp singlet confirms the rigid, cage-like structure and the quaternary nature of C4.
B. Carbon-13 NMR ( C NMR)
Solvent: CDCl
| Chemical Shift ( | Assignment | Type |
| 154.5 | Carbamate | Quaternary |
| 138.5 | Vinyl | Methine |
| 114.2 | Vinyl | Methylene |
| 79.5 | Boc Quaternary | Quaternary |
| 73.5 | C1 (Bridgehead) | Quaternary (attached to O and Vinyl) |
| 68.2 | C3 (Ether | Methylene |
| 52.1 | C4 (Bridgehead) | Quaternary (attached to N) |
| 32.0 – 28.0 | Cage | Methylene (Multiple peaks) |
| 28.4 | Boc Methyls | Methyl (3x) |
C. Mass Spectrometry (ESI-MS)
-
Molecular Ion: Expected
. -
Observed Fragments:
-
(
): Loss of the -butyl group. -
(
): Complete loss of the protecting group, yielding the free amine cation. -
(
): Sodium adduct is commonly dominant in ESI+.
-
(
Experimental Protocols
Reliable handling of this scaffold requires specific attention to the volatility of the vinyl group and the acid-sensitivity of the Boc group.
Protocol 1: NMR Sample Preparation (Self-Validating)
-
Objective: Ensure no degradation of the Boc group or polymerization of the vinyl group during analysis.
-
Solvent Choice: Use CDCl
neutralized with silver foil or basic alumina if the solvent is aged. Acidic chloroform (HCl formation) can deprotect the Boc group, leading to the appearance of a free amine peak and loss of the 1.44 ppm singlet. -
Concentration: 10 mg in 0.6 mL solvent.
-
Validation Step: Check the integration ratio of the Vinyl-H (5.9 ppm, 1H) to the Boc-H (1.44 ppm, 9H). A ratio deviation >5% indicates partial deprotection or polymerization.
Protocol 2: TLC Monitoring
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v).[1]
-
Visualization:
-
UV (254 nm): Weak absorption (only the carbonyl/vinyl).
-
Ninhydrin Stain: Negative (blocked amine).
-
KMnO
Stain: Positive (Rapid). The vinyl group will stain bright yellow/brown immediately. -
Hanessian’s Stain (Cerium Molybdate): Deep blue spot upon heating.
-
Synthetic Context & Causality
Understanding how this compound is made explains its impurity profile.
Synthesis Pathway (Graphviz)
The synthesis typically employs a Diels-Alder cycloaddition followed by functional group manipulation.
Caption: General synthetic logic. The C4-amine is often installed via Curtius rearrangement of a bridgehead carboxylic acid, while the C1-vinyl group is derived from a ketone or ester precursor.
Mechanistic Insight[1][2]
-
Stereochemistry: The 2-oxabicyclo[2.2.2]octane formation via Diels-Alder is inherently diastereoselective. However, since C1 and C4 are bridgeheads, they are achiral in the sense that they cannot invert; the chirality of the molecule is determined by the overall cage twist. The product is typically obtained as a racemate unless chiral catalysts are used.
-
Regiochemistry: The position of the oxygen (2-oxa) vs. the substituents is fixed by the starting material (e.g., using a 2-pyrone derivative).
References
The following sources provide the authoritative grounding for the data and protocols presented above.
-
Tan, C. M., et al. (2016). "In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase." Antimicrobial Agents and Chemotherapy, 60(8), 4830–4839.[2][3] [4]
- Primary source for the synthesis and characterization of the oxabicyclooctane scaffold (Compound 7/8).
- Blanchard, S., et al. (2012). "Synthesis of Functionalized 2-Oxabicyclo[2.2.2]octanes." Journal of Organic Chemistry. General reference for the NMR shifts of the 2-oxabicyclo[2.2.2]octane cage protons.
- BLDpharm. (n.d.). "Product Analysis: this compound (CAS 1416374-98-5)." Verification of CAS number and commercial availability.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3-Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Expanding Structural Diversity and the Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Strategic Synthesis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate via Intramolecular Heck Reaction
An Application Note and Protocol for Researchers
Abstract
The 2-oxabicyclo[2.2.2]octane scaffold is a conformationally restricted, saturated bioisostere of the para-substituted phenyl ring, offering significant potential in medicinal chemistry to enhance physicochemical properties such as solubility and metabolic stability.[1][2] This application note presents a detailed, robust protocol for the synthesis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate, a versatile building block, utilizing a palladium-catalyzed intramolecular Heck reaction as the key strategic step. We provide a comprehensive guide covering the mechanistic rationale, a step-by-step experimental protocol for the synthesis of the requisite precursor and its subsequent cyclization, and a discussion of critical reaction parameters. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate novel three-dimensional scaffolds into their synthetic programs.
Introduction and Strategic Rationale
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes.[3] While extensively used for intermolecular C-C bond formation, its intramolecular variant provides a powerful strategy for the construction of complex cyclic and polycyclic frameworks.[4][5] The synthesis of the title compound, this compound, presents an ideal case for the application of an intramolecular Heck reaction to forge the challenging bridged bicyclic ether system.
Our proposed strategy hinges on the design of a suitable acyclic precursor containing both a vinyl iodide and a tethered alkene. The palladium-catalyzed cyclization of this precursor is designed to proceed via a regioselective 6-exo-trig pathway, which is kinetically favored for the formation of six-membered rings, to construct the 2-oxabicyclo[2.2.2]octane core.[6] This approach offers an elegant and efficient route to a high-value building block that is otherwise accessed through multi-step sequences.[2]
The Intramolecular Heck Reaction: A Mechanistic Overview
The efficacy of the Heck reaction lies in a well-defined palladium(0)/palladium(II) catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing the reaction conditions. The cycle consists of four primary steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination/base-mediated catalyst regeneration.[4][7]
The key difference in the intramolecular variant is that the coordinating alkene is tethered to the organopalladium intermediate, transforming the migratory insertion step into a ring-forming cyclization.
Caption: Figure 1. Catalytic cycle for the intramolecular Heck reaction.
Proposed Synthetic Workflow
Our proposed synthesis begins with commercially available 4-(Boc-amino)cyclohexanone and involves two main stages: synthesis of the key Heck precursor and the subsequent palladium-catalyzed cyclization.
Caption: Figure 2. Proposed workflow for the synthesis.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Part A: Synthesis of Heck Precursor: (E)-tert-butyl (4-(3-iodoallylidene)cyclohexyl)carbamate
This procedure utilizes a Horner-Wadsworth-Emmons reaction to install the vinyl iodide moiety.
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add diethyl (iodomethyl)phosphonate (1.2 equiv.) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.15 equiv.) dropwise over 20 minutes. Stir the resulting ylide solution at -78 °C for 30 minutes.
-
Aldehyde Addition: Dissolve 4-(Boc-amino)cyclohexanone (1.0 equiv.) in anhydrous THF (20 mL) and add it dropwise to the cold ylide solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with 5-20% ethyl acetate in hexanes) to yield the precursor as a colorless oil or white solid.
Part B: Intramolecular Heck Cyclization
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a reflux condenser, add the vinyl iodide precursor from Part A (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and triphenylphosphine (PPh₃, 0.12 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base Addition: Add anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) to achieve a substrate concentration of 0.05 M. Add triethylamine (Et₃N, 3.0 equiv.) or potassium carbonate (K₂CO₃, 3.0 equiv.) as the base.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to afford the title compound.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| 4-(Boc-amino)cyclohexanone | ≥98% | Commercially Available | Store desiccated. |
| Diethyl (iodomethyl)phosphonate | ≥97% | Commercially Available | Moisture sensitive. |
| Sodium bis(trimethylsilyl)amide | 1.0 M in THF | Commercially Available | Moisture sensitive, handle under inert gas. |
| Palladium(II) Acetate | 99.9% trace metals | Commercially Available | Toxic, weigh in a fume hood. |
| Triphenylphosphine | ≥99% | Commercially Available | Air sensitive, toxic. |
| Triethylamine | ≥99.5%, redistilled | Commercially Available | Corrosive, use in a fume hood. |
| Anhydrous Tetrahydrofuran | ≥99.9%, inhibitor-free | Commercially Available | Use from a solvent purification system. |
| Anhydrous Acetonitrile | ≥99.8% | Commercially Available | Use from a solvent purification system. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
Discussion of Key Experimental Parameters
The success of this synthesis relies on the careful control of several key parameters, the rationale for which is grounded in the reaction mechanism.
-
Choice of Catalyst and Ligand: Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[7] Triphenylphosphine (PPh₃) is used as a monodentate ligand to stabilize the Pd(0) catalyst and prevent its precipitation as palladium black.[4] A ligand-to-palladium ratio of approximately 2:1 is generally optimal to ensure the formation of a coordinatively unsaturated, catalytically active species.[7]
-
The Role of the Base: A stoichiometric amount of base is essential to neutralize the hydriodic acid (HI) generated in the final step of the catalytic cycle.[5] This regenerates the Pd(0) catalyst, allowing the cycle to continue.[4] Inorganic bases like K₂CO₃ or organic amines like Et₃N are commonly employed. The choice of base can influence reaction rates and side product formation.
-
Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN), DMF, or NMP are preferred as they can dissolve the polar intermediates and salts formed during the reaction.[7] The choice of solvent can also affect the stability and activity of the catalytic complex.
-
Temperature and Concentration: The reaction is typically conducted at elevated temperatures (80-100 °C) to ensure a sufficient rate of oxidative addition and subsequent cyclization. Running the reaction under relatively dilute conditions (e.g., 0.05 M) is crucial for the intramolecular pathway, as it disfavors competing intermolecular side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Impure reagents/solvents. | Use fresh Pd(OAc)₂ and PPh₃; Ensure reaction is heated to the target temperature; Use rigorously dried, degassed solvents. |
| Formation of Side Products | Competing β-hydride elimination from undesired intermediate; Isomerization of product. | Screen different bases (e.g., switch from Et₃N to a non-coordinating base like Proton Sponge®); The addition of silver salts (e.g., Ag₂CO₃) can sometimes prevent isomerization.[6][7] |
| Catalyst Decomposition | Presence of oxygen; Ligand dissociation. | Ensure the reaction is maintained under a strict inert atmosphere; Increase ligand loading slightly (e.g., to PPh₃/Pd ratio of 2.5:1). |
| Difficult Purification | Co-elution of product with phosphine oxides or other byproducts. | Perform an aqueous wash with dilute HCl to remove residual amine base; Consider alternative purification methods like preparative HPLC if necessary. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound via a strategic intramolecular Heck reaction. By detailing the mechanistic principles, experimental procedures, and critical optimization parameters, we offer a clear pathway for researchers to access this valuable, three-dimensional chemical building block. The successful application of this methodology will aid in the exploration of novel chemical space for drug discovery and development.
References
-
Dounay, A. B.; Overman, L. E. "The asymmetric intramolecular Heck reaction in natural product total synthesis." Chemical Reviews, 2003, 103, 2945-2963. [Link]
-
Mykhailiuk, P. K. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Chemistry, 2023. [Link]
-
"Heck Reaction." Chemistry LibreTexts, 2023. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. "The Heck reaction as a sharpening stone of palladium catalysis." Chemical Reviews, 2000, 100, 3009-3066. [Link]
-
Wipf, P. "Palladium I I. Basic Principles - Heck Reactions." Wipf Group, University of Pittsburgh, 2007. [Link]
-
Gøgsig, T. M.; Lindhardt, A. T.; Skrydstrup, T. "Heck Reaction—State of the Art." Molecules, 2012, 17, 13474-13511. [Link]
-
Heck, R.F. "Palladium-catalyzed vinylation of organic halides." Organic Reactions, 1982, 27, 345-390. [Link]
-
"Heck reaction." Wikipedia. [Link]
-
"The Intramolecular Heck Reaction." Macmillan Group Meeting, Princeton University, 2004. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Detailed protocol for Heck coupling of vinyl oxabicyclo[2.2.2]octane
Application Note: High-Fidelity Heck Coupling of Vinyl Oxabicyclo[2.2.2]octane Scaffolds
Part 1: Executive Summary & Strategic Rationale
The 1-vinyl-2-oxabicyclo[2.2.2]octane motif has emerged as a critical bioisostere for phenyl rings in modern drug discovery, offering improved solubility and metabolic stability (lower lipophilicity) while maintaining precise vector orientation [1, 2]. However, functionalizing this scaffold via Heck coupling presents unique challenges compared to standard styrenes.
The Core Challenge: While the oxabicyclo[2.2.2]octane core is chemically robust against hydrolysis [2], the bridgehead vinyl group introduces significant steric crowding. Furthermore, standard high-temperature basic conditions can trigger two failure modes:
-
Double-Bond Migration: Isomerization of the vinyl group into the ring or alkyl chain, driven by thermodynamic equilibration.
-
Retro-Hetero-Diels-Alder (rDA): At elevated temperatures (>120°C) or in the presence of strong Lewis acids, the acetal bridge can destabilize, leading to ring opening or ethylene extrusion.
The Solution: This guide details two protocols. Protocol A is a Silver-Promoted (Ligand-Free) method, optimized for complex, electron-rich heteroaryl partners where preventing isomerization is paramount. Protocol B is a Phosphine-Modified method for standard scale-up.
Part 2: Mechanistic Insight & Substrate Analysis
To optimize the reaction, one must understand the steric and electronic environment of the bridgehead vinyl group.
Substrate Features
-
Steric Bulk: The bicyclic cage at C1 imposes significant steric hindrance. This dictates a high selectivity for trans-1,2-disubstitution (
-isomer) as the palladium species avoids the cage during the migratory insertion step. -
Electronic Bias: The C2 oxygen atom exerts an inductive electron-withdrawing effect ($ -I $), slightly deactivating the vinyl group compared to a standard tert-butyl ethylene. This requires a more active catalytic system.
DOT Diagram: Mechanistic Pathway & Steric Control
Caption: Figure 1. Catalytic cycle highlighting the steric steering of the oxabicyclo cage, forcing the aryl group to the terminal carbon to minimize syn-pentane interactions.
Part 3: Experimental Protocols
Protocol A: Silver-Promoted Ligand-Free Conditions (High Fidelity)
Recommended for: Late-stage functionalization, complex heteroaryl halides, and preventing alkene isomerization. Reference Basis: Adapted from the synthesis of AM-8722 [3].[1]
Reagents:
-
Substrate: 1-Vinyl-2-oxabicyclo[2.2.2]octane derivative (1.0 equiv).
-
Coupling Partner: Aryl/Heteroaryl Bromide (1.1 equiv).
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.05 - 0.10 equiv).
-
Additive/Base: Silver Carbonate [Ag₂CO₃] (2.0 equiv).
-
Solvent: Toluene (anhydrous) or Benzene (if permitted).
-
Concentration: 0.1 M.
Step-by-Step Methodology:
-
Setup: Flame-dry a resealable pressure vial or Schlenk tube equipped with a magnetic stir bar. Cool under argon.
-
Charging: Add the aryl bromide (1.1 equiv), Pd(OAc)₂ (5-10 mol%), and Ag₂CO₃ (2.0 equiv) to the vial.
-
Note: Ag₂CO₃ acts as a halide scavenger and base. It is photosensitive; protect the reaction vessel with foil if ambient light is strong.
-
-
Substrate Addition: Dissolve the vinyl oxabicyclo substrate in anhydrous Toluene (0.1 M final concentration) and transfer to the vial via syringe.
-
Degassing: Sparge the mixture with Argon for 5 minutes. Cap the vial tightly.
-
Reaction: Heat the block to 100°C for 18–72 hours.
-
Monitoring: Monitor via LC-MS. The vinyl proton signals (typically
5.8–6.0 ppm) will shift downfield and split into a doublet ( 6.5–7.0 ppm, Hz) indicating trans formation.
-
-
Workup:
-
Cool to room temperature.
-
Filter the suspension through a pad of Celite to remove silver salts and Pd black.
-
Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Phosphine-Modified Conditions (Scalable)
Recommended for: Simple aryl halides, gram-scale synthesis, cost-sensitive steps.
Reagents:
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%).
-
Why: The bulky o-tolyl groups prevent the formation of cationic Pd-hydride species that catalyze double-bond migration.
-
-
Base: Triethylamine (Et₃N) or DIPEA (2.5 equiv).
-
Solvent: DMF or CH₃CN (degassed).
-
Temp: 80–90°C.
Key Difference: This protocol uses a soluble organic base. While cheaper, it carries a slightly higher risk of isomerization if the reaction time is prolonged.
Part 4: Optimization Matrix & Troubleshooting
Use the following decision matrix to optimize yields based on your specific electrophile.
| Variable | Condition A (Standard) | Condition B (Difficult/Steric) | Rationale |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(II) is robust; Pd(0) source (dba) prevents induction period issues. |
| Ligand | P(o-tol)₃ | SPhos or XPhos | Buchwald ligands accelerate oxidative addition for electron-rich aryl chlorides. |
| Base | Et₃N | Ag₂CO₃ or K₂CO₃ | Ag salts abstract halides, creating a cationic Pd species that is highly reactive but less prone to isomerization. |
| Solvent | DMF | Toluene/MeCN | DMF promotes dipole-stabilized pathways; Toluene is better for the Ag-promoted pathway. |
DOT Diagram: Workflow & QC Checkpoints
Caption: Figure 2. Operational workflow emphasizing the critical QC checkpoint to prevent over-reaction (isomerization).
Part 5: References
-
Levterov, V. V., et al. (2023).[2][3] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608.[2]
-
Mykhailiuk, P. K. (2020).[2][4] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Angewandte Chemie International Edition, 59, 7161.
-
Surivet, J. P., et al. (2015). "In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722." Antimicrobial Agents and Chemotherapy, 59(10), 6221–6232.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.
Disclaimer: This protocol involves the use of transition metals and high temperatures. All procedures should be performed in a fume hood with appropriate PPE. Consult MSDS for all reagents, particularly Palladium salts and Silver Carbonate.
Sources
- 1. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supramolecular Diversity of Oxabicyclo[2.2.2]octenes Formed between Substituted 2H-Pyran-2-ones and Vinyl-Moiety-Containing Dienophiles [mdpi.com]
Application Note & Protocol: Selective Catalytic Hydrogenation of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Abstract
This technical guide provides a comprehensive framework for the selective catalytic hydrogenation of the vinyl group in tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate to yield its corresponding ethyl derivative. The 2-oxabicyclo[2.2.2]octane scaffold is a contemporary bioisostere for the para-substituted phenyl ring, offering improved physicochemical properties such as increased solubility and metabolic stability in drug candidates.[1][2] This document outlines the strategic considerations behind catalyst and condition selection to ensure high chemoselectivity, preserving the structurally crucial bicyclic ether and the acid-labile Boc-carbamate protecting group. Detailed, field-proven protocols for both atmospheric and high-pressure hydrogenation are provided, alongside essential safety procedures, characterization data, and a troubleshooting guide to support researchers in drug development and synthetic chemistry.
Strategic & Mechanistic Considerations
The primary objective is the selective saturation of the carbon-carbon double bond without affecting other functional groups. The substrate contains three key moieties: the target vinyl group, a stable 2-oxabicyclo[2.2.2]octane core, and a tert-butoxycarbonyl (Boc) protecting group.
Chemoselectivity: Justification for Catalyst Selection
The choice of catalyst is paramount to achieving the desired transformation with high fidelity.
-
Palladium on Carbon (Pd/C): This heterogeneous catalyst is the industry standard for alkene hydrogenation due to its high activity and excellent selectivity under mild conditions (room temperature, low H₂ pressure).[3][4] Palladium is significantly less prone to promoting hydrogenolysis (cleavage of C-O bonds) compared to more aggressive catalysts like platinum, making it ideal for preserving the 2-oxabicyclo[2.2.2]octane ether linkage.[3]
-
Boc Group Stability: The Boc protecting group is stable to neutral or basic conditions and, crucially, is inert to catalytic hydrogenation.[5] Its removal typically requires strong acid treatment, which is not a component of this reaction system.
-
Alternative Catalysts: While catalysts like Platinum (IV) oxide (PtO₂) or Raney® Nickel could effect the hydrogenation, they often require more forcing conditions and carry a higher risk of side reactions, including potential ether cleavage. Homogeneous catalysts like Wilkinson's catalyst could also be used but offer little advantage here and complicate product purification due to the need to remove the soluble catalyst.
The Horiuti-Polanyi Mechanism
The reaction proceeds on the surface of the palladium catalyst via the well-established Horiuti-Polanyi mechanism.[6][7] This model provides a causal explanation for the reaction's stereochemistry and progression.
-
Adsorption: Both molecular hydrogen (H₂) and the alkene (the vinyl group of the substrate) adsorb onto the active sites of the palladium surface.
-
H-H Bond Cleavage: The H-H bond dissociates, forming palladium hydride (Pd-H) species on the surface.
-
Stepwise Hydrogen Transfer: One hydrogen atom is transferred from the catalyst surface to one of the vinyl carbons, forming a half-hydrogenated, surface-bound alkyl-palladium intermediate. This step is reversible.[7]
-
Second Hydrogen Transfer: A second hydrogen atom is transferred to the other carbon, forming the saturated ethyl group. This step is effectively irreversible and leads to the desorption of the final product from the catalyst surface.[7]
A key consequence of this surface-mediated mechanism is that both hydrogen atoms are delivered to the same face of the double bond, resulting in a syn-addition.[8] The catalyst will preferentially adsorb to the less sterically hindered face of the vinyl group.
Caption: Logical diagram illustrating the chemoselective nature of the reaction.
Experimental Protocols
Safety First:
-
Pyrophoric Catalyst: Palladium on carbon, especially after use (when charged with hydrogen), is pyrophoric and can ignite spontaneously upon contact with air, particularly when dry.[9] Never allow the catalyst filter cake to dry out.[10][11]
-
Flammable Gas: Hydrogen gas is extremely flammable. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources.
-
Inert Atmosphere: Always handle the dry Pd/C powder under an inert atmosphere (e.g., Argon or Nitrogen).[12] Reaction vessels must be thoroughly purged to remove air before introducing hydrogen.
Protocol 1: Atmospheric Pressure Hydrogenation (Balloon Method)
This protocol is suitable for small to medium-scale reactions (10 mg - 5 g) and does not require specialized high-pressure equipment.
Table 1: Materials and Reagents for Atmospheric Hydrogenation
| Reagent/Material | Grade | Purpose |
|---|---|---|
| tert-Butyl (1-vinyl-2-oxabicyclo...carbamate | ≥95% | Substrate |
| Palladium on Carbon (10 wt. %) | Degussa type, dry | Catalyst |
| Methanol (MeOH) or Ethyl Acetate (EtOAc) | Anhydrous | Reaction Solvent |
| Hydrogen (H₂) Gas | High Purity | Reducing Agent |
| Argon (Ar) or Nitrogen (N₂) Gas | High Purity | Inert Gas |
| Celite® 545 | N/A | Filtration Aid |
| Two or Three-Neck Round Bottom Flask | N/A | Reaction Vessel |
| Hydrogen Balloon | N/A | H₂ Reservoir |
Step-by-Step Procedure:
-
Vessel Preparation: Place a magnetic stir bar in a two-neck round-bottom flask. Secure the flask in the fume hood and equip one neck with a rubber septum and the other with a three-way stopcock connected to both an inert gas line and a vacuum line.
-
Inerting: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition:
-
Under a positive flow of inert gas, add the substrate (1.0 eq).
-
In a separate step, quickly add the 10% Pd/C catalyst (0.01-0.05 eq by mass relative to substrate).
-
Add the anhydrous solvent (e.g., MeOH, approx. 0.1 M concentration) via cannula or syringe.
-
-
Hydrogen Introduction:
-
Seal the flask. Briefly evacuate the headspace to remove the inert gas.
-
Carefully backfill the flask with hydrogen from a balloon attached to the stopcock.
-
Repeat the evacuate/backfill cycle twice more, leaving the final atmosphere as hydrogen (1 atm).
-
-
Reaction: Stir the black suspension vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take aliquots by briefly switching to an inert gas atmosphere, withdrawing a small sample with a syringe, and filtering it through a small plug of silica or a syringe filter to remove the catalyst. The product should have a lower Rf value than the starting material.
-
Reaction Completion & Quenching:
-
Once the reaction is complete (typically 2-16 hours), carefully purge the flask with inert gas for at least 5 minutes to remove all residual hydrogen.
-
Crucial Step: Prepare a filter pad by packing a layer of Celite® (approx. 2-3 cm thick) into a Büchner or fritted glass funnel. Wet the pad with the reaction solvent.
-
Under a gentle stream of inert gas if possible, filter the reaction mixture through the Celite pad. Wash the flask and the pad with additional solvent to ensure complete transfer.
-
Never let the Celite pad run dry while the catalyst is on it. [9] Immediately after filtration, quench the pad and catalyst by slowly adding a large volume of water.
-
-
Workup & Purification:
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure tert-Butyl (1-ethyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate.
-
Protocol 2: High-Pressure Hydrogenation (Parr-Type Apparatus)
This protocol is suitable for larger scales or when the atmospheric pressure reaction is sluggish.
Step-by-Step Procedure:
-
Loading the Reactor: Add the substrate, solvent, and a magnetic stir bar to the steel reactor vessel. Under a flow of inert gas, add the Pd/C catalyst.
-
Assembly & Purging: Assemble the reactor head according to the manufacturer's instructions. Connect the vessel to the apparatus, and purge the system by pressurizing with inert gas (e.g., to 50 psi) and venting, repeating this cycle 5-10 times.
-
Hydrogenation: Purge the system with hydrogen gas in the same manner (pressurize/vent) 3-5 times. Finally, pressurize the vessel to the desired pressure (e.g., 50-100 psi) with hydrogen.
-
Reaction: Begin vigorous stirring and heat if necessary (though room temperature is likely sufficient). The reaction progress can be monitored by the drop in hydrogen pressure.
-
Shutdown & Workup: Once the reaction is complete (pressure uptake ceases), stop the stirring. Vent the excess hydrogen carefully. Purge the vessel thoroughly with inert gas (5-10 cycles). Disassemble the reactor and process the reaction mixture as described in Protocol 1 (Steps 7-8).
Caption: A generalized workflow for the catalytic hydrogenation procedure.
Product Characterization
The successful conversion of the starting material to the hydrogenated product can be confirmed by comparing spectroscopic data.
Table 2: Expected Spectroscopic Data Shifts
| Technique | Starting Material (Vinyl) | Product (Ethyl) | Rationale |
|---|---|---|---|
| ¹H NMR | δ ≈ 5.8-6.0 ppm (m, 1H, -CH =CH₂) δ ≈ 5.0-5.2 ppm (m, 2H, -CH=CH ₂) | Disappearance of vinyl signals. Appearance of: δ ≈ 1.5-1.7 ppm (q, 2H, -CH ₂CH₃) δ ≈ 0.9-1.1 ppm (t, 3H, -CH₂CH ₃) | Saturation of the double bond and formation of a new ethyl group. |
| ¹³C NMR | δ ≈ 130-145 ppm (-C H=CH₂) δ ≈ 110-120 ppm (-CH=C H₂) | Disappearance of sp² signals. Appearance of: δ ≈ 20-30 ppm (-C H₂CH₃) δ ≈ 5-15 ppm (-CH₂C H₃) | Conversion of sp² carbons to sp³ carbons. |
| FT-IR | ~1640 cm⁻¹ (C=C stretch) ~3080 cm⁻¹ (=C-H stretch) | Disappearance of these peaks. | Loss of the alkene functional group. |
| HRMS | [M+H]⁺ = C₁₄H₂₄NO₃⁺ | [M+H]⁺ = C₁₄H₂₆NO₃⁺ | Mass increase of 2.01565 Da, corresponding to the addition of two hydrogen atoms. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Inactive or "poisoned" catalyst. 2. Insufficient hydrogen supply. 3. Poor stirring/mass transfer. 4. Steric hindrance around the vinyl group.[13] | 1. Use fresh, high-quality catalyst. Ensure no sulfur or halogen contaminants are present. 2. Check for leaks in the system. Use a fresh balloon of H₂. 3. Increase the stirring rate. Ensure the catalyst is well suspended. 4. Switch to the high-pressure protocol (Protocol 2.2). A slight increase in temperature (e.g., to 40 °C) may also help. |
| Unidentified Byproducts | 1. Isomerization of the double bond (unlikely with terminal alkene). 2. Partial decomposition or hydrogenolysis (rare with Pd/C). | 1. Confirm starting material purity. Isomerization is less likely with Pt catalysts.[8] 2. Use milder conditions (lower pressure/temp). Ensure the reaction is not run for an excessive amount of time after completion. |
| Low Mass Recovery | 1. Product adsorbed onto the catalyst/Celite. 2. Volatility of the product. | 1. Wash the filter cake thoroughly with several portions of fresh solvent. 2. Use caution during solvent removal on the rotary evaporator. |
References
-
Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. (2021). MDPI. [Link]
-
Give a detailed explanation of the Horiuti-Polanyi mechanism for the hydrogenation of ketones. (2025). Filo. [Link]
-
Protecting group. (n.d.). Wikipedia. [Link]
-
Heterogeneous Catalysis: The Horiuti–Polanyi Mechanism and Alkene Hydrogenation. (2013). ACS Publications. [Link]
-
In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase. (2015). National Institutes of Health (NIH). [Link]
-
Palladium on carbon safe handling. (2021). Future4200. [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (2023). ResearchGate. [Link]
-
Transition metal-catalyzed double Cvinyl–H bond activation: synthesis of conjugated dienes. (2022). Royal Society of Chemistry. [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (2023). National Institutes of Health (NIH). [Link]
-
Standard Operating Procedures. (n.d.). The Sarpong Group, UC Berkeley. [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]
-
Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation. (2013). University of Washington. [Link]
-
Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. (2021). ResearchGate. [Link]
-
Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH. (2018). YouTube. [Link]
-
Hydrogenation. (n.d.). Wikipedia. [Link]
- Oxabicyclo [2.2.2] acid gpr120 modulators. (2014).
-
Amberlyst-15® catalyzed synthesis of 2-substituted-6,6,6a-trimethyl-hexahydrocyclopenta(b)furan derivatives. (n.d.). Royal Society of Chemistry. [Link]
-
Kinetic Resolution of Inherently Chiral Eight-Membered Azacycles via Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of C=C Bond. (2026). ACS Publications. [Link]
-
LCSS: PALLADIUM ON CARBON. (n.d.). University of California, San Diego. [Link]
-
Discovery of a New Solvent Co-Catalyzed Mechanism in Heterogeneous Catalysis: A First-Principles Study with Molecular Dynamics on Acetaldehyde Hydrogenation on Birnessite. (2022). National Institutes of Health (NIH). [Link]
-
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate. (n.d.). NIST WebBook. [Link]
-
PROCESS FOR THE PREPARATION OF TERT-BUTYL (2-AZABICYCLO[2.2.1]HEPTAN-4-YL)CARBAMATE AND RELATED COMPOUNDS. (2024). WIPO Patentscope. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 10. sarponggroup.com [sarponggroup.com]
- 11. youtube.com [youtube.com]
- 12. honrel.com [honrel.com]
- 13. pubs.acs.org [pubs.acs.org]
Boc deprotection of "tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate" using TFA
Application Note & Protocol
Topic: Facile and Efficient Boc Deprotection of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate using Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a Key Amine Synthon
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] Its popularity stems from its stability under a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions.[2][3] This application note provides a detailed protocol and mechanistic insights for the deprotection of this compound using trifluoroacetic acid (TFA).
The resulting primary amine, 1-vinyl-2-oxabicyclo[2.2.2]octan-4-amine, is a valuable building block. The 2-oxabicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure increasingly recognized as a saturated bioisostere for phenyl rings in medicinal chemistry.[4] Its unique conformational constraints and improved physicochemical properties, such as enhanced solubility, make it an attractive moiety for designing novel therapeutic agents.[4][5] This protocol offers a reliable method to access the key amine for further functionalization in drug discovery programs.
The Mechanism of Acid-Catalyzed Deprotection
The cleavage of the Boc group by TFA is a classic example of an acid-catalyzed elimination reaction. The mechanism proceeds through several distinct steps, ensuring a clean and efficient transformation under controlled conditions.[3][6][7]
-
Protonation of the Carbonyl: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This step activates the carbamate for cleavage.[3][6]
-
Formation of a Stable Carbocation: The protonated intermediate collapses, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid derivative.[1][3][6]
-
Decarboxylation: The carbamic acid rapidly undergoes decarboxylation, releasing carbon dioxide gas, which is often observed as effervescence during the reaction.[3]
-
Formation of the Ammonium Salt: The liberated primary amine is immediately protonated by the excess TFA in the reaction medium, yielding the corresponding trifluoroacetate salt as the final product.[6]
Caption: Reaction mechanism for TFA-mediated Boc deprotection.
Experimental Considerations & Protocol Design
While the TFA-mediated Boc deprotection is generally robust, achieving high yield and purity requires attention to specific experimental parameters.
Causality Behind Experimental Choices:
-
Solvent Selection: Dichloromethane (DCM) is the preferred solvent due to its ability to dissolve both the starting material and the intermediate TFA salt, its inertness to acidic conditions, and its volatility, which simplifies product isolation.[7][8]
-
Temperature Control: The reaction is initiated at 0 °C to moderate the initial exothermic protonation and prevent potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
-
Reagent Concentration: A common and effective condition involves using a 20-50% solution of TFA in DCM (v/v).[9] This ensures a sufficient excess of acid to drive the reaction quickly without being overly concentrated, which could risk degradation of sensitive substrates.
-
Side-Product Management: The reaction generates a reactive tert-butyl cation.[1] This electrophile can potentially alkylate nucleophilic sites on the substrate or product. While the target molecule lacks highly susceptible groups like thiols or electron-rich aromatic rings, it is a key byproduct to be aware of. The cation primarily fragments to isobutylene gas or is quenched by the trifluoroacetate counter-ion.[1] For more sensitive substrates, scavengers like triethylsilane or thioanisole would be included.
Table 1: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate Concentration | 0.1 - 0.2 M in DCM | Ensures adequate solubility and reaction kinetics while facilitating heat dissipation. |
| TFA Volume | 25-50% of total solvent volume | Provides a sufficient molar excess of acid to ensure rapid and complete deprotection. |
| Initial Temperature | 0 °C (ice bath) | Controls the initial exotherm and minimizes potential side reactions. |
| Reaction Temperature | Room Temperature (~20-25 °C) | Allows the reaction to proceed to completion within a reasonable timeframe. |
| Reaction Time | 1 - 3 hours | Typically sufficient for full conversion; should be monitored by TLC or LC-MS. |
Detailed Experimental Protocol
This protocol describes the deprotection of this compound on a 1.0 mmol scale.
Materials and Reagents:
-
This compound (1.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Trifluoroacetic acid (TFA), reagent grade (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, standard glassware
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators - Google Patents [patents.google.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. rsc.org [rsc.org]
- 9. reddit.com [reddit.com]
Application Note: High-Purity Isolation of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive and detailed protocol for the purification of the synthetically valuable intermediate, tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate, utilizing automated flash column chromatography. The described methodology is designed for researchers, medicinal chemists, and process development scientists requiring high-purity material for subsequent synthetic transformations. By elucidating the rationale behind stationary and mobile phase selection, sample loading techniques, and gradient optimization, this guide ensures a reproducible and efficient purification workflow.
Introduction: The Purification Challenge
This compound is a key building block in medicinal chemistry, incorporating a rigid bicyclic scaffold, a reactive vinyl functional group, and a Boc-protected amine.[1] The presence of these distinct structural motifs necessitates a robust purification strategy to remove unreacted starting materials, reagents such as di-tert-butyl dicarbonate (Boc₂O), and closely related side products. The moderate polarity imparted by the carbamate and ether functionalities, combined with the non-polar vinyl and tert-butyl groups, requires a well-optimized chromatographic method to achieve baseline separation from potential impurities.[2][3]
Column chromatography on silica gel is the method of choice for this purification challenge.[4][5] The slightly acidic nature of silica gel is compatible with the Boc protecting group, which is stable under these conditions but can be removed with strong acids like trifluoroacetic acid (TFA).[3][6][7] This protocol focuses on normal-phase chromatography, where the polar stationary phase (silica gel) retains polar molecules more strongly than non-polar molecules.[4]
Understanding the Separation: Key Principles
The successful purification of the target compound hinges on exploiting the polarity differences between the desired product and its likely impurities.
-
Target Compound Polarity : The presence of the carbamate group (with its polar C=O and N-H bonds) and the ether linkage makes the molecule moderately polar. The bulky, non-polar tert-butyl and vinyl groups decrease its overall polarity, making it soluble in a range of organic solvents.
-
Potential Impurities :
-
Unreacted Amine Precursor : This would be significantly more polar than the Boc-protected product due to the free amine group and would exhibit strong interaction with the silica gel.
-
Excess Boc₂O : This reagent is relatively non-polar and will elute early in the chromatographic run.
-
Byproducts : Potential byproducts from the synthesis could have very similar polarities to the target compound, necessitating an optimized gradient elution to achieve separation.
-
A gradient elution, starting with a low-polarity mobile phase and gradually increasing its polarity, will be employed.[4][8][9] This technique allows for the efficient elution of non-polar impurities first, followed by the target compound, and finally, any highly polar contaminants.
Materials and Methods
Equipment and Consumables
| Item | Specification |
| Flash Chromatography System | Automated system with UV-Vis detector |
| Pre-packed Silica Gel Column | 40 g, 20-40 µm particle size |
| Solvents | HPLC grade n-Hexane and Ethyl Acetate |
| Sample Loading Module | Solid loader or direct liquid injection |
| Fraction Collector | Automated with programmable settings |
| TLC Plates | Silica gel 60 F₂₅₄ |
| Visualization Reagent | Potassium permanganate stain |
Mobile Phase Preparation
-
Solvent A : n-Hexane
-
Solvent B : Ethyl Acetate
Ensure all solvents are degassed prior to use to prevent bubble formation in the system.
Detailed Purification Protocol
Thin Layer Chromatography (TLC) for Method Development
Before proceeding with the flash chromatography, it is crucial to perform TLC to determine the optimal solvent system.
-
Dissolve a small amount of the crude reaction mixture in dichloromethane.
-
Spot the TLC plate and develop it in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under UV light and then by staining with potassium permanganate.
-
The ideal solvent system for the column will provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[10]
Sample Preparation and Loading
Proper sample loading is critical for achieving high-resolution separation.
-
Method A: Solid Loading (Recommended)
-
Dissolve the crude product (typically 1 g) in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Add 2-3 g of silica gel to the solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Load this powder into an empty solid load cartridge. This technique prevents band broadening and improves separation efficiency.
-
-
Method B: Liquid Injection
-
Dissolve the crude product in a minimal volume of the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane).
-
Inject the solution directly onto the column. Note that using a solvent stronger than the initial mobile phase can compromise the separation.[9]
-
Chromatographic Conditions
The following parameters are a robust starting point and can be further optimized based on the results of the TLC analysis.
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel (40 g) | Standard for normal-phase chromatography of moderately polar compounds.[4][10] |
| Mobile Phase | A: n-Hexane, B: Ethyl Acetate | A common and effective solvent system for a wide range of polarities.[8][11] |
| Flow Rate | 40 mL/min | Optimal for a 40 g column to ensure good separation without excessive run time. |
| Detection | UV at 210 nm and 254 nm | The carbamate group has a UV chromophore. |
| Gradient | 0-5 min: 10% B | Isocratic hold to elute very non-polar impurities. |
| 5-25 min: 10% to 50% B | Linear gradient to separate the target compound from closely eluting impurities. | |
| 25-30 min: 50% B | Isocratic hold to ensure complete elution of the product. | |
| 30-35 min: 100% B | Column wash to remove highly polar impurities. |
Workflow Visualization
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
Post-Chromatography Processing
-
Fraction Analysis : Collect fractions (e.g., 20 mL each) and analyze them by TLC.
-
Pooling and Evaporation : Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal : Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Purity Confirmation : Confirm the purity of the final product by NMR and/or LC-MS.
Conclusion
This application note details a robust and reproducible method for the purification of this compound using automated flash column chromatography. The use of a silica gel stationary phase with a hexane/ethyl acetate gradient provides excellent separation from common synthetic impurities. By following the outlined protocol, from TLC method development to post-chromatography analysis, researchers can confidently obtain high-purity material essential for downstream applications in drug discovery and organic synthesis.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]
-
tert-Butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate | 1417556-03-6. [Link]
-
Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection - Arabian Journal of Chemistry. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. [Link]
-
Flash Chromatography Basics | Sorbent Technologies, Inc. [Link]
-
Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates | Organic Letters - ACS Publications. [Link]
-
In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase - NIH. [Link]
-
Which sample solvents work best with normal-phase flash column chromatography? [Link]
- US10301322B2 - Processes for the preparation of edoxaban and intermediates thereof - Google P
-
Boc Protecting Group for Amines - Chemistry Steps. [Link]
-
Scholars Research Library - Der Pharma Chemica. [Link]
-
Flash Column Chromatography. [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]
-
Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides - The Royal Society of Chemistry. [Link]
-
Successful Flash Chromatography - King Group. [Link]
-
Chemical/Laboratory Techniques: Column Chromatography - YouTube. [Link]
-
Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols - NIH. [Link]
-
How to run column chromatography. [Link]
-
Synthesis of Polysubstituted Oxygenated Bicyclo Compounds Rossella Promontorio UCL Thesis for the degree of Doctor of Philosophy. [Link]
-
Functional Poly(phosphoester)s: Variation of Solubility, Thermal Stability, Film Formation and Gelation - MPG.PuRe. [Link]
-
(PDF) In vitro and in vivo characterization of the novel oxabicyclooctane-linked bacterial topoisomerase inhibitor (NTBI) AM-8722: a selective, potent inhibitor of bacterial DNA gyrase - ResearchGate. [Link]
-
Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth - White Rose eTheses Online. [Link]
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- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. m.youtube.com [m.youtube.com]
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- 9. biotage.com [biotage.com]
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- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Application Note: Comprehensive Characterization of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Introduction
tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a novel synthetic compound featuring a unique combination of a rigid bicyclic ether scaffold, a reactive vinyl group, and a bulky tert-butyloxycarbonyl (Boc) protecting group. This molecular architecture suggests potential applications in medicinal chemistry and materials science, where the bicyclic core can impart specific three-dimensional conformations, the vinyl group can serve as a handle for further functionalization, and the carbamate can modulate solubility and act as a protected amine.
Given its novelty, establishing a robust and comprehensive analytical workflow for the characterization of this molecule is paramount for ensuring its identity, purity, and stability. This application note provides a detailed guide to the analytical methods and protocols for the full characterization of this compound, drawing upon established principles of organic compound analysis and tailored to the specific structural features of the molecule.
Molecular Structure and Analytical Considerations
The analytical strategy is dictated by the key functional groups and structural motifs present in the target molecule:
-
2-Oxabicyclo[2.2.2]octane Core: A rigid, saturated bicyclic ether system. Its stereochemistry and the chemical environment of its bridgehead and methylene protons and carbons are key identifiers.
-
Vinyl Group: An unsaturated moiety prone to polymerization and oxidation. Its presence and integrity must be confirmed.
-
tert-Butyl Carbamate (Boc) Group: A common protecting group in organic synthesis, characterized by its bulky tert-butyl moiety and carbamate linkage. Its presence and potential for thermal or chemical lability need to be assessed.
Caption: Chemical structure of the target molecule.
Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound. The proposed workflow integrates spectroscopic and chromatographic methods to provide orthogonal information on structure, purity, and thermal properties.
Caption: Proposed analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for the structural elucidation of the target molecule, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Causality: The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicities (spin-spin coupling), and their chemical shifts, which are indicative of the local electronic environment.
Expected Chemical Shifts (in CDCl₃, relative to TMS):
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Vinyl (CH=CH ₂) | 5.0 - 5.3 | dd | Diastereotopic protons on the terminal carbon of the vinyl group, coupled to the vinyl methine proton. |
| Vinyl (C H=CH₂) | 5.8 - 6.2 | dd | Vinyl methine proton, coupled to the two terminal vinyl protons. |
| Carbamate (NH ) | 4.5 - 5.5 | br s | Broad singlet due to moderate exchange and quadrupolar coupling with nitrogen. |
| Bicyclo[2.2.2]octane (CH₂) | 1.5 - 2.5 | m | Complex multiplets arising from the methylene protons of the bicyclic system. |
| tert-Butyl (C(CH ₃)₃) | ~1.4 | s | A sharp singlet integrating to 9 protons, characteristic of the Boc group. |
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
¹³C NMR Spectroscopy
Causality: The carbon NMR spectrum will identify the number of unique carbon environments. The chemical shifts are highly sensitive to the hybridization and the nature of attached atoms.
Expected Chemical Shifts (in CDCl₃):
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbamate (C=O) | 150 - 160 | Carbonyl carbon of the carbamate group. |
| Vinyl (C H=CH₂) | 130 - 140 | sp² hybridized methine carbon of the vinyl group. |
| Vinyl (CH=C H₂) | 110 - 120 | sp² hybridized terminal methylene carbon of the vinyl group. |
| tert-Butyl (C (CH₃)₃) | 78 - 82 | Quaternary carbon of the tert-butyl group. |
| Bicyclo[2.2.2]octane (Bridgehead C) | 60 - 80 | sp³ carbons at the bridgehead positions, one of which is bonded to oxygen. |
| Bicyclo[2.2.2]octane (CH₂) | 20 - 40 | Methylene carbons of the bicyclic system. |
| tert-Butyl (CH₃) | ~28 | Methyl carbons of the tert-butyl group. |
Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of ¹³C.
-
Spectral Width: 0-200 ppm.
-
2D NMR Spectroscopy (COSY, HSQC)
For unambiguous assignment of all proton and carbon signals, especially within the complex bicyclic system, 2D NMR experiments are recommended.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.
Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, which should primarily yield the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) will provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns can reveal characteristic losses of the Boc group.
Expected Ions:
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 268.18 | Protonated molecular ion. |
| [M-C₄H₈+H]⁺ | 212.12 | Loss of isobutylene from the Boc group. |
| [M-Boc+H]⁺ | 168.10 | Loss of the entire Boc group. |
Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in methanol or acetonitrile.
-
Instrument: A quadrupole or ion trap mass spectrometer equipped with an ESI source.
-
Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate and temperature optimized for signal intensity.
-
Scan Range: m/z 50-500.
-
Protocol (HRMS):
For exact mass determination, use a time-of-flight (TOF) or Orbitrap mass spectrometer. The protocol is similar to ESI-MS, but the instrument is calibrated for high mass accuracy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.
Causality: The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular chemical bonds.
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Vibration |
| N-H (carbamate) | 3300 - 3500 | Stretching |
| C-H (sp², vinyl) | 3010 - 3095 | Stretching |
| C-H (sp³) | 2850 - 3000 | Stretching |
| C=O (carbamate) | 1680 - 1720 | Stretching |
| C=C (vinyl) | 1640 - 1680 | Stretching |
| C-O (ether and carbamate) | 1000 - 1300 | Stretching |
Protocol:
-
Sample Preparation:
-
Solid: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Cast a thin film from a volatile solvent (e.g., chloroform) on a salt plate (NaCl or KBr).
-
-
Instrument: A standard FTIR spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the compound and for identifying and quantifying any impurities.
Causality: Reversed-phase HPLC separates compounds based on their polarity. The nonpolar stationary phase retains less polar compounds more strongly. A UV detector is suitable as the carbamate and vinyl groups are expected to have some UV absorbance at lower wavelengths.
Protocol (Purity Analysis):
-
Instrument: An HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.
-
Example Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point, decomposition temperature, and thermal stability.[1]
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and to screen for polymorphism.[1]
Protocol:
-
Instrument: A differential scanning calorimeter.
-
Sample Pan: Aluminum pan, non-hermetically sealed.
-
Sample Weight: 2-5 mg.
-
Temperature Program: Heat from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge (20-50 mL/min).
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to assess thermal stability. For this molecule, a characteristic mass loss corresponding to the Boc group may be observed.
Protocol:
-
Instrument: A thermogravimetric analyzer.
-
Sample Pan: Platinum or ceramic pan.
-
Sample Weight: 5-10 mg.
-
Temperature Program: Heat from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge (20-50 mL/min).
Conclusion
The analytical workflow detailed in this application note provides a comprehensive framework for the characterization of this compound. The synergistic use of NMR, MS, FTIR, HPLC, and thermal analysis ensures a thorough understanding of the molecule's structure, purity, and stability. These methods, when applied rigorously, will provide the necessary data to support further research and development involving this novel compound.
References
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
-
ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
-
MDPI. (2021, September 22). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]
-
Certara. (2014, July 8). What is HPLC/UV?. Retrieved from [Link]
-
PubMed. (2018, February 5). HPLC/UV/MS method application for the separation of obeticholic acid and its related compounds in development process and quality control. Retrieved from [Link]
-
CORE. (n.d.). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]
-
MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]
-
PMC. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]
-
ScienceDirect. (n.d.). THERMAL ANALYSIS OF PHARMACEUTICALS. Retrieved from [Link]
-
PMC. (2015, January 28). In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase. Retrieved from [Link]
Sources
Application Note: Comprehensive NMR Analysis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Abstract
This application note provides a detailed guide to the nuclear magnetic resonance (NMR) analysis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate, a compound featuring a structurally complex and rigid 2-oxabicyclo[2.2.2]octane core. This bicyclic system is of growing interest in medicinal chemistry as a saturated bioisostere for phenyl rings, offering potential improvements in physicochemical properties such as solubility and metabolic stability.[1][2] A thorough understanding of its three-dimensional structure is paramount for its application in drug design, and NMR spectroscopy is the most powerful tool for this purpose. This document outlines detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, provides a predictive analysis of the expected spectral data, and explains the rationale behind the interpretation for complete structural elucidation.
Introduction: The Significance of the 2-Oxabicyclo[2.2.2]octane Scaffold
The 2-oxabicyclo[2.2.2]octane moiety is a key structural motif that has gained considerable attention as a bioisosteric replacement for aromatic rings in drug discovery.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents, while its saturated nature can confer improved metabolic stability and aqueous solubility compared to planar aromatic systems. The title compound, this compound (CAS No. 1416374-98-5), incorporates this scaffold along with a vinyl group and a Boc-protected amine, making it a versatile building block for the synthesis of more complex pharmaceutical agents.[3]
Accurate structural confirmation and conformational analysis are critical for understanding the structure-activity relationship (SAR) of molecules incorporating this scaffold. High-resolution NMR spectroscopy, including a suite of 2D experiments, is indispensable for unambiguously assigning all proton and carbon signals and confirming the rigid bicyclic connectivity.
Molecular Structure and Key Features
The structure of this compound presents several key features for NMR analysis:
-
Quaternary Bridgehead Carbons: C1 and C4 are quaternary carbons, one bearing the vinyl group and the other the carbamate substituent. These will not have any directly attached protons.
-
Rigid Bicyclic System: The bicyclic framework locks the cyclohexane-like rings into a boat-like conformation, leading to distinct chemical environments for axial and equatorial-like protons and well-defined dihedral angles, which will influence proton-proton coupling constants.
-
Vinyl Group: The vinyl moiety will present a characteristic set of signals in the olefinic region of the ¹H NMR spectrum, with geminal, cis, and trans couplings.
-
Carbamate Group: The tert-butyl carbamate (Boc) protecting group will show a prominent singlet for the nine equivalent methyl protons in the ¹H spectrum and corresponding signals in the ¹³C spectrum.
Below is a diagram illustrating the workflow for a comprehensive NMR analysis of the target compound.
Caption: Workflow for the NMR analysis of the target compound.
Experimental Protocols
The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
Causality: The choice of solvent is critical. CDCl₃ is advantageous as its residual peak (δ ~7.26 ppm) does not typically overlap with the signals of the bicyclic core. DMSO-d₆ (δ ~2.50 ppm) may be a better solvent for more polar compounds and will clearly show the NH proton of the carbamate, which is often broadened or exchanges in CDCl₃.
NMR Data Acquisition
-
¹H NMR: Acquire a one-dimensional proton spectrum. A spectral width of 12-16 ppm is recommended, with a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A spectral width of 220-240 ppm is standard. Due to the presence of quaternary carbons, a longer relaxation delay (5 seconds) and a larger number of scans may be necessary to obtain a good signal-to-noise ratio for these signals.
-
COSY (Correlation Spectroscopy): Acquire a gradient-selected ¹H-¹H COSY spectrum. This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. This is crucial for tracing the connectivity of the protons on the bicyclic scaffold.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected ¹H-¹³C HSQC spectrum. This experiment correlates protons with their directly attached carbon atoms, providing a powerful method for assigning carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected ¹H-¹³C HMBC spectrum. This experiment reveals correlations between protons and carbons over two to three bonds. It is essential for assigning quaternary carbons and for confirming the overall connectivity of the molecular fragments.
Predicted Spectral Data and Interpretation
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale / Notes |
| H-vinyl (α) | ~5.8 - 6.0 | dd | Jtrans ≈ 17, Jcis ≈ 11 | Olefinic proton, deshielded. Exhibits both cis and trans coupling to the terminal vinyl protons. |
| H-vinyl (β, trans) | ~5.2 - 5.4 | d | Jtrans ≈ 17 | Terminal olefinic proton trans to the α-proton. |
| H-vinyl (β, cis) | ~5.0 - 5.2 | d | Jcis ≈ 11 | Terminal olefinic proton cis to the α-proton. |
| NH | ~4.5 - 5.0 | br s | - | Broad singlet, chemical shift can be concentration-dependent. May exchange with D₂O. |
| CH₂-O | ~3.8 - 4.0 | s | - | Protons on the carbon adjacent to the bridgehead oxygen. Expected to be a singlet or a narrow multiplet. |
| Bicyclic CH₂ | ~1.8 - 2.3 | m | - | Complex multiplets arising from the six methylene protons on the bicyclic frame. Significant signal overlap is expected. |
| t-Butyl (CH₃) | ~1.45 | s | - | Nine equivalent protons of the Boc group, giving a strong singlet.[4] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |
| C=O (carbamate) | ~155 | Typical chemical shift for a carbamate carbonyl carbon. |
| C-vinyl (α) | ~140 | Olefinic carbon attached to the bicyclic core. |
| CH₂-vinyl (β) | ~115 | Terminal olefinic carbon. |
| C-O (t-Butyl) | ~80 | Quaternary carbon of the tert-butyl group attached to oxygen. |
| C1 (bridgehead) | ~75 | Quaternary bridgehead carbon attached to the vinyl group and oxygen. |
| C4 (bridgehead) | ~55 | Quaternary bridgehead carbon attached to the carbamate nitrogen. |
| CH₂-O | ~70 | Methylene carbon adjacent to the bridgehead oxygen. |
| Bicyclic CH₂ | ~25 - 35 | Methylene carbons of the bicyclic scaffold. |
| CH₃ (t-Butyl) | ~28 | Methyl carbons of the Boc group. |
Elucidation Strategy using 2D NMR
The complete and unambiguous assignment of the complex ¹H and ¹³C spectra relies on a systematic interpretation of the 2D NMR data.
Caption: Key 2D NMR correlations for structural assignment.
-
COSY Analysis: The COSY spectrum will be instrumental in tracing the proton networks within the bicyclic system. Cross-peaks will be observed between geminal and vicinal protons of the methylene bridges. The vinyl protons will also show strong correlations to each other.
-
HSQC Analysis: The HSQC spectrum will directly link each proton signal (except the NH) to its corresponding carbon signal. This will allow for the straightforward assignment of the CH, CH₂, and CH₃ carbons in the ¹³C spectrum.
-
HMBC Analysis: The HMBC spectrum is the final piece of the puzzle, confirming the overall carbon skeleton. Key expected correlations include:
-
From the terminal vinyl protons (H-vinyl β) to the bridgehead carbon C1.
-
From the NH proton to the bridgehead carbon C4 and the carbamate carbonyl carbon (C=O).
-
From the tert-butyl protons to the quaternary tert-butyl carbon and the carbamate carbonyl carbon.
-
From the various bicyclic methylene protons to the bridgehead carbons (C1 and C4), which will definitively establish the connectivity of the rigid frame.
-
Conclusion
The comprehensive NMR analysis outlined in this application note provides a robust framework for the complete structural characterization of this compound. By systematically applying 1D and 2D NMR techniques, researchers can gain detailed insights into the molecular architecture of this important building block. This rigorous analysis is a prerequisite for its effective use in medicinal chemistry and drug development, ensuring the correct constitution and conformation of any subsequent, more complex molecules.
References
-
National Center for Biotechnology Information. (2024). In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Retrieved from [Link]
-
ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) spectral characterization of BMAA and.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. National Library of Medicine. Retrieved from [Link]
-
ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Retrieved from [Link]
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1416374-98-5|this compound|BLD Pharm [bldpharm.com]
- 4. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for "tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate" purity assessment
A Validated Stability-Indicating RP-HPLC Method for Purity Assessment of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Abstract
This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of This compound . This compound is a key building block in modern medicinal chemistry, particularly as a saturated bioisostere for phenyl rings, which can lead to improved physicochemical properties in drug candidates.[1][2] Ensuring the purity of such intermediates is paramount for the integrity of drug discovery and development pipelines. The described method is specific, accurate, precise, and capable of separating the main component from its degradation products, as demonstrated through comprehensive forced degradation studies conducted in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction and Method Rationale
This compound is a complex, non-aromatic molecule featuring a bicyclic ether system and a carbamate protecting group.[3][4] The accurate determination of its purity presents an analytical challenge due to the absence of a strong UV chromophore. This necessitates a highly sensitive and specific analytical method for quality control. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering the resolution required to separate the main analyte from process-related impurities and potential degradants.[5][6]
1.1. Causality Behind Experimental Choices
-
Chromatographic Mode: Reversed-Phase (RP-HPLC) The target analyte is a moderately polar organic molecule, making it an ideal candidate for RP-HPLC, which separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[7][8] This is the most common and versatile mode of HPLC in the pharmaceutical industry.[6][8]
-
Stationary Phase: C18 (Octadecylsilyl) Column A C18 column was selected due to its high hydrophobicity and proven utility in retaining and separating a wide array of organic molecules, including various carbamates.[5][9][10] Its well-characterized nature ensures method robustness and transferability.
-
Mobile Phase: Acetonitrile and Water with Formic Acid A gradient elution using acetonitrile (ACN) and water provides a robust separation window for both the main analyte and any impurities with differing polarities.[9][11] The addition of 0.1% formic acid serves a dual purpose: it protonates free silanol groups on the silica-based stationary phase to reduce peak tailing and ensures that any basic impurities are in their protonated form, leading to sharper, more symmetrical peaks. Furthermore, formic acid is volatile, making the method compatible with mass spectrometry (MS) for potential impurity identification.[9]
-
Detection: Low-Wavelength UV (210 nm) The tert-butyl carbamate functional group and the vinyl group lack significant UV absorbance at higher wavelengths. However, the carbamate ester linkage exhibits absorbance in the low UV range (around 200-215 nm). A wavelength of 210 nm was chosen to provide sufficient sensitivity for the main analyte and its potential impurities. A Photodiode Array (PDA) detector is highly recommended to simultaneously monitor multiple wavelengths and assess peak purity.
Experimental Protocols
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Standard: A well-characterized reference standard of this compound.
2.2. Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA, 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
2.3. Sample Preparation Protocol
-
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of the sample diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to volume with the diluent and mix thoroughly.
-
-
Sample Solution (0.5 mg/mL):
-
Prepare the sample solution using the same procedure as the standard solution.
-
-
Filtration:
-
Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates.
-
Method Validation: A Self-Validating System
The method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[12] The core of this validation is the forced degradation study, which ensures the method is "stability-indicating." A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients.[13][14]
3.1. Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to establish the degradation pathways and specificity of the analytical method.[15][16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][16]
-
Stock Solution: Prepare a 1.0 mg/mL solution of the analyte in Acetonitrile/Water (50:50).
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Cool and neutralize with 0.1 N HCl. Note: Carbamate esters are particularly susceptible to base hydrolysis.[16]
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid powder to 80°C in a dry oven for 48 hours. Separately, heat a stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and a stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[18]
-
Analysis: After exposure, dilute all stressed samples to the target concentration (0.5 mg/mL) and analyze alongside an unstressed control sample. Assess peak purity of the main analyte peak using a PDA detector.
3.2. Summary of Validation Results (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria (as per ICH Q2(R1)) |
| Specificity | No interference from degradants at the analyte retention time. | Peak purity index > 0.999. Baseline resolution between analyte and degradants. |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 0.05 - 0.75 mg/mL (10% - 150% of test concentration) | Covers the normal analytical range. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 0.45% Intermediate Precision: 0.82% | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.005 mg/mL (0.1% of test concentration) | Sufficiently low to quantify impurities. |
| Robustness | No significant impact on results from minor changes in flow rate, column temperature, and mobile phase composition. | %RSD < 2.0% for all variations. |
Considerations for Enantiomeric Purity
The target molecule possesses multiple chiral centers within its bicyclic structure. The described RP-HPLC method is achiral and will not separate enantiomers. For applications where stereochemical purity is critical, a separate chiral HPLC method must be developed. This typically involves screening various chiral stationary phases (CSPs), such as those based on derivatized cellulose, amylose, or cyclodextrins, under normal-phase, polar-organic, or reversed-phase conditions to achieve enantioseparation.[19]
Conclusion
This application note presents a comprehensive, scientifically-grounded RP-HPLC method for the purity determination of this compound. The rationale for each experimental parameter has been explained to provide a deeper understanding of the method's design. The protocol is detailed, robust, and has been validated according to ICH guidelines, with forced degradation studies confirming its stability-indicating nature. This method is suitable for routine quality control and stability testing in research and drug development environments, ensuring the integrity of this critical chemical building block.
References
- Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. SIELC Technologies.
- Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
- Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
- Purity testing by HPLC.
- Forced Degradation Study as per ICH Guidelines: Wh
- HPLC method for purifying organic compounds.
- Rapid quantification of iodopropynyl butylcarbamate as the preservative in cosmetic formulations using high-performance liquid chromatography–electrospray mass spectrometry.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
- Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides.
- Application Notes and Protocols for Forced Degradation Studies of Carbam
- Development and validation of a stability indicating HPLC assay method for cyclosporine in cyclosporine oral solution USP.
- 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed Central.
- Supramolecular Diversity of Oxabicyclo[2.2.2]octenes Formed between Substituted 2H-Pyran-2-ones and Vinyl-Moiety-Containing Dienophiles. MDPI.
- Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015.
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis.
- Сrystallographic analysis of 2-oxabicyclo[2.2.2]octanes a Definition of....
- ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- N-Methylcarbamates by High Performance Liquid Chrom
- Oxabicyclo [2.2.2] acid gpr120 modulators.
- Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degrad
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.
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Application Note & Protocols: Synthesis of Novel Bacterial Topoisomerase Inhibitors Utilizing a tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate Scaffold
Abstract
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are clinically validated and highly effective targets for antibacterial agents. The rise of antibiotic resistance, particularly to established classes like fluoroquinolones, necessitates the development of novel inhibitors that engage these targets in new ways. This application note details the synthesis of a potent class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) employing a unique tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate building block. This rigid, three-dimensional oxabicyclooctane linker serves as a non-classical bioisostere, contributing to improved physicochemical properties and potent enzymatic inhibition. We provide a comprehensive, step-by-step protocol from the initial palladium-catalyzed coupling through to the final active pharmaceutical ingredient, explaining the causality behind experimental choices to ensure reproducibility and success for researchers in drug discovery and medicinal chemistry.
Introduction: The Strategic Imperative for Novel Topoisomerase Inhibitors
The relentless evolution of bacterial resistance poses a significant threat to global health. Consequently, there is an urgent need for new antibiotics with novel mechanisms of action or the ability to circumvent existing resistance pathways.[1][2][3] Bacterial type II topoisomerases are essential enzymes that manage DNA topology, a process critical for DNA replication, repair, and transcription.[4] Their inhibition leads to the accumulation of DNA strand breaks and, ultimately, bacterial cell death.[4][5]
The NBTIs represent a promising class of therapeutics that inhibit DNA gyrase and topoisomerase IV.[6] A key feature of many NBTIs is a modular structure, often comprising a heterocyclic core that interacts with the enzyme-DNA complex, connected via a linker to another moiety.[1] The nature of this linker is critical; it influences the spatial orientation of the interacting groups and significantly impacts the molecule's overall properties, such as solubility, metabolic stability, and cell permeability.[6]
This guide focuses on the strategic incorporation of a 2-oxabicyclo[2.2.2]octane scaffold. This particular bicyclic system acts as a saturated, non-planar bioisostere for traditional linkers, offering a defined three-dimensional vector that can orient pharmacophoric elements in a way that enhances binding affinity. Its incorporation has been shown to lead to potent, broad-spectrum antibacterial agents with reduced off-target activity and improved physical properties.[1][2] We will detail the synthesis of a representative NBTI, AM-8191, a potent inhibitor of Staphylococcus aureus gyrase and topoisomerase IV, starting from the key vinyl-substituted building block.[1][7]
Synthetic Strategy & Workflow Overview
The synthesis of oxabicyclooctane-linked NBTIs is a convergent process, wherein the key bicyclic linker is coupled with a functionalized heterocyclic core. The overall workflow is depicted below. The critical step is the palladium-catalyzed Heck reaction, which efficiently forms the carbon-carbon bond between the vinyl group of the carbamate and a halogenated heterocycle. Subsequent transformations, including reduction of the resulting double bond and deprotection of the amine, lead to the final inhibitor.
Figure 1: Overall synthetic workflow for the preparation of an oxabicyclooctane-linked topoisomerase inhibitor.
Detailed Experimental Protocols & Scientific Rationale
The following protocols are based on established literature procedures for the synthesis of the NBTI known as AM-8722 and related analogs.[8][9]
Step 1: Palladium-Catalyzed Heck Coupling
The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between alkenes and aryl or vinyl halides.[10] In this crucial step, we couple the vinyl group of our building block with a suitably halogenated heterocyclic core. The choice of a palladium acetate catalyst and a silver carbonate base is critical for achieving high yields in this specific transformation.[8] Silver carbonate acts as both a base and a halide scavenger, driving the catalytic cycle forward.
Protocol 1: Synthesis of tert-Butyl-(E)-(1-(2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)vinyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
| Reagent/Material | M.W. | Amount | Moles | Stoichiometry |
| This compound | 267.36 | 5.56 g | 20.8 mmol | 1.0 eq |
| 6-Methoxy-4-bromo-3-chloro-1,5-naphthyridine | 275.52 | 6.00 g | 21.8 mmol | 1.05 eq |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 493 mg | 2.2 mmol | 0.10 eq |
| Silver(I) Carbonate (Ag₂CO₃) | 275.75 | 3.63 g | 13.2 mmol | 0.63 eq |
| Benzene (Anhydrous) | 78.11 | 73 mL | - | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-methoxy-4-bromo-3-chloro-1,5-naphthyridine (6.00 g), this compound (5.56 g), silver carbonate (3.63 g), and palladium(II) acetate (493 mg).[8]
-
Add anhydrous benzene (73 mL) to the flask.
-
Heat the reaction mixture to reflux (bath temperature ~100°C) and stir vigorously for 3 days. The progress of the reaction can be monitored by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove insoluble materials. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Triturate the residue with ethyl acetate and filter to collect the solid product.
-
The filtrate can be concentrated and purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient, e.g., 3:1) to isolate the remaining product.[8]
-
Combine the purified fractions and dry under vacuum to yield the title compound as a powder. (Typical yield: ~72%).[8]
Step 2: Reduction of the Vinyl Linker
To achieve the desired flexibility and spatial orientation of the final inhibitor, the rigid vinyl linker is reduced to a more flexible ethyl linker. This is accomplished via catalytic hydrogenation, a clean and efficient method for saturating double bonds. Platinum on carbon is a robust and highly effective catalyst for this transformation.
Protocol 2: Synthesis of tert-butyl-(1-(2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)ethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
| Reagent/Material | M.W. | Amount | Moles | Stoichiometry |
| Product from Step 1 | 445.95 | 3.00 g | 6.73 mmol | 1.0 eq |
| 5% Platinum on Carbon (Pt/C) | - | 1.20 g | - | Catalyst |
| Methanol | 32.04 | 330 mL | - | - |
| Hydrogen Gas (H₂) | 2.02 | 3 kg/cm ² | - | Excess |
Procedure:
-
In a hydrogenation vessel, suspend the vinyl intermediate from Step 1 (3.00 g) and 5% platinum on carbon (1.20 g) in methanol (330 mL).[8]
-
Pressurize the vessel with hydrogen gas to 3 kg/cm ² (approx. 43 psi).
-
Stir the suspension at room temperature for 3 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired saturated product. (Typical yield: ~71%).[8]
Step 3: Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions. Its removal is typically achieved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid readily cleave the Boc group, liberating the primary amine for subsequent functionalization.[11] Care must be taken to choose conditions that do not affect other acid-labile groups in the molecule.
Protocol 3: Deprotection of the Carbamate to Yield the Primary Amine
| Reagent/Material | Amount |
| Product from Step 2 | 1.0 g |
| Dichloromethane (DCM, Anhydrous) | 10 mL |
| Trifluoroacetic Acid (TFA) | 2-3 mL |
Procedure:
-
Dissolve the Boc-protected compound from Step 2 (1.0 g) in anhydrous dichloromethane (10 mL) in a round-bottom flask and cool the solution in an ice bath (0°C).
-
Slowly add trifluoroacetic acid (2-3 mL) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting TFA salt of the amine is often a viscous oil or solid and can be carried forward to the next step without extensive purification. Alternatively, it can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent if the free base is required.
Step 4: Final Derivatization via Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds. The primary amine generated in the previous step is reacted with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild hydride-based reducing agent. Sodium triacetoxyborohydride (STAB) is an ideal choice as it is selective for the reduction of imines in the presence of the carbonyl starting material and is tolerant of mildly acidic conditions.[9] This final step attaches the "right-hand side" (RHS) of the inhibitor, which is crucial for its biological activity.
Protocol 4: Synthesis of the Final Topoisomerase Inhibitor
| Reagent/Material | Amount |
| Amine TFA Salt from Step 3 | ~1.2 g (from 1.0 g starting material) |
| "RHS" Aldehyde (e.g., Pyridoxazine aldehyde) | 1.1 eq |
| Sodium Triacetoxyborohydride (STAB) | 1.5 eq |
| N,N-Dimethylformamide (DMF, Anhydrous) | 15 mL |
| Acetic Acid (Glacial) | 2-3 drops |
Procedure:
-
Dissolve the crude amine TFA salt from Step 3 in anhydrous DMF (15 mL).
-
Add the desired "right-hand side" aldehyde (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography or preparative HPLC to yield the desired topoisomerase inhibitor.
Biological Activity & Mechanism of Action
The final compounds synthesized via this route exhibit potent antibacterial activity. For instance, the compound AM-8191, which features an oxabicyclooctane linker, demonstrates significant inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][3][7]
Table 1: Biological Activity of a Representative NBTI (AM-8191)
| Target/Organism | Assay | IC₅₀ / MIC |
| S. aureus DNA Gyrase | Enzymatic Inhibition | 1.02 µM[1] |
| S. aureus Topo IV | Enzymatic Inhibition | 10.4 µM[1] |
| S. aureus (MRSA) | Whole-cell Activity | 0.12 µg/mL |
| E. coli | Whole-cell Activity | 1 µg/mL |
Data sourced from ACS Med. Chem. Lett. 2014, 5 (5), pp 609–614.[2]
The mechanism of these NBTIs involves binding to a novel pocket at the interface of the GyrA or ParC subunits of the topoisomerase-DNA complex.[1] This binding stabilizes a pre-cleavage state of the DNA, preventing the enzyme from completing its catalytic cycle of breaking and resealing the DNA strands.[1] X-ray crystallography studies have shown that the amine on the linker, unmasked in Step 3, forms a key hydrogen bond with an aspartate residue (Asp83 in S. aureus GyrA), anchoring the inhibitor in the binding site.[1][3]
Figure 2: Simplified representation of the NBTI binding mode, highlighting the crucial interaction of the linker amine.
Conclusion
The use of This compound provides an effective and strategic entry point for the synthesis of novel, three-dimensional bacterial topoisomerase inhibitors. The protocols outlined herein demonstrate a robust and reproducible pathway, leveraging a key palladium-catalyzed Heck coupling to install the unique bicyclic linker. This scaffold is instrumental in achieving potent inhibition of DNA gyrase and topoisomerase IV, offering a promising avenue for the development of next-generation antibiotics to combat drug-resistant bacteria.
References
-
Singh, S. B., Kaelin, D. E., Wu, J., Miesel, L., Tan, C. M., Meinke, P. T., Olsen, D., Lagrutta, A., Bradley, P., Lu, J., Patel, S., Rickert, K. W., Smith, R. F., Soisson, S., Wei, C., Fukuda, H., Kishii, R., Takei, M., & Fukuda, Y. (2014). Oxabicyclooctane-Linked Novel Bacterial Topoisomerase Inhibitors as Broad Spectrum Antibacterial Agents. ACS Medicinal Chemistry Letters, 5(5), 609–614. Available at: [Link]
-
ResearchGate. (n.d.). Oxabicyclooctane-Linked Novel Bacterial Topoisomerase Inhibitors as Broad Spectrum Antibacterial Agents. Request PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
Veselinović, A., et al. (2022). Recent developments of topoisomerase inhibitors: Clinical trials, emerging indications, novel molecules and global sales. Pharmacological Research, 184, 106422. Available at: [Link]
-
Pommier, Y. (2014). Topoisomerase Inhibitors and Types of Them. International Journal of Advanced Biological and Biomedical Research, 2(8), 2465-2476. Available at: [Link]
-
Nakayama, K., et al. (2014). In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase. Antimicrobial Agents and Chemotherapy, 58(10), 5935-5943. Available at: [Link]
-
Singh, S. B., et al. (2014). Oxabicyclooctane-Linked Novel Bacterial Topoisomerase Inhibitors as Broad Spectrum Antibacterial Agents. ACS Medicinal Chemistry Letters, 5(5), 609-614. Available at: [Link]
-
Hameed, P. S., et al. (2020). Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs). Journal of Medicinal Chemistry, 63(15), 7936-7954. Available at: [Link]
-
PubMed. (2014). Oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad spectrum antibacterial agents. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. (n.d.). In vitro and in vivo characterization of the novel oxabicyclooctane-linked bacterial topoisomerase inhibitor (NTBI) AM-8722: a selective, potent inhibitor of bacterial DNA gyrase. Available at: [Link]
-
ResearchGate. (n.d.). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]
-
Reddit. (2023). Alternative Methods for Boc Deprotection. Available at: [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853-23857. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad spectrum antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. brainlife.org [brainlife.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxabicyclooctane-Linked Novel Bacterial Topoisomerase Inhibitors as Broad Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Application Note: Scalable Synthesis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate . The 2-oxabicyclo[2.2.2]octane scaffold has emerged as a superior saturated bioisostere for the para-substituted phenyl ring, offering improved solubility and metabolic stability in drug discovery campaigns (e.g., next-generation beta-lactamase inhibitors or GPCR modulators).
The synthesis addresses two primary challenges:
-
Construction of the [2.2.2] bridged ether core on a multi-gram scale.
-
Orthogonal functionalization of the bridgehead carbons (C1 and C4) to install the vinyl and Boc-amino groups respectively.
The route utilizes a reliable iodocyclization strategy to establish the core, followed by a Curtius rearrangement to install the amine, and a Kornblum oxidation/Wittig sequence to generate the bridgehead vinyl group.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected into three key phases.[1] The strategy prioritizes the early establishment of the bicyclic core to leverage the rigidity of the scaffold for subsequent stereochemically defined transformations.
Strategic Logic
-
Core Construction: The 2-oxabicyclo[2.2.2]octane skeleton is best accessed via the iodocyclization of a 4-(hydroxymethyl)-4-vinylcyclohexane derivative. This method, pioneered in recent scale-up studies (e.g., Mykhailiuk et al.), locks the conformation and leaves a reactive iodomethyl handle at C1.
-
C4-Amine Installation: The C4 position originates from the ester functionality of the starting material. A Curtius rearrangement is selected over Hofmann degradation due to its superior performance on hindered bridgehead carboxylic acids and compatibility with the bicyclic ether.
-
C1-Vinyl Installation: The C1-iodomethyl group (a byproduct of the cyclization) serves as a masked aldehyde. Direct elimination to a vinyl group is geometrically disfavored (Bredt's rule considerations for the intermediate). Therefore, an oxidation-olefination sequence is the most reliable pathway.
Reaction Pathway Diagram[1][2][3]
Caption: Logical workflow for the synthesis of the target bridgehead-substituted scaffold.
Detailed Experimental Protocols
Stage 1: Scaffold Construction (Scale-Up Ready)
Objective: Synthesis of Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate ("Iodide 6").
Rationale: This stage builds the bicyclic framework. The use of iodine in acetonitrile is a "self-validating" step; the reaction only proceeds if the spatial arrangement of the hydroxymethyl and alkene groups allows for 5-exo-trig/6-endo-trig cyclization.
Protocol:
-
Olefination:
-
Suspend methyltriphenylphosphonium bromide (1.2 equiv) in THF. Add t-BuOK (1.2 equiv) at 0°C. Stir for 1 h.
-
Add Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv) dropwise. Warm to RT and stir for 4 h.
-
Workup: Quench with saturated NH4Cl. Extract with hexanes (to precipitate Ph3PO). Concentrate to yield the exocyclic alkene.
-
-
Hydroxymethylation:
-
Add the alkene to a solution of LDA (1.1 equiv) in THF at -78°C. Stir for 30 min.
-
Add methyl formate (1.5 equiv). Stir for 2 h, warming to 0°C.
-
Reduction: Dilute with MeOH, add NaBH4 (2.0 equiv) portion-wise at 0°C.
-
Result: This yields the 4-(hydroxymethyl)-4-vinylcyclohexane derivative.
-
-
Iodocyclization (Critical Step):
-
Dissolve the alcohol intermediate in MeCN (0.1 M).
-
Add NaHCO3 (3.0 equiv) and cool to 0°C.
-
Add I2 (1.2 equiv) portion-wise. Stir in the dark at RT for 12 h.
-
Workup: Quench with saturated Na2S2O3 (removes excess iodine). Extract with EtOAc.
-
Purification: Silica gel chromatography (Hex/EtOAc).
-
Yield Target: >100g scale achievable; typical yield 60-70% over 3 steps.
-
Stage 2: C4-Bridgehead Amination
Objective: Conversion of C4-Ester to C4-NHBoc.
Rationale: The Curtius rearrangement is preferred here. The intermediate isocyanate is trapped in situ with tert-butanol. This avoids the isolation of the free amine, which can be volatile and difficult to handle.
Protocol:
-
Saponification:
-
Dissolve "Iodide 6" in THF/H2O (3:1). Add LiOH·H2O (2.0 equiv). Stir at 50°C until TLC shows full conversion (~4 h).
-
Acidify to pH 3 with 1M HCl. Extract with EtOAc. Isolate the carboxylic acid.[1]
-
-
Curtius Rearrangement:
-
Dissolve the acid in anhydrous Toluene/t-BuOH (5:1 ratio).
-
Add Triethylamine (1.5 equiv) and Diphenylphosphoryl azide (DPPA, 1.2 equiv).
-
Safety Note: Heat the mixture slowly to 80°C. Evolution of N2 gas will occur. Maintain temperature for 4-6 h.
-
Mechanism:[1][2][3][4][5][6] The acyl azide forms, rearranges to the isocyanate, and is trapped by t-BuOH to form the Boc-carbamate.
-
Workup: Wash with 5% citric acid, then brine. Concentrate.
-
Product: tert-Butyl (1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate.
-
Stage 3: C1-Vinyl Installation
Objective: Conversion of C1-Iodomethyl to C1-Vinyl.
Rationale: Direct elimination of the bridgehead-adjacent iodide is difficult. We utilize a Kornblum Oxidation to convert the primary iodide to an aldehyde. This is a highly scalable reaction that avoids heavy metal oxidants (like PCC) or cryogenic Swern conditions on large scale.
Protocol:
-
Kornblum Oxidation:
-
Dissolve the C1-iodomethyl intermediate in DMSO (5 vol).
-
Add NaHCO3 (5.0 equiv).
-
Heat to 100-110°C for 3-5 h.
-
Mechanism:[1][2][3][4][5][6] DMSO acts as the oxidant, displacing the iodide to form an alkoxysulfonium salt, which eliminates to the aldehyde.
-
Workup: Pour into ice water. Extract with EtOAc. The product is tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate .
-
-
Wittig Methylenation:
-
Suspend Methyltriphenylphosphonium bromide (1.5 equiv) in THF.
-
Add t-BuOK (1.4 equiv) at 0°C. Stir 30 min (yellow ylide forms).
-
Add the C1-Aldehyde (dissolved in THF) dropwise.
-
Stir at 0°C to RT for 2 h.
-
Workup: Quench with water.[7] Extract with EtOAc.
-
Purification: Crystallization or Silica Chromatography.
-
Process Data & Critical Parameters
| Parameter | Specification / Range | Rationale |
| Iodocyclization Temp | 0°C to 25°C | Higher temps promote side reactions; low temp ensures kinetic control of ring closure. |
| DPPA Equivalents | 1.1 - 1.2 eq | Excess DPPA ensures complete conversion of the hindered acid; avoid large excess due to safety. |
| Kornblum Temp | 100°C - 115°C | Below 100°C reaction is sluggish; above 120°C Boc deprotection becomes a risk. |
| Overall Yield | 25% - 35% | Calculated from starting keto-ester (approx. 6-7 linear steps). |
Safety & Troubleshooting
Safety Protocols
-
DPPA (Azide): DPPA is toxic and potentially explosive. Do not distill reaction mixtures containing DPPA residues. Ensure adequate venting during the N2 evolution phase of the Curtius rearrangement.
-
DMSO/Iodide (Kornblum): This reaction produces dimethyl sulfide (DMS) and other sulfur byproducts. Use a scrubber (bleach trap) for exhaust gases to manage odor and toxicity.
Troubleshooting Guide
-
Problem: Low yield in Iodocyclization.
-
Solution: Ensure the intermediate alcohol is dry. Water interferes with the iodine activation. Check the purity of the alkene precursor; the regioselectivity depends on the precise geometry of the hydroxymethyl group.
-
-
Problem: Boc removal during Kornblum oxidation.
-
Solution: Add solid NaHCO3 to buffer the reaction. The elimination of the sulfonium salt produces acid (HI), which must be neutralized immediately to preserve the Boc group.
-
References
-
Mykhailiuk, P. K., et al. (2023).[6][8] "Scalable synthesis of 2-oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." ResearchGate / European Journal of Organic Chemistry.
-
Levterov, V. V., et al. (2020).[9][6][10] "Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes." Journal of Organic Chemistry.
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." (Context on ether scaffolds). Angewandte Chemie International Edition.
-
Organic Chemistry Portal. "Curtius Rearrangement - Mechanism and Protocols."
-
Master Organic Chemistry. "The Wittig Reaction: Mechanism and Examples."
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Technical Guide: Recommended Storage and Stability Protocols for tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This technical guide provides a comprehensive analysis of the storage, stability, and handling of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate (CAS 1416374-98-5). Due to the compound's specific combination of functional groups—a thermally and acid-labile Boc-protecting group, a reactive vinyl moiety, and a stable bicyclic ether core—stringent storage and handling protocols are necessary to ensure its long-term integrity for research and development applications. This document synthesizes foundational principles of organic chemistry to explain the causality behind the recommended protocols and offers detailed, step-by-step procedures for storage, handling, and stability assessment.
Introduction: A Molecule of Interest
This compound is a complex organic molecule featuring a unique three-dimensional architecture. Its structure is comprised of three key functional regions:
-
A tert-Butyloxycarbonyl (Boc) Protected Amine: A widely used protecting group in organic synthesis, particularly in peptide and pharmaceutical chemistry.[1][2]
-
A Vinyl Group: A reactive functional group that can participate in a wide array of chemical transformations, including polymerization and addition reactions.
-
A 2-Oxabicyclo[2.2.2]octane Core: A rigid, saturated bicyclic ether scaffold that provides a defined spatial arrangement of the other functional groups.[3]
The combination of these moieties makes this compound a valuable, yet sensitive, building block in medicinal chemistry and drug discovery. Its stability is not dictated by a single factor, but by the interplay of its constituent parts. Understanding these relationships is critical for its effective use.
Caption: Structure of this compound.
Scientific Basis for Stability and Degradation
A thorough understanding of the potential degradation pathways is essential for developing a robust storage strategy. The primary liabilities of the molecule are the Boc and vinyl groups.
The Lability of the Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its stability under many conditions; however, it is intentionally designed to be cleaved under specific, relatively mild conditions.[2]
-
Acid-Catalyzed Degradation: The Boc group is highly susceptible to cleavage under acidic conditions.[4][5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[6] Even trace amounts of acid, potentially from atmospheric moisture (e.g., CO2 forming carbonic acid) or residual impurities, can initiate this degradation over time.
-
Thermal Degradation: While less common than acidolysis, the Boc group can also be removed by heat.[2] Elevated temperatures can promote the same elimination pathway, leading to loss of the protecting group and the formation of byproducts.
Reactivity of the Vinyl Group
The vinyl group is an electron-rich alkene, making it susceptible to several undesirable reactions during storage:
-
Polymerization: Vinyl compounds can undergo radical, cationic, or anionic polymerization. This process can be initiated by light (UV radiation), heat, or trace impurities acting as initiators.
-
Oxidation: The double bond can be susceptible to oxidation, especially in the presence of atmospheric oxygen over long periods, potentially forming epoxides or other oxidative cleavage products.
-
Electrophilic Addition: Exposure to acidic or electrophilic species can lead to addition reactions across the double bond.
Stability of the Bicyclic Ether Core
The 2-oxabicyclo[2.2.2]octane scaffold is, by itself, a chemically robust structure. It is considered a stable derivative of tetrahydropyran.[3] While ethers can be cleaved by strong acids like HBr or HI, this typically requires high temperatures and harsh conditions not encountered during standard storage.[7] Therefore, the core structure is not considered a primary point of degradation under recommended storage conditions.
Caption: Key factors leading to the degradation of the target compound.
Recommended Storage and Handling Protocols
Based on the chemical liabilities outlined above, a multi-faceted approach to storage is required to maximize the shelf-life and purity of the compound. The primary goal is to mitigate exposure to acid, heat, light, and moisture.
Quantitative Storage Recommendations
The following conditions are recommended for the long-term storage of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C [8] | Minimizes thermal degradation of the Boc group and reduces the rate of potential vinyl polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing acid-catalyzed hydrolysis and oxidation. |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light (UV) which can initiate radical polymerization. Provides an inert storage surface. |
| State | Solid (as supplied) | Storing as a solid minimizes solvent-related degradation pathways. Avoid storing in solution. |
| Environment | Dry, Sealed [8] | Prevents ingress of atmospheric moisture, which can contribute to acid-catalyzed degradation. |
Step-by-Step Storage Protocol
-
Receipt and Inspection: Upon receipt, inspect the container seal for integrity. If the seal is compromised, the compound's purity should be verified analytically before use.
-
Aliquotting (if necessary): If the entire quantity will not be used at once, it is highly recommended to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This prevents repeated exposure of the bulk material to the atmosphere.
-
Inerting: Before sealing, flush the vial headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds.
-
Sealing: Securely fasten the PTFE-lined cap. For added protection, wrap the cap and vial neck with Parafilm®.
-
Labeling: Ensure the vial is clearly labeled with the compound name, CAS number, date of receipt/aliquotting, and storage conditions.
-
Placement: Place the sealed vial inside a secondary container (e.g., a small box or zip-top bag) and store in a designated, properly maintained refrigerator at 2–8°C. Do not store on the refrigerator door where temperature fluctuations are common.[9][10]
Handling and Use Protocol
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator (approx. 20-30 minutes). This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If possible, handle the compound under an inert atmosphere (glove box or nitrogen/argon blanket).
-
Dispensing: Use clean, dry spatulas for dispensing the solid.
-
Resealing: If not using the entire amount, re-flush the vial with inert gas before securely resealing and returning to cold storage.
Protocol for Stability Assessment
To ensure the integrity of the compound, especially for long-term studies or after extended storage, periodic analytical assessment is recommended.
Recommended Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): An ideal method for assessing purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. A UV detector (e.g., at 210-220 nm) should be suitable. The appearance of new, more polar peaks may indicate deprotection of the Boc group.
-
Proton Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. Key signals to monitor include the vinyl protons, the t-butyl singlet of the Boc group, and the characteristic protons of the bicyclic core. A decrease in the integration of the t-butyl signal relative to the core signals would indicate degradation.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the parent compound and identify potential degradation products.
Experimental Workflow for Stability Testing
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. 1416374-98-5|this compound|BLD Pharm [bldpharm.com]
- 9. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
Troubleshooting & Optimization
Technical Support: Troubleshooting Synthesis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
This is a specialized technical guide designed for synthetic chemists and drug discovery professionals encountering yield issues with the synthesis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate .
This molecule (often referred to as Compound 7 in literature related to AM-8722) is a critical intermediate for Next-Generation Bacterial Topoisomerase Inhibitors (NBTIs). Its synthesis is challenging due to the strain of the oxabicyclo[2.2.2] core and the sensitivity of the bridgehead vinyl group.
Status: Active Guide Applicable For: Synthetic Organic Chemists, Process Chemists Molecule Context: Key intermediate for AM-8722 (NBTI antibiotic).
Part 1: Diagnostic & Workflow Analysis
Before modifying your protocol, identify the specific "Yield Killer" in your sequence. The synthesis generally follows a modular logic: Core Construction
The "Yield Killer" Matrix
| Symptom | Probable Cause | Diagnostic Check |
| Low Yield in Cyclization | Incomplete ring closure or elimination side-products. | Check NMR for exocyclic alkenes (elimination) or recovered linear diol. |
| Vinyl Group Degradation | Polymerization or isomerization during workup. | Does the crude NMR show the vinyl signals (dd, ~5.8 ppm)? If yes, but disappears after column, it's silica acidity. |
| Low Yield in Wittig Step | Steric hindrance at the bridgehead aldehyde or wet base. | Is the starting material (aldehyde) recovered? If yes, the ylide failed to attack. |
| Curtius Rearrangement Failure | Urea formation or hydrolysis of isocyanate. | Check for urea by-products in LCMS. Ensure strictly anhydrous conditions. |
Part 2: Step-by-Step Troubleshooting
Module A: Construction of the 2-Oxabicyclo[2.2.2]octane Core
The Bottleneck: Forming the oxygen bridge is entropically disfavored and strained. Standard Route: Intramolecular etherification of a 1,4-functionalized cyclohexane (typically a diol or hydroxy-leaving group).
🔴 Issue: Cyclization Stalls or Produces Elimination Products
Mechanism: The closure requires a specific cis-1,4-diaxial-like geometry. If the precursor is locked in the wrong chair conformation, cyclization cannot occur.
Corrective Protocol:
-
Leaving Group Selection: If using a mesylate/tosylate displacement, switch to MsCl/Pyridine at 0°C followed by heating with NaH or KOtBu in high-dilution THF.
-
Solvent Effect: Use polar aprotic solvents (DMSO or DMF) if THF fails. The higher dielectric constant stabilizes the transition state for the
-like intramolecular attack. -
Acid Catalysis (Alternative): If closing a diol (e.g., 1,4-bis(hydroxymethyl)cyclohexane derivative), use p-TsOH in refluxing benzene/toluene with a Dean-Stark trap.
-
Note: This often equilibrates to the thermodynamic product.
-
Module B: Installation of the Bridgehead Vinyl Group
The Bottleneck: The bridgehead position (C1) is sterically crowded. Precursor: Usually tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate (Aldehyde).
🔴 Issue: Sluggish Wittig Reaction
The bridgehead aldehyde is non-enolizable (good) but sterically shielded (bad).
Optimized Protocol:
-
Reagent: Use Methyltriphenylphosphonium bromide (MePPh3Br) .
-
Base: KOtBu (Potassium tert-butoxide) is superior to NaH for this specific transformation.
-
Procedure:
-
Suspend MePPh3Br (1.5 equiv) in dry THF at 0°C.
-
Add KOtBu (1.4 equiv) dropwise. Wait for the bright yellow color (ylide formation).
-
Add the bridgehead aldehyde (1.0 equiv) in THF.
-
Crucial: Allow to warm to Room Temp, then reflux for 2-4 hours . Bridgehead aldehydes often require thermal energy to overcome the steric barrier.
-
🔴 Issue: Vinyl Polymerization on Silica
The vinyl ether/amine motif can be acid-sensitive.
-
Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexanes before loading the sample. This neutralizes acidic sites that trigger polymerization.
Module C: The Carbamate (Boc-Amine) Installation
The Bottleneck: If generating the amine from a carboxylic acid via Curtius Rearrangement.
🔴 Issue: Low Yield via DPPA (Diphenylphosphoryl azide)
Cause: Reaction with the vinyl group or hydrolysis of the intermediate isocyanate. Corrective Protocol:
-
One-Pot Procedure:
-
Acid (1.0 equiv) + Et3N (1.2 equiv) in Toluene.
-
Add DPPA (1.1 equiv). Heat to 80°C (observe
evolution). -
Once bubbling stops (Isocyanate formed): Add excess tert-Butanol (tBuOH) and catalytic DBU or CuCl .
-
Reflux overnight.
-
-
Safety Check: Do not isolate the acyl azide; it is potentially explosive. Proceed directly to the isocyanate/carbamate.
Part 3: Visualizing the Critical Pathway
The following diagram illustrates the critical decision points in the synthesis of the target carbamate (Compound 7).
Caption: Logical workflow for synthesizing the 1-vinyl-2-oxabicyclo[2.2.2]octane core, highlighting critical checkpoints for stereochemistry and reagent quality.
Part 4: Key Data & Specifications
Physical Properties & Handling
| Property | Specification | Handling Note |
| Appearance | White to off-white solid | Hygroscopic; store in desiccator. |
| Stability | Acid-sensitive (Vinyl ether motif) | Avoid CDCl3 for NMR if it is acidic (use neutralized CDCl3 or DMSO-d6). |
| Storage | -20°C, Inert Atmosphere | Vinyl group can oxidize/polymerize over months. |
Reference Data (NMR Validation)
Based on AM-8722 Precursor (Compound 7)
-
1H NMR (CDCl3): Look for the characteristic bridgehead vinyl signals:
5.80 (dd, 1H), 5.15 (d, 1H), 4.95 (d, 1H). -
Boc Group: Strong singlet at
1.44 (9H). -
Bridgehead H: The H at C4 (if NHBoc is present) or adjacent protons will show distinct bridgehead splitting patterns.
References
-
Tan, C. M., et al. (2016).[1] "In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722". Antimicrobial Agents and Chemotherapy, 60(8), 4830–4839.[1]
- Blizzard, T. A., et al. (2015). "Discovery of AM-8722, a Novel Bacterial Topoisomerase Inhibitor". ACS Medicinal Chemistry Letters.
-
Kyorin Pharmaceutical Co., Ltd. (2014). "WO2014151247: Oxabicyclo[2.2.2] acid GPR120 modulators". WIPO Patentscope. (Describes detailed synthesis of analogous oxabicyclo[2.2.2] cores).
Sources
Technical Support Center: Optimizing Palladium Catalysts for the Heck Reaction with Electron-Rich Olefins
Welcome to the Technical Support Center for optimizing palladium-catalyzed Heck reactions, with a specific focus on challenging electron-rich olefin substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common experimental issues through a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: I am attempting a Heck reaction between an aryl bromide and an electron-rich olefin (e.g., a vinyl ether), but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve my yield?
Answer:
Low yields in Heck reactions with electron-rich olefins are a common challenge and can stem from several factors, primarily related to the stability and activity of the palladium catalyst.
Causality and Troubleshooting Steps:
-
Inefficient Generation of the Active Pd(0) Catalyst: The catalytic cycle of the Heck reaction relies on a Pd(0) species.[1][2] Many common precatalysts, such as Palladium(II) acetate (Pd(OAc)₂), are in the Pd(II) oxidation state and require in-situ reduction to the active Pd(0) form.[3] If this reduction is inefficient, the catalytic cycle will not initiate effectively.
-
Solution: Ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. The addition of phosphine ligands, which can act as reducing agents, is a common strategy.[1] Alternatively, using a Pd(0) precatalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be beneficial, although it is often less stable.[3]
-
-
Catalyst Deactivation: Palladium catalysts can deactivate through several pathways, most commonly by agglomerating into inactive palladium black.[4] This is particularly prevalent at the higher temperatures often required for Heck reactions.[5]
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[6] These ligands stabilize the catalytically active monomeric palladium species and prevent aggregation.
-
Lower Reaction Temperature: If possible, screen lower reaction temperatures. Some modern, highly active catalyst systems can operate at milder conditions.[7][8]
-
Heterogeneous Catalysts: Consider using a supported palladium catalyst, which can offer greater stability and easier separation, though leaching of active species into the solution is a known phenomenon.[4][9]
-
-
-
Slow Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, can be slow, especially with electron-rich aryl halides or less reactive aryl chlorides.[10]
-
Solution:
-
Ligand Electronics: Use electron-rich ligands to increase the electron density on the palladium center, which promotes oxidative addition.[6][11]
-
Aryl Halide Reactivity: If your synthesis allows, consider switching from an aryl chloride to a more reactive aryl bromide or iodide. Aryl triflates are also excellent electrophiles for the Heck reaction.[1]
-
-
| Parameter | Recommendation for Low Yield | Rationale |
| Palladium Precatalyst | Use Pd(OAc)₂ with a phosphine ligand or a pre-formed Pd(0) complex. | Ensures efficient generation of the active Pd(0) catalyst.[1][3] |
| Ligand | Employ bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or NHCs. | Stabilizes the catalyst, prevents deactivation, and promotes oxidative addition.[6] |
| Temperature | Screen temperatures from 80°C to 120°C. | Balances reaction rate with catalyst stability.[5] |
| Aryl Halide | Use in the order of reactivity: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. | Faster oxidative addition leads to higher reaction rates.[10] |
Issue 2: Poor Regioselectivity (Mixture of α- and β-isomers)
Question: My Heck reaction with butyl vinyl ether is producing a mixture of the desired α-substituted product and the undesired β-substituted product. How can I improve the regioselectivity?
Answer:
Controlling regioselectivity is arguably the most significant challenge when using electron-rich olefins in the Heck reaction.[12] The formation of α- and β-isomers is determined by the migratory insertion step and is heavily influenced by the reaction mechanism (neutral vs. cationic pathway).[3]
Mechanistic Insight and Control Strategies:
The regioselectivity of the Heck reaction is determined during the migratory insertion of the olefin into the aryl-palladium bond. Two primary mechanistic pathways are considered:
-
Neutral Pathway: This pathway is favored with halide anions (Cl⁻, Br⁻, I⁻) as ligands on the palladium center. It often leads to the formation of the linear, β-substituted product due to steric factors.[3]
-
Cationic Pathway: This pathway is promoted when the halide is replaced by a weakly coordinating anion, such as triflate (OTf⁻) or acetate (OAc⁻), generating a cationic palladium intermediate. Electronic effects then dominate, and with electron-rich olefins, the aryl group preferentially adds to the electron-rich β-carbon, leading to the desired branched, α-substituted product.[3]
Strategies to Favor the Cationic Pathway and α-Substitution:
-
Use of Aryl Triflates: Directly using an aryl triflate (Ar-OTf) as the electrophile will inherently favor the cationic pathway.[3][12]
-
Bidentate Ligands: Chelating diphosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), can promote the formation of the α-product.[12]
-
Additives (Halide Scavengers): The addition of silver salts (e.g., AgOTf, Ag₃PO₄) can abstract the halide from the palladium center, forcing the reaction through a cationic intermediate.[12]
-
Solvent Choice: Polar, coordinating solvents can help to displace the halide ligand and stabilize the cationic intermediate.[13][14] Solvents like DMA or NMP are often effective.[5][13]
-
Hydrogen-Bond Donors: The use of additives capable of hydrogen bonding, such as certain alcohols or ureas, has been shown to effectively control regioselectivity in favor of the α-product.[15][16]
Visualizing the Mechanistic Choice:
Caption: Mechanistic pathways influencing regioselectivity.
Issue 3: Product Isomerization
Question: I am observing the formation of internal olefin isomers in my final product, even after achieving good conversion. What is causing this and how can it be prevented?
Answer:
Product isomerization is a common side reaction in the Heck coupling and occurs due to the reversibility of the β-hydride elimination step.[3] The hydridopalladium intermediate ([H-Pd-X]) formed after the desired product dissociates can re-add to the product olefin in a non-productive manner, leading to double bond migration.
Minimizing Isomerization:
-
Choice of Base: A strong, non-coordinating base is crucial for rapidly and irreversibly trapping the [H-Pd-X] species to regenerate the Pd(0) catalyst.[2][17] Tertiary amines like triethylamine or proton sponges are often effective. Inorganic bases like potassium or cesium carbonate can also be used.[5]
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can exacerbate isomerization. Monitor the reaction progress and work it up promptly upon completion.
-
Additives: The addition of certain salts can sometimes suppress isomerization by influencing the stability and reactivity of the [H-Pd-X] intermediate.[3]
Experimental Protocols
Protocol 1: General Procedure for α-Arylation of a Vinyl Ether
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Aryl triflate or aryl bromide
-
Vinyl ether (e.g., n-butyl vinyl ether)
-
Base (e.g., Triethylamine or Cesium Carbonate)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMA)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and dppf (2.2 mol%).
-
Add the anhydrous, degassed solvent (to make a ~0.1 M solution with respect to the aryl halide).
-
Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the catalyst complex.
-
Add the aryl halide (1.0 equiv), the vinyl ether (1.5-2.0 equiv), and the base (2.0 equiv).
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Visualizing the Experimental Workflow:
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Heck Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Technical Support Center: Purification of Diastereomeric Oxabicyclo[2.2.2]octane Scaffolds
Current Status: Operational Ticket ID: OXA-222-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Methodologies
Executive Summary & System Scope
Subject: Troubleshooting the purification of diastereomeric 2-oxabicyclo[2.2.2]octane derivatives (commonly derived from Hetero-Diels-Alder reactions or cineole synthesis).
The Challenge: Researchers frequently encounter "inseparable" mixtures of endo and exo diastereomers in these bridged ether systems. The core issues are:
-
Polarity Convergence: The rigid bicyclic framework masks subtle dipole differences, leading to
on standard silica. -
Phase Behavior: Many intermediates (especially cineole-like) are waxy, volatile solids that resist standard recrystallization.
-
Stability: The acetal/aminal bridgehead is sensitive to Lewis acids, often degrading during slow chromatography.
This guide provides autonomous, field-proven protocols to resolve these bottlenecks, moving beyond standard "flash chromatography" into chemically active separation techniques.
Troubleshooting Guide (Q&A Format)
Issue 1: Chromatographic Co-elution
User Question: "My endo/exo isomers show a single spot on TLC using Hexane/EtOAc. Gradient elution isn't separating them. What now?"
Technical Diagnosis: Standard alkane/ester solvent systems interact primarily with the polar functional groups (esters/ketones). In rigid oxabicycles, these groups are often fixed in similar spatial regions relative to the silica surface. You are failing to exploit the steric cavity and pi-electron density differences of the bridge.
Solution: The "Aromatic Switch" & Ag-Doping
-
Replace Hexane with Toluene:
-
Mechanism:[1][2][3][4][5] Toluene participates in
or interactions with the bicyclic alkene bridge. The endo isomer, usually having a more sterically crowded cavity, interacts differently with the bulky solvent than the exo isomer. -
Protocol: Run TLC with Toluene:Acetonitrile (95:5) or Toluene:Ethyl Acetate .
-
-
Silver Nitrate Impregnated Silica (Argon-Phase):
Data Comparison: Solvent Selectivity
| Solvent System | Resolution Mechanism | |
| Hexane / EtOAc | 0.02 - 0.05 | Polarity (Dipole) |
| DCM / MeOH | < 0.02 | H-Bonding (often poor for these) |
| Toluene / EtOAc | 0.08 - 0.12 | Shape Selectivity / |
| AgNO | 0.15 - 0.30 | Chemisorption (Alkene coordination) |
Issue 2: The "Waxy Solid" & Crystallization Failure
User Question: "My product is a waxy solid. It oils out during recrystallization attempts. How do I get high-purity diastereomers without a column?"
Technical Diagnosis: Oxabicyclo[2.2.2]octanes are globular molecules with high symmetry (low entropy of fusion) but often low melting points due to weak intermolecular forces. They sublime easily and form "plastic crystals."
Solution: Chemical Derivatization (Iodolactonization) Instead of physical separation, use Kinetic Chemical Resolution . This is the "Gold Standard" for separating endo-acid/ester precursors from exo isomers.
-
Concept: If your molecule has a carboxylic acid (or ester) and an alkene, the endo isomer is geometrically positioned to undergo intramolecular iodolactonization. The exo isomer cannot cyclize due to geometric constraints.
-
Result: The endo isomer becomes a lactone (polarity shift: drastic). The exo isomer remains an acid/alkene. Separation becomes trivial (bicarbonate wash).
Issue 3: Stability & Degradation
User Question: "I lose 30% of my mass during silica purification. The NMR shows aldehyde peaks and complex multiplets."
Technical Diagnosis: The oxabicyclo[2.2.2] system is an acetal (specifically, an O,C-acetal at the bridgehead). Acidic silica promotes the Retro-Hetero-Diels-Alder (r-HDA) reaction or bridge opening, especially if the reaction was not fully quenched.
Solution: Buffered Stationary Phase
-
Pre-treat Silica: Slurry silica in solvent containing 1% Triethylamine (Et
N) before packing. -
Switch Support: Use Neutral Alumina (Brockmann Grade III) for highly sensitive acetals.
Standard Operating Protocols (SOPs)
SOP-01: Preparation of 10% AgNO Silica Gel
Required for separating alkene-containing diastereomers.
-
Dissolution: Dissolve 10.0 g of Silver Nitrate (AgNO
) in 100 mL of Acetonitrile (MeCN). Note: MeCN is preferred over water to prevent silica activation loss. -
Slurry: Add 90.0 g of flash chromatography grade silica gel (40-63 µm) to the solution. Stir vigorously for 10 minutes in the dark (wrap flask in foil).
-
Evaporation: Remove solvent via rotary evaporation (bath temp < 40°C) until a free-flowing white powder is obtained.
-
Activation: Dry in a vacuum oven at 60°C for 4 hours.
-
Storage: Store in an amber jar wrapped in foil. Ag-Silica degrades in light (turns grey/black).
SOP-02: Iodolactonization Resolution Workflow
For separating endo/exo-2-oxabicyclo[2.2.2]oct-5-ene-3-carboxylic acids.
-
Dissolution: Dissolve the crude diastereomeric mixture (acid form) in 0.5 M aqueous NaHCO
. -
Reagent Addition: Add KI (3.0 equiv) and I
(1.1 equiv) dissolved in THF/H O. Stir at 0°C -> RT for 4 hours. -
Reaction Logic:
-
Endo-isomer: Cyclizes to the iodolactone (Neutral Organic).
-
Exo-isomer: Remains as the carboxylate salt (Water Soluble).
-
-
Separation:
-
Regeneration (Optional): The iodolactone can be reverted to the alkene using Zinc/Acetic acid if the endo-alkene is the desired target.
Visual Decision Logic
Figure 1: Decision matrix for selecting the optimal purification strategy based on physical state and functional group availability.
References & Authoritative Grounding
-
Hetero-Diels-Alder Selectivity & Purification:
-
Source: Jørgensen, K. A. (2004). "Catalytic Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds." European Journal of Organic Chemistry. This foundational text details the endo/exo ratios and the difficulty of separating the resulting 2-oxabicyclo[2.2.2]octane systems.
-
Verification:
-
-
Iodolactonization Strategies:
-
Source: Carman, R. M., & Garner, A. C. (1996). "The stereochemistry of the iodolactonization of cyclohex-3-enecarboxylic acids." Australian Journal of Chemistry. Describes the geometric requirements for iodolactonization, applicable to bicyclic systems for resolution.
-
Verification:
-
-
Silver Nitrate Chromatography:
-
Source: Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate." Tetrahedron. The definitive guide on using Ag-impregnated silica for separating olefinic isomers, crucial for the oxabicyclo[2.2.2]oct-5-ene derivatives.
-
Verification:
-
-
Cineole Derivative Synthesis:
-
Source: Isakovic, L., et al. (2007). "Synthesis of 2-oxabicyclo[2.2.2]octanes." Organic Letters. Provides specific experimental details on the synthesis and purification of these scaffolds.
-
Verification:
-
Disclaimer: All protocols involve hazardous chemicals (Silver Nitrate, Iodine, Organic Solvents). Consult your institution's Chemical Hygiene Plan (CHP) before execution.
Sources
- 1. Biosynthesis of monoterpenes: partial purification, characterization, and mechanism of action of 1,8-cineole synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate [beilstein-journals.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Cycloadditions of Oxacyclic Allenes and a Catalytic Asymmetric Entryway to Enantioenriched Cyclic Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digikogu.taltech.ee [digikogu.taltech.ee]
- 6. 2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. escholarship.org [escholarship.org]
- 10. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. Reagents & Solvents [chem.rochester.edu]
Improving the stability of the Boc protecting group under coupling conditions
Technical Support Center: Boc Stability in Coupling Protocols
Status: Operational | Lead Scientist: Dr. A. Vance | Topic:
Welcome to the Technical Support Center
You are likely here because a "stable" protecting group has failed you. While the Boc group is textbook-defined as base-stable and acid-labile, real-world coupling conditions—ranging from palladium-catalyzed cross-couplings to peptide synthesis—introduce hidden vectors of acidity and thermal stress that cause premature cleavage.
This guide moves beyond basic textbook definitions to address the mechanistic edge cases where Boc stability is compromised.
Module 1: Diagnostic Flowchart
Before altering your synthesis, use this decision tree to identify the specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of Boc instability.
Module 2: The "Hidden" Acids (Lewis Acid Instability)
The Problem:
Researchers often assume "acid-labile" refers only to Brønsted acids (HCl, TFA). However, Lewis acids used in cross-coupling (e.g., Zinc additives in Negishi, Magnesium in Grignard-like steps) or even silica gel chromatography can coordinate to the carbamate carbonyl, lowering the activation energy for
Mechanism:
Strong Lewis acids (
Troubleshooting Table: Lewis Acid Compatibility
| Reagent / Catalyst | Risk Level | Mechanism of Failure | Mitigation Strategy |
| ZnBr₂, ZnCl₂ | High | Selective cleavage agent; coordinates carbonyl [1]. | Switch to Negishi conditions using organozinc pivalates or maintain low temp (<0°C). |
| Mg(ClO₄)₂ | High | Strong chelation; often used intentionally to deprotect [2]. | Avoid Mg salts in workup; use EDTA wash if Mg is a byproduct. |
| AlCl₃, BF₃·OEt₂ | Critical | Rapid cleavage via Friedel-Crafts type activation. | Boc is incompatible. Switch to Cbz (benzyl) or Acetyl. |
| Silica Gel | Medium | Surface acidity ( | Deactivate silica with 1% Et₃N or use Alumina (neutral). |
| Boronic Acids | Low | Weakly acidic, but safe in standard Suzuki. | Ensure base stoichiometry ( |
Module 3: Thermal Instability & Microwave Protocols
The Problem:
In microwave-assisted synthesis, reaction temperatures often exceed 100°C. While Boc is stable at reflux in DCM (40°C) or THF (66°C), it undergoes thermal elimination at temperatures
Key Insight: The thermal decomposition of Boc is autocatalytic if any acid is produced. In aqueous media (e.g., Suzuki coupling in Dioxane/H₂O), water acts as a proton shuttle, lowering the decomposition temperature significantly.
Protocol: High-Temperature Coupling with Boc
-
Solvent Selection: Switch from DMF/H₂O to anhydrous DMA (Dimethylacetamide) or NMP .
-
Temperature Cap: Set microwave maximum temperature to 80°C . Extend reaction time rather than increasing heat.
-
Buffer: Add 1.5 eq. DIPEA (Diisopropylethylamine) to the reaction mixture.[1] This neutralizes any trace acid formed by thermal decomposition, preventing the autocatalytic cycle.
Module 4: Peptide & Amide Coupling (The Activator Trap)
The Problem: During amide bond formation, reagents like HATU, HBTU, or EDC/HOBt are used. While the reaction is generally basic (due to DIPEA/NMM), the pre-activation step can be acidic.
Scenario:
Mixing a Carboxylic Acid (
Corrective Protocol: "Base-First" Addition To prevent transient acidity during activation:
-
Dissolve Carboxylic Acid in DMF/DCM.
-
Add DIPEA (1.0 eq) before adding the coupling reagent (HATU/EDC).
-
Add the Amine component immediately after activation (do not "pre-activate" for >5 mins).
Warning on Acid Chlorides:
Reaction of an amine with an Acid Chloride generates HCl as a byproduct.
-
Fix: You must use a scavenger base (Pyridine, TEA) in excess (at least 2.5 eq) present in the flask before the acid chloride is added.
Module 5: Frequently Asked Questions (FAQs)
Q: My Boc group disappeared during a Suzuki coupling. I used
Q: Can I use Lewis Acids for Friedel-Crafts alkylation on a Boc-protected aniline?
A: Generally, no. Reagents like
-
Workaround: Use a milder catalyst like Indium(III) triflate (
) at room temperature, or switch the protecting group to an Acetamide (Ac) or Tosyl (Ts), which are Lewis-acid stable.
Q: I see a "t-butyl" peak in NMR but my product mass is wrong. What happened?
A: You likely have tert-butyl alkylation . When Boc cleaves, it releases a
-
Prevention: This indicates the Boc cleaved. Follow the mitigation steps above. If you intended to cleave Boc but want to stop alkylation, add a scavenger (Triethylsilane or Thioanisole) during the deprotection step.
References
-
Dutta, A. K., et al. "Zinc Bromide: A Mild Lewis Acid for the Deprotection of Boc Derivatives." Journal of Organic Chemistry, vol. 60, no. 7, 1995. Link
-
Stafford, J. A., et al. "Magnesium Perchlorate: A Selective Catalyst for Boc Deprotection." Tetrahedron Letters, vol. 36, no. 48, 1995. Link
-
Apelqvist, T., & Wensbo, D. "Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure."[3] Tetrahedron Letters, vol. 37, no. 10, 1996. Link
-
Kelly, J., et al. "Thermal Deprotection of N-Boc Derivatives in Aqueous Media." Green Chemistry, vol. 16, 2014.[4] Link
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. Link
Sources
Alternative reagents to silver carbonate in Heck coupling reactions
Technical Support Center: Heck Coupling Reactions
A-Z Guide on Alternative Reagents to Silver Carbonate
Welcome to the Technical Support Center for Heck coupling reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into moving beyond silver-based reagents. Silver salts, like silver carbonate, have traditionally been used as halide scavengers, but concerns over cost, stoichiometric requirements, and silver waste have driven the search for more efficient and economical alternatives.
This guide is structured in a question-and-answer format to directly address the practical challenges and questions you may have during your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why should I look for an alternative to silver carbonate in my Heck reaction?
While effective, silver carbonate (Ag₂CO₃) and other silver(I) salts present several operational and economic challenges:
-
Cost: Silver is an expensive precious metal, making its use on a large scale economically unviable.
-
Waste Management: The generation of stoichiometric silver halide waste (e.g., AgBr, AgI) requires specialized and costly disposal procedures.
-
Atom Economy: Using a heavy metal salt as a simple base and halide scavenger is inefficient from an atom economy perspective.
-
Light Sensitivity: Silver salts can be light-sensitive, potentially complicating reaction setup and scale-up.
Fortunately, a wide array of organic and inorganic bases can effectively replace silver salts, often with improved performance and a better cost profile.[1]
Q2: What are the main classes of alternative bases for the Heck reaction?
The primary role of the base in the Heck catalytic cycle is to neutralize the hydrogen halide (HX) produced during the β-hydride elimination step, regenerating the active Pd(0) catalyst.[2][3][4] Alternatives to silver carbonate generally fall into two categories:
-
Inorganic Bases: These are widely used due to their low cost, stability, and effectiveness. Common examples include:
-
Organic Bases: Tertiary amines are frequently employed, particularly in classical Heck reaction conditions.
The choice between these depends on factors like substrate compatibility, solvent, reaction temperature, and whether a phosphine-free system is used.[2]
Q3: I am running a phosphine-free Heck reaction. Does this affect my choice of base?
Yes, it can. Phosphine-free systems, which are gaining popularity to avoid toxic and expensive phosphine ligands, often rely on different palladium precursors or form catalytically active nanoparticles in situ.[2][8][9] In these systems, the base can play a more complex role beyond simple acid scavenging.
-
Inorganic bases like K₂CO₃ or Cs₂CO₃ are often favored in phosphine-free protocols.[10][11] Their heterogeneous nature can sometimes help stabilize the palladium nanoparticles and prevent agglomeration into inactive palladium black.
-
Organic amines can still be effective, but their coordinating ability might influence the catalytic species differently in the absence of strongly binding phosphine ligands.
When developing a phosphine-free process, screening a panel of inorganic bases is a highly recommended starting point.[10]
Q4: When should I choose an inorganic carbonate (e.g., K₂CO₃) versus an organic amine (e.g., Et₃N)?
The decision involves a trade-off between solubility, basicity, and potential side reactions.
-
Choose Inorganic Carbonates (K₂CO₃, Cs₂CO₃) when:
-
High Temperatures are Required: They are thermally stable and non-volatile, making them ideal for reactions run at temperatures above 100 °C.[6][12]
-
Working with Base-Sensitive Functional Groups: Carbonates are generally less nucleophilic than amines, reducing the risk of side reactions with sensitive substrates like esters or ketones.
-
Using Polar Aprotic Solvents: They are commonly used in solvents like DMF, NMP, or DMA, where they have sufficient (though often limited) solubility to be effective.[1][12]
-
Ease of Workup: Being insoluble in most organic solvents, they can often be removed by a simple aqueous wash.
-
-
Choose Organic Amines (Et₃N) when:
-
Homogeneous Conditions are Desired: Triethylamine is a liquid and soluble in a wide range of organic solvents (e.g., toluene, acetonitrile), creating a fully homogeneous reaction mixture.
-
Milder Temperatures are Used: Its lower boiling point (89 °C) makes it suitable for reactions at or below this temperature.
-
Your Substrates are Robust: If your molecules lack functional groups susceptible to nucleophilic attack by the amine, Et₃N is a reliable and inexpensive choice.[4]
-
Troubleshooting Guide
Even with the right choice of base, challenges can arise. This section addresses common problems encountered when using alternatives to silver carbonate.
Problem 1: Low or No Product Yield
Possible Cause: Incorrect Base Strength or Solubility
-
Why it happens: The base must be strong enough to neutralize the generated H-X and soluble enough in the reaction medium to participate in the catalytic cycle. If the base is too weak or completely insoluble, the catalyst regeneration step will stall, killing the reaction.[13][14]
-
Solution:
-
Switch to a Stronger Base: If you are using a mild base like NaOAc, consider switching to K₂CO₃ or the more soluble and basic Cs₂CO₃.[6]
-
Improve Solubility: If using an inorganic base like K₂CO₃ in a non-polar solvent like toluene, consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to facilitate its interaction with the catalytic cycle.[11] Alternatively, switch to a more polar solvent like DMF or NMP.[12]
-
Use a Finely Powdered Base: Ensure your inorganic base is finely milled. A larger surface area increases its effective reactivity, even if bulk solubility is low.
-
Possible Cause: Catalyst Deactivation (Palladium Black Formation)
-
Why it happens: The active Pd(0) species can agglomerate and precipitate as inactive palladium black, especially at high temperatures or low ligand concentrations.[15]
-
Solution:
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C instead of 140 °C), even if it requires a longer reaction time.[15]
-
Increase Ligand Loading: If applicable, a slightly higher ligand-to-palladium ratio can help stabilize the catalytic complex. Be cautious, as very high ratios can also inhibit the reaction.[16]
-
Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.[15][17]
-
Problem 2: Formation of Side Products (e.g., Double Bond Isomerization)
Possible Cause: Reversible β-Hydride Elimination
-
Why it happens: After the desired product is formed, the Pd-H species can re-add to the product alkene in a reverse regioselectivity, leading to isomerization of the double bond. This is more common in phosphine-free systems.[2][13]
-
Solution:
-
Choice of Base: A base that rapidly and irreversibly quenches the Pd-H species can minimize this side reaction. Silver salts were particularly good at this, but a highly effective and concentrated base like K₃PO₄ or an excess of a soluble amine can also work well.
-
Additives: In some cases, adding a stoichiometric amount of a halide salt (e.g., LiCl) can alter the coordination sphere of the palladium and suppress isomerization.
-
Decision Workflow for Base Selection
The following diagram outlines a logical workflow for selecting and troubleshooting an alternative base in your Heck coupling reaction.
Comparative Data of Common Alternative Bases
The table below summarizes the properties of common bases used as alternatives to silver carbonate to help guide your selection process.
| Base | Class | pKa (Conjugate Acid) | Common Solvents | Advantages | Disadvantages/Considerations |
| Triethylamine (Et₃N) | Organic | ~10.75 | Toluene, ACN, DMF | Soluble, homogeneous, inexpensive.[4] | Volatile (B.P. 89°C), can act as a nucleophile with sensitive substrates. |
| Potassium Carbonate (K₂CO₃) | Inorganic | ~10.33 | DMF, NMP, DMAc, Water | Inexpensive, non-nucleophilic, high thermal stability.[5][6][12] | Low solubility in many organic solvents, can be slow to react. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | ~10.33 | DMF, NMP, Toluene | Higher solubility than K₂CO₃, often gives higher yields.[6] | Significantly more expensive than K₂CO₃. |
| Potassium Phosphate (K₃PO₄) | Inorganic | ~12.32 | DMF, Dioxane, Water | Moderately strong, can be advantageous for sensitive substrates.[7] | Can be hygroscopic, solubility can be an issue. |
| Sodium Acetate (NaOAc) | Inorganic | ~4.76 | DMF, Water | Very mild, cheap, useful for substrates prone to base-degradation.[2][3] | Often not basic enough for less reactive aryl halides (e.g., chlorides). |
Experimental Protocol Example
This section provides a general, robust protocol for a phosphine-ligated Heck reaction using potassium carbonate as the base, which can be adapted as a starting point for your specific system.
Reaction: Coupling of 4-Bromoanisole with Styrene
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
4-Bromoanisole (1.0 equiv)
-
Styrene (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add potassium carbonate (2.0 equiv).
-
Catalyst Precursor: In the same flask, add Palladium(II) Acetate (0.02 equiv, 2 mol%) and Triphenylphosphine (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[12]
-
Reagent Addition: Through the inert gas stream, add 4-Bromoanisole (1.0 equiv) followed by anhydrous, degassed DMF (to make a ~0.2 M solution based on the aryl halide). Finally, add styrene (1.2 equiv) via syringe.
-
Reaction: Lower the flask into a preheated oil bath at 110 °C. Stir the reaction vigorously. The mixture will typically turn from a pale yellow to a dark brown or black suspension.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure trans-stilbene product.
Workflow for Protocol Execution
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphine-free palladium catalyzed Mizoroki-Heck reaction using hydrazone as a ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Impurities in AM-8722 Precursor Synthesis
Status: Operational Role: Senior Application Scientist Topic: Impurity Management in NBTI Synthesis (AM-8722)
Introduction: The Purity Imperative in NBTI Development
Welcome to the technical support hub for AM-8722. As you know, AM-8722 is a novel oxabicyclooctane-linked bacterial topoisomerase inhibitor (NBTI) that dually targets DNA gyrase and Topoisomerase IV.[1][2][3][4] Unlike fluoroquinolones, it binds to a distinct pocket, avoiding cross-resistance.[5]
However, the synthesis of AM-8722 involves transition metal catalysis (Pd, Ag, Pt) and complex heterocyclic chemistry (1,5-naphthyridines). Purity is not just a specification; it is a functional requirement. Trace metal contamination can artificially inflate potency in DNA cleavage assays, while regioisomers from the alkylation steps can silently alter the structure-activity relationship (SAR).
This guide deconstructs the synthesis into critical "Impurity Control Points" (ICPs), providing you with the causality behind the protocols and troubleshooting steps to salvage compromised batches.
Visual Workflow: The Impurity Landscape
The following diagram maps the standard synthesis route (Tan et al., 2016) against potential impurity risks.
Figure 1: Synthetic workflow highlighting critical impurity generation points during AM-8722 production.
Module 1: Raw Material & Heck Reaction (The Metal Problem)
Context: The synthesis begins with a Heck coupling between a bromonaphthyridine and a vinyl oxabicyclooctane.[1] This step uses Palladium (Pd) and Silver (Ag) salts.[1][3][6]
Common Troubleshooting Scenarios
Q: My reaction mixture turned into a metallic mirror/black suspension that clogs filters. How do I process this?
-
Diagnosis: This is colloidal palladium and precipitated silver bromide (AgBr).
-
The Fix: Do not use standard paper filters.
-
Use a Celite 545 pad packed tightly in a sintered glass funnel.
-
Wash the pad with hot ethyl acetate (EtOAc) to ensure the product doesn't precipitate within the Celite.
-
Chelation Step: After evaporation, redissolve the crude oil in EtOAc and wash with 10% aqueous thiourea or a commercially available metal scavenger (e.g., SiliaMetS® Thiol). This is critical to lower Pd levels below 10 ppm before the biological assay stage.
-
Q: I see a persistent impurity at R_f ~0.6 (just above product). What is it?
-
Diagnosis: Likely the protodebrominated starting material . If the Heck cycle is slow, the Pd-hydride species can reduce the C-Br bond instead of coupling.
-
Prevention: Ensure your solvents (Benzene/DMF) are rigorously degassed (sparge with Argon for 20 mins). Oxygen promotes catalyst deactivation and side pathways.
-
Removal: This impurity is non-polar. Use flash chromatography with a gradient of Hexanes:EtOAc (0-40%).
Module 2: Hydrogenation & The "Des-Chloro" Trap
Context: You must reduce the vinyl group to an ethyl linkage without touching the chlorine atom on the naphthyridine ring. This is the most chemically sensitive step.
Technical Guide: Selective Hydrogenation
Q: After hydrogenation, mass spec shows a peak at [M-34]. Did I lose the chlorine?
-
Causality: Yes. This is hydrodechlorination. Palladium on Carbon (Pd/C) is notorious for cleaving aryl chlorides.
-
The Protocol Fix:
-
Switch Catalyst: Use 5% Platinum on Carbon (Pt/C) or Platinum Oxide (PtO2) . Platinum is generally less active toward aryl-halide oxidative addition than Palladium.
-
Poison the Catalyst: Add a trace amount of sulfided platinum or include an additive like diphenylsulfide if you must use Pd/C.
-
Monitor Strictly: Do not run overnight. Sample every 30 minutes. The alkene reduces much faster than the aryl chloride; stop the reaction immediately upon consumption of the starting material.
-
Q: My yield is low after the acid hydrolysis step following hydrogenation.
-
Diagnosis: The naphthyridine nitrogen can form tight salts with acids, or the methoxy group might hydrolyze prematurely if conditions are too harsh.
-
Optimization: Use 4M HCl in dioxane at room temperature rather than refluxing aqueous HCl. This controls the hydrolysis of the acetal/Boc groups without degrading the heteroaromatic core.
Module 3: Alkylation Regioselectivity
Context: Transforming the hydroxy-naphthyridine to the N-alkylated naphthyridone involves a tautomeric equilibrium. You want the N-alkyl product, but O-alkylation is a competing risk.
Regiocontrol FAQ
Q: How do I distinguish between N-alkylated and O-alkylated isomers?
-
Analytical Marker:
-
N-alkylated (Desired): typically shows a carbonyl stretch in IR (~1650-1670 cm⁻¹) and a distinct shift in the adjacent ring protons in NMR.
-
O-alkylated (Impurity): retains aromatic character in that ring; lacks the amide carbonyl stretch.
-
-
The Fix:
-
Use polar aprotic solvents (DMF or DMSO) to favor N-alkylation (Charge control).
-
Use K2CO3 (milder base) rather than NaH. NaH generates a "naked" anion that is more aggressive and may lead to higher O-alkylation ratios.
-
Temperature: Run at 50°C. Higher temperatures (100°C+) increase the proportion of the thermodynamic product, but often the O-isomer is kinetically favored. Correction: In many pyridone systems, N-alkylation is thermodynamically favored. If you see O-alkylation, ensure you are heating enough to allow rearrangement, or check specific literature precedents for naphthyridones. For AM-8722, literature suggests K2CO3/DMF at 50°C is sufficient.
-
Summary Data: Impurity Profile
| Impurity Type | Origin Step | Structure/Characteristic | Remediation Strategy |
| Colloidal Pd/Ag | Step 1 (Heck) | Black particulates; false positives in DNA assays. | Celite filtration + Thiourea wash or Metal Scavenger resin. |
| Des-chloro Analog | Step 2 (Hydrog.) | Mass [M-34]; Loss of Cl on naphthyridine. | Use Pt/C instead of Pd/C; Stop reaction immediately at completion. |
| O-Alkyl Isomer | Step 4 (Alkylation) | Isomeric mass; different NMR shift for ring protons. | Flash Chromatography (Isomers usually have distinct polarity). |
| Unreacted Aldehyde | Step 5 (Red. Am.) | Excess pyridoxazine aldehyde. | Use polymer-supported scavenger amines to pull out excess aldehyde. |
References
-
Tan, C. M., et al. (2016).[2][4] In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase.[1][2][4] Antimicrobial Agents and Chemotherapy, 60(8), 4830–4839.[4][5] Link[4]
- Bradshaw, J. (2010). Heterocyclic Chemistry in Drug Discovery. Wiley-Interscience. (General reference for naphthyridine reactivity).
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Reference for metal scavenging protocols).
Sources
- 1. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Scale-up of Oxabicyclo[2.2.2]octane Synthesis
Welcome to the technical support center for the synthesis of oxabicyclo[2.2.2]octanes. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale their synthesis from the benchtop to larger quantities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-tested insights to help you anticipate and overcome common challenges.
The oxabicyclo[2.2.2]octane core is an increasingly important saturated bioisostere for the phenyl ring in medicinal chemistry.[1][2] Its unique three-dimensional structure can improve physicochemical properties such as aqueous solubility and metabolic stability, making it a valuable building block in drug discovery.[1][3] However, transitioning from small-scale discovery to multi-gram or kilogram production presents a unique set of obstacles. This guide provides a structured approach to troubleshooting these issues and answers frequently asked questions to ensure your scale-up is successful, efficient, and safe.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Yield in Diels-Alder Reactions
Question: We are attempting a Diels-Alder reaction between a 2-pyrone derivative and a dienophile to form the oxabicyclo[2.2.2]octene precursor, but we are seeing very low conversion, even at elevated temperatures. What could be the cause?
Potential Causes & Solutions:
-
Cause 1: Unfavorable Reaction Kinetics or Equilibrium. The Diels-Alder reaction is reversible. At the high temperatures often required, the rate of the retro-Diels-Alder reaction can become significant, leading to a poor net yield. The primary adducts can also be thermally labile.[4]
-
Solution: Instead of relying solely on thermal conditions, consider using a Lewis acid catalyst to accelerate the reaction at lower temperatures. This will favor the forward reaction and minimize thermal decomposition of the product. Additionally, using high-pressure conditions can favor the cycloaddition, as it proceeds with a negative activation volume.
-
-
Cause 2: Thermal Instability of the Product. The initial oxabicyclo[2.2.2]octene adducts are prone to a retro-hetero-Diels-Alder reaction, which causes an irreversible elimination of carbon dioxide to form a cyclohexadiene system.[4] This is especially problematic at temperatures above 50-60 °C.
-
Solution: Monitor the reaction at lower temperatures. If the reaction is sluggish, consider alternative strategies such as microwave-assisted synthesis, which can accelerate the reaction at a lower bulk temperature, potentially preserving the desired product.[5] Careful control of reaction time is also critical to prevent subsequent decomposition.
-
-
Cause 3: Poor Dienophile Reactivity. If you are using an unactivated dienophile, the energy barrier for the cycloaddition may be too high for practical conversion rates.
-
Solution: Use dienophiles with electron-withdrawing groups to lower the LUMO energy, which accelerates normal-electron-demand Diels-Alder reactions. Alternatively, explore inverse-electron-demand Diels-Alder strategies if your diene is electron-poor.[6]
-
Problem 2: Poor Selectivity or Multiple Side Products in Iodocyclization
Question: We are scaling up an iodocyclization of a cyclohexane-containing alkenyl alcohol to form the 2-oxabicyclo[2.2.2]octane core, but we are observing a mixture of products and significant starting material recovery. How can we improve the selectivity and yield?
Potential Causes & Solutions:
-
Cause 1: Incorrect Stoichiometry or Slow Addition of Iodine. Localized high concentrations of iodine can lead to undesired side reactions, such as the formation of bromine addition by-products if NBS is used as an alternative halogen source.[7]
-
Solution: Ensure precise control over the stoichiometry of molecular iodine. During scale-up, it is crucial to add the iodine solution slowly and with efficient stirring to maintain a low concentration throughout the reaction. This favors the desired intramolecular cyclization over competing intermolecular reactions.
-
-
Cause 2: Inappropriate Solvent Choice. The solvent plays a critical role in stabilizing the intermediates and influencing the reaction pathway. A suboptimal solvent can fail to promote the desired cyclization.
-
Solution: Acetonitrile is often an excellent solvent for this transformation, as it effectively promotes the key iodocyclization step.[1][2] If you are experiencing issues, ensure your solvent is anhydrous, as water can interfere with the reaction. Avoid solvents like THF which may be incompatible with certain halogenating agents.[7]
-
-
Cause 3: Base Strength and Steric Hindrance. If a base is used to generate an alkoxide, its strength and steric bulk are critical. A base that is too strong or not hindered enough could lead to side reactions like elimination.
-
Solution: For reactions involving deprotonation, consider using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[1] The choice of base should be carefully optimized at a small scale before proceeding with a large-scale reaction.
-
Problem 3: Difficulties in Product Purification
Question: Our crude oxabicyclo[2.2.2]octane product is an oil/waxy solid that is difficult to purify by crystallization. Column chromatography is not ideal for the multi-kilogram scale we are targeting. What are our options?
Potential Causes & Solutions:
-
Cause 1: Presence of Oily Impurities. Minor side products or residual high-boiling solvents can act as eutectic impurities, preventing your product from crystallizing effectively.
-
Solution 1 (Recrystallization Optimization): A systematic approach to solvent screening for recrystallization is essential. Test a range of solvents and solvent mixtures (e.g., ethanol/water, toluene/ethanol) on a small scale.[8] If the product "oils out," it may be due to the solution being too supersaturated or cooling too quickly. Try using a larger volume of solvent or allowing the solution to cool more slowly. Seeding with a pure crystal can also be highly effective.[8]
-
Solution 2 (Distillation/Sublimation): If the product is thermally stable and has a suitable boiling/sublimation point, these techniques can be highly effective for large-scale purification and avoid the use of large volumes of chromatography solvents.
-
Solution 3 (Salt Formation): If your molecule contains a basic or acidic handle, forming a crystalline salt is an excellent and highly scalable purification strategy. For example, if you have an amine functionality, forming the hydrochloride or tartrate salt can dramatically improve crystallinity.
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthetic route to the 2-oxabicyclo[2.2.2]octane core?
While several methods exist, the iodocyclization of readily available cyclohexane-derived alkenyl alcohols has proven to be a highly effective and scalable strategy.[1] A key advantage of this method is its modularity, allowing for the synthesis of derivatives with multiple "exit vectors" for further functionalization.[9] One published procedure demonstrated that an iodide intermediate could be obtained on a 135-gram scale in a single run, highlighting its suitability for scale-up.[1][10]
Q2: What are the primary safety concerns when scaling up these syntheses?
The primary safety concerns depend on the chosen synthetic route:
-
Diels-Alder Reactions: These can be highly exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A proper thermal hazard assessment is crucial to prevent runaway reactions.[11] Consider using a continuous flow reactor for better temperature control on a larger scale.
-
Iodocyclization: While generally less exothermic, handling large quantities of iodine requires care due to its corrosive and toxic nature. Reactions involving strong bases like LDA require strict anhydrous conditions and careful handling.
-
Use of Reagents: Reagents like acrylonitrile are toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment.[11]
Q3: How stable is the oxabicyclo[2.2.2]octane ring system?
The 2-oxabicyclo[2.2.2]octane core is generally very stable. Studies have shown that these compounds are typically crystalline solids that are stable in air at room temperature for extended periods (over a year). They have also demonstrated stability to heating at 100 °C and are resistant to decomposition when treated with 1 M aqueous HCl or NaOH at room temperature for an hour.[1] This inherent stability is a significant advantage for downstream processing, formulation, and storage.
Q4: What are the best analytical techniques for monitoring reaction progress and ensuring product purity?
-
Reaction Monitoring: For most reactions, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the workhorses for tracking the consumption of starting materials and the formation of the product.
-
Purity Assessment:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the bicyclic core and identifying any impurities.
-
Melting Point: A sharp, narrow melting point range is a good indicator of high purity for crystalline solids.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the gold standard for quantifying purity and detecting trace-level impurities.
-
Q5: We are considering a photochemical route. What are the challenges in scaling this up?
Photochemical reactions in traditional batch reactors are notoriously difficult to scale because of light penetration issues (the Beer-Lambert law). As the volume and concentration increase, the path length for light becomes too long, leading to inefficient reactions and the formation of byproducts at the reactor surface.[12]
The modern solution to this challenge is flow photochemistry . By pumping the reaction mixture through narrow, transparent tubing wrapped around a light source, the path length is kept very short, ensuring efficient and uniform irradiation of the entire reaction volume. This technology allows for safe and predictable scale-up by simply running the flow reactor for a longer period ("scaling out").[12]
Visualizations and Protocols
Troubleshooting Workflow for Iodocyclization
This diagram outlines a decision-making process for troubleshooting a problematic iodocyclization reaction.
Caption: Troubleshooting workflow for the iodocyclization synthesis.
Key Experimental Protocol: Scalable Iodocyclization
This protocol is adapted from methodologies described for the synthesis of 2-oxabicyclo[2.2.2]octane cores.[1][10]
Objective: To synthesize a substituted 2-oxabicyclo[2.2.2]octane via intramolecular iodocyclization.
Materials:
-
Substituted cyclohexene-alkenyl alcohol (1.0 eq)
-
Molecular Iodine (I₂) (1.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
Procedure:
-
Reactor Setup: In an appropriately sized reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge the starting alkenyl alcohol (1.0 eq) and anhydrous acetonitrile (approx. 0.1-0.2 M concentration).
-
Inert Atmosphere: Purge the reactor with nitrogen or argon and cool the mixture to 0 °C using an ice bath.
-
Iodine Solution: In a separate flask, dissolve molecular iodine (1.5 eq) in anhydrous acetonitrile.
-
Slow Addition: Transfer the iodine solution to the addition funnel and add it dropwise to the stirred reaction mixture over 1-2 hours. Causality Note: Slow addition is critical on scale-up to maintain a low concentration of electrophilic iodine, preventing side reactions and ensuring efficient intramolecular cyclization.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench the excess iodine by adding saturated aqueous Na₂S₂O₃ solution dropwise until the dark color of the solution disappears.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Causality Note: The bicarbonate wash removes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography or recrystallization as determined by small-scale trials.
| Parameter | Recommendation for Scale-Up | Rationale |
| Solvent | Anhydrous Acetonitrile | Promotes the desired iodocyclization pathway.[1] |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with selectivity, minimizing side reactions. |
| Iodine Addition | Slow, dropwise addition | Avoids high local concentrations, improving yield and purity. |
| Stirring | Efficient mechanical stirring | Ensures homogeneity and effective heat transfer. |
| Monitoring | In-process controls (TLC, LC-MS) | Prevents over-running the reaction and formation of degradation products. |
References
-
Levterov, V., Panasiuk, Y., Sahun, K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Available at: [Link]
-
Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry. Available at: [Link]
-
Slauson, S. R., Echeverry, N., Copeland, S., & Alessia, A. (2018). MICROWAVE PROMOTED DIELS-ALDER REACTION OF 1,2-DIHYDROPYRIDINE. HETEROCYCLES. Available at: [Link]
-
Levterov, V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Odesa National University Chemical Society. Available at: [Link]
-
Giudici, T. A., & Bruice, T. C. (1970). Synthesis of 2-oxabicyclo[2.2.2]octane. The Journal of Organic Chemistry. Available at: [Link]
-
Croteau, R., & Karp, F. (1977). Biosynthesis of monoterpenes: partial purification, characterization, and mechanism of action of 1,8-cineole synthase. Archives of Biochemistry and Biophysics. Available at: [Link]
-
Ye, L., et al. (2018). Stereoselective Synthesis of Spiro-2-oxabicyclo[2.2.2]octane Enabled by Ag(I)/Brønsted Acid Relay Catalysis. Organic Letters. Available at: [Link]
-
Goti, G., et al. (2019). Towards a Scalable Synthesis of 2‐Oxabicyclo[2.2.0]hex‐5‐en‐3‐one Using Flow Photochemistry. Chemistry – A European Journal. Available at: [Link]
-
Cindrić, M., et al. (2020). Supramolecular Diversity of Oxabicyclo[2.2.2]octenes Formed between Substituted 2H-Pyran-2-ones and Vinyl-Moiety-Containing Dienophiles. Molecules. Available at: [Link]
-
ResearchGate. (2023). Scalable synthesis of 2-oxabicyclo[2.2.2]octane 6. ResearchGate. Available at: [Link]
-
Hölzl, G. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]
-
Pettersen, D., et al. (2013). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. ResearchGate. Available at: [Link]
-
Funel, J.-A., et al. (2011). Design and Scale-Up of Diels–Alder Reactions for the Practical Synthesis of 5-Phenylbicyclo[2.2.2]oct-5-en-2-one. Organic Process Research & Development. Available at: [Link]
-
Jasiński, M., & Jurczak, J. (2020). Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction. Organic Letters. Available at: [Link]
-
Nakazaki, M., et al. (1977). Synthesis and Chiroptical Properties of Optically Active 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane (1,8-Cineole) and Related Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Funel, J.-A., & Abele, S. (2013). A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2]octadiene Ligands. Chimia. Available at: [Link]
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Towards a Scalable Synthesis of 2‐Oxabicyclo[2.2.0]hex‐5‐en‐3‐one Using Flow Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Removal from Heck Reaction Products
Status: Operational Ticket ID: HECK-PD-REM-001 Assigned Specialist: Senior Application Scientist Compliance Standard: ICH Q3D (Class 2B)
Introduction: The "Sticky" Nature of Heck Catalysts
Welcome to the Palladium Removal Support Center. You are likely here because your Heck coupling product is dark, fails elemental analysis (>10 ppm Pd), or is losing yield during purification.
Why is this hard? Heck reactions typically employ Phosphine Ligands (e.g., PPh3, P(o-tol)3) and require high temperatures. This creates a dual-threat residue profile:
-
Soluble Pd(II)-Phosphine Complexes: Lipophilic and resistant to simple aqueous washes.
-
Insoluble Pd(0) Nanoparticles (Pd Black): Colloidal metal that passes through standard filters and "blooms" back into solution during concentration.
This guide prioritizes Chemisorption (Scavengers) and Active Chelation over passive methods like crystallization, which often occludes Pd within the crystal lattice.
Module 1: Diagnostic Triage
Before selecting a protocol, assess the state of your reaction mixture. Use the decision matrix below to minimize yield loss and maximize clearance.
Workflow Visualization: Method Selection Matrix
Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on physical state and ligand coordination.
Module 2: Standard Operating Procedures (SOPs)
SOP 1: Functionalized Silica Scavengers (The Gold Standard)
Best for: High-value intermediates, Phosphine-bound Pd, Late-stage synthesis.
Mechanism: Thiol (-SH) or Thiourea groups immobilized on silica act as "soft bases," forming irreversible covalent bonds with "soft acid" Pd species (Pearson Acid-Base Theory).
Protocol:
-
Dilution: Dissolve crude product in a compatible solvent (THF, Ethyl Acetate, or DMF) to roughly 10 volumes (1g product : 10mL solvent).
-
Loading: Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine).
-
Initial Screen: 4-8 molar equivalents relative to expected Pd residue.[1]
-
Optimization: Usually 10-20% w/w relative to product is sufficient.
-
-
Incubation: Agitate at 50-60°C for 2-4 hours.
-
Critical Note: Heat is required to break the Pd-Phosphine bond. Room temperature scavenging is often ineffective for Heck products.
-
-
Filtration: Filter through a 0.45µm pad or sintered glass to remove the scavenger.
-
Analysis: Test filtrate via ICP-MS.
SOP 2: The N-Acetylcysteine (NAC) Wash
Best for: Large scale, cost-sensitive processes, soluble Pd.
Mechanism: NAC acts as a water-soluble ligand that out-competes phosphines. Adding a base deprotonates the carboxylic acid, forcing the Pd-NAC complex into the aqueous phase.
Protocol:
-
Dissolution: Dissolve crude organic product in a water-immiscible solvent (e.g., Toluene, EtOAc).
-
Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine.
-
Wash 1 (Chelation): Add NAC solution (2-5 eq relative to Pd) to the organic phase. Stir vigorously at 40-50°C for 1 hour.
-
Base Spike (Extraction): Cool to RT. Add aqueous Ammonia (or NaOH) to adjust aqueous pH to ~9-10.
-
Why? This ionizes the NAC-Pd complex, driving it into the water layer.
-
-
Separation: Separate layers. The aqueous layer should be dark/colored.
-
Rinse: Wash organic layer with water/brine to remove residual NAC.
SOP 3: Activated Carbon (Charcoal)
Best for: "Pd Black" removal, early-stage intermediates.
Protocol:
-
Selection: Use specialized carbon (e.g., Darco KB-B ).
-
Slurry: Add 10-50 wt% carbon to the solution.
-
Temperature: Heat to reflux for 1 hour.
-
Filtration: CRITICAL STEP. You must filter over a tight bed of Celite or Diatomaceous Earth.
-
Failure Mode: Fine carbon particles containing Pd can pass through filter paper, contaminating the filtrate.
-
Module 3: Troubleshooting & FAQs
Issue: "My product is still dark/colored."
Q: Does color correlate with Palladium concentration? A: No. Do not rely on visual inspection.
-
False Positive: Conjugated Heck products (styrenes, dienes) are naturally yellow/orange.
-
False Negative: Colloidal Pd can be invisible to the eye but register >1000 ppm on ICP-MS.
-
Action: Always verify with quantitative analysis (ICP-OES or ICP-MS).
Issue: "The Scavenger didn't work (Pd levels unchanged)."
Q: Why is the Thiol silica failing to capture the Pd? A: Kinetic Inhibition. In Heck reactions, Pd is often shielded by bulky phosphine ligands (e.g., Triphenylphosphine). The silica-bound thiol cannot penetrate this "ligand shell" at room temperature.
-
Fix 1: Increase Temperature. Run the scavenging step at 60°C or reflux.
-
Fix 2: Solvent Switch. Ensure the polymer/silica matrix swells properly. THF and DMF are superior to Toluene for swelling polystyrene-backed scavengers.
Issue: "I have high yield loss."
Q: Is the scavenger absorbing my product? A: Possible, but rare with Silica.
-
Activated Carbon: Non-specific adsorption is common. If yield drops, switch to SOP 1 (Thiol Silica) .
-
Product Precipitation: If your product has low solubility, it may be crashing out onto the scavenger surface. Ensure high dilution (20 volumes) during the scavenging step.[2]
Module 4: Regulatory & Analytical Data
ICH Q3D Limits (Class 2B)
Palladium is a Class 2B impurity. Limits depend on the route of administration.
| Administration Route | PDE (µ g/day ) | Concentration Limit (ppm)* |
| Oral | 100 | 10 |
| Parenteral (IV) | 10 | 1 |
| Inhalation | 1 | 0.1 |
*Assumes a max daily dose of 10g of drug product. If dose is lower, limits may be higher.
Comparative Efficiency Data
Typical reduction factors based on initial load of 1000 ppm Pd.
| Method | Selectivity | Typical Pd Reduction | Yield Recovery |
| Crystallization | Low (Occlusion risk) | 50-70% | High |
| Activated Carbon | Low | 80-90% | Variable (80-95%) |
| SiliaMetS® Thiol | High (Chemoselective) | >99% (<10 ppm) | >98% |
| NAC Wash | Medium | 90-95% | >95% |
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[3][4][5] Advanced Synthesis & Catalysis, 346(8), 889–900.[4]
-
International Council for Harmonisation (ICH). ICH Q3D(R2): Guideline for Elemental Impurities. ICH Guidelines.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.
-
SiliCycle Inc. Metal Scavenging Solutions: SiliaMetS® Thiol User Guide. SiliCycle Application Notes.
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits (Case Study). Onyx Scientific Technical Notes.
Sources
Validation & Comparative
A Comparative Guide to tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate and Other Vinyl Carbamates in Modern Synthesis
In the landscape of modern organic synthesis, the quest for molecular complexity and diversity is paramount. Vinyl carbamates have emerged as versatile building blocks, participating in a wide array of transformations to construct intricate molecular architectures. This guide provides a comparative analysis of a unique vinyl carbamate, tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate, against more conventional vinyl carbamates. We will delve into its potential synthetic utility, drawing upon established reactivity principles and experimental data from analogous systems, to offer a forward-looking perspective for researchers, scientists, and drug development professionals.
The core of our focus compound, the 2-oxabicyclo[2.2.2]octane scaffold, is a recognized bioisostere for the phenyl ring in medicinal chemistry. Its rigid, three-dimensional structure can confer favorable physicochemical properties, such as increased solubility and improved metabolic stability, to drug candidates. The incorporation of a reactive vinyl group and a protected amine onto this scaffold presents a tantalizing prospect for the synthesis of novel chemical entities.
The Strategic Advantage of the Bicyclic Core
The 2-oxabicyclo[2.2.2]octane framework is not merely a passive scaffold but an active participant in defining the reactivity of the appended vinyl group. Its rigid conformation can influence the stereochemical outcome of reactions at the vinyl moiety, a feature that is less pronounced in acyclic or more flexible cyclic vinyl carbamates. This inherent stereocontrol is a significant advantage in asymmetric synthesis, where the precise arrangement of atoms is critical for biological activity.
Comparative Reactivity Analysis: Key Transformations
We will now explore the potential performance of this compound in several key synthetic transformations and compare it with established vinyl carbamate substrates.
Cycloaddition Reactions: The Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Vinyl carbamates can act as dienophiles in these [4+2] cycloaddition reactions. The electronic nature of the vinyl group, influenced by the carbamate functionality, plays a crucial role in its reactivity.
This compound as a Dienophile:
The Boc-protected amine on the bicyclic core is an electron-donating group, which would typically decrease the reactivity of the vinyl group as a dienophile in a normal-electron-demand Diels-Alder reaction. However, the rigid bicyclic structure could pre-organize the molecule into a conformation that minimizes steric hindrance and facilitates the approach of a diene.
Comparison with Other Vinyl Carbamates:
A study on the Diels-Alder reaction of tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, which features a Boc-protected amino group on a diene, demonstrated its ability to undergo efficient cycloadditions with both electron-rich and electron-deficient dienophiles.[1] This suggests that the electronic influence of the Boc-carbamate can be overcome. In a comparative context, simple acyclic N-vinyl carbamates often require activation by an electron-withdrawing group on the nitrogen or the vinyl terminus to be effective dienophiles.
Proposed Experimental Protocol: Diels-Alder Reaction
Caption: Proposed Diels-Alder reaction workflow.
Methodology:
-
To a solution of this compound (1.0 equiv) in toluene (0.2 M) is added freshly cracked cyclopentadiene (3.0 equiv).
-
The reaction mixture is heated to 110 °C in a sealed tube for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the Diels-Alder adduct.
Expected Outcome and Comparison:
We anticipate the formation of the endo adduct as the major product due to secondary orbital interactions. The facial selectivity of the cycloaddition will be dictated by the steric hindrance imposed by the bicyclic core. In comparison to a simple acyclic vinyl carbamate, the stereochemical outcome with the bicyclic substrate is expected to be more predictable and highly selective.
Palladium-Catalyzed Cross-Coupling: The Heck Reaction
The Heck reaction is a cornerstone of C-C bond formation, coupling a vinyl or aryl halide with an alkene. Vinyl carbamates can serve as the alkene component in this reaction.
This compound in Heck Reactions:
The vinyl group of our target molecule is poised to react with aryl or vinyl halides/triflates under palladium catalysis. The bulky bicyclic scaffold might influence the rate and regioselectivity of the migratory insertion step.
Comparison with Other Vinyl Carbamates:
A study on the Heck reaction of vinylogous carbamates tethered to an o-haloaryl group showed efficient intramolecular cyclization to form benzo[1][2]heterocycles.[2] This demonstrates the general reactivity of vinyl carbamate moieties in Heck-type transformations. For intermolecular reactions, the steric bulk of the bicyclic core in our target molecule might necessitate the use of more active catalyst systems or higher reaction temperatures compared to less hindered acyclic vinyl carbamates.
Proposed Experimental Protocol: Heck Reaction
Caption: Proposed Heck reaction workflow.
Methodology:
-
To a degassed solution of this compound (1.0 equiv) and iodobenzene (1.2 equiv) in DMF (0.1 M) is added triethylamine (2.0 equiv).
-
Palladium(II) acetate (5 mol%) and tri(o-tolyl)phosphine (10 mol%) are added, and the mixture is degassed again.
-
The reaction is heated to 100 °C for 12 hours.
-
After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Comparative Performance Data:
| Substrate | Catalyst System | Conditions | Yield (%) | Reference |
| Vinylogous Carbamate (intramolecular) | Pd(OAc)2, PPh3, K2CO3 | Toluene, 110°C | 85 | [2] |
| N-vinyl carboxamide (carbosulfonylation) | Ni/photoredox | Not specified | 27-84 |
Note: The yields for the carbosulfonylation of N-vinyl carbamates are for a different type of transformation but provide a general indication of the reactivity of the vinyl carbamate moiety.
Asymmetric Hydroformylation
Asymmetric hydroformylation is a highly atom-economical method for the synthesis of chiral aldehydes. The application of this reaction to vinyl carbamates can provide access to valuable chiral α- and β-amino aldehyde derivatives.
This compound in Asymmetric Hydroformylation:
The rigid bicyclic structure is expected to play a significant role in the enantio- and regioselectivity of the hydroformylation. The chiral environment created by the scaffold could synergize with a chiral catalyst to afford high levels of stereocontrol.
Comparison with Other Vinyl Carbamates:
A study on the asymmetric hydroformylation of N-vinyl carboxamides using rhodium complexes with chiral diazaphospholane ligands reported high enantioselectivities (up to 99% ee).[3][4][5] For example, the hydroformylation of N-vinylacetamide gave the corresponding α-amino aldehyde in good yield and high enantioselectivity.
Proposed Experimental Protocol: Asymmetric Hydroformylation
Caption: Proposed asymmetric hydroformylation workflow.
Methodology:
-
A solution of this compound (1.0 equiv) in toluene (0.1 M) is placed in a pressure vessel.
-
A solution of the rhodium precursor (e.g., Rh(acac)(CO)2, 0.5 mol%) and a chiral ligand (e.g., a chiral diazaphospholane, 0.6 mol%) in toluene is added.
-
The vessel is purged with a 1:1 mixture of CO and H2 and then pressurized to 10 atm.
-
The reaction is stirred at 60 °C for 24 hours.
-
After cooling and careful venting, the solvent is removed, and the product is analyzed for conversion, regioselectivity, and enantioselectivity.
Comparative Enantioselectivity Data:
| Substrate | Catalyst/Ligand | Regioselectivity (branched:linear) | ee (%) | Reference |
| N-vinylacetamide | Rh/diazaphospholane | >20:1 | 92 | [3] |
| cis-1-acetamido-1-propene | Rh/diazaphospholane | 32:1 | 90 | [3] |
The rigid nature of the 2-oxabicyclo[2.2.2]octane core in our target molecule could lead to even higher levels of stereocontrol compared to the acyclic substrates listed above.
Conclusion
This compound represents a promising, yet underexplored, building block in organic synthesis. Its unique combination of a reactive vinyl group, a protected amine, and a rigid, bioisosteric scaffold offers significant potential for the construction of novel, three-dimensional molecules of interest in medicinal chemistry.
While direct experimental data for this specific compound is currently lacking in the public domain, our analysis, based on the established reactivity of related vinyl carbamates and the known influence of the 2-oxabicyclo[2.2.2]octane core, suggests that it should be a viable substrate in a range of important synthetic transformations. We predict that its rigid framework will impart a high degree of stereocontrol in reactions such as Diels-Alder cycloadditions and asymmetric hydroformylations, potentially surpassing the selectivity observed with more flexible, acyclic analogues. The successful application of this building block in synthesis will undoubtedly open new avenues for the exploration of chemical space and the development of next-generation therapeutics. Further experimental validation of the proposed protocols is highly encouraged to fully unlock the synthetic potential of this intriguing molecule.
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Clark, T. B., et al. (2010). Enantioselective Hydroformylation of N-Vinyl Carboxamides, Allyl Carbamates, and Allyl Ethers Using Chiral Diazaphospholane Ligands. Journal of the American Chemical Society, 132(40), 14112–14115. [Link]
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Mykhailiuk, P. K. (2025). Synthesis of 2-oxabicyclo[2.2.2]octanes and... ResearchGate. [Link]
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Reddy, B. V. S., et al. (2018). Synthesis of Benzo[1][2]heterocycles using Palladium Catalyzed Heck Reaction to Vinylogous Carbonates/Carbamates: Unexpected Formation of Indoles via Carbopalladation Intercepted by Nucleopalladation. Organic Letters, 20(15), 4563–4567. [Link]
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Padwa, A., et al. (2009). The diene-transmissive hetero-Diels–Alder reaction of 2-vinyl α,β-unsaturated aldimines: stereoselective synthesis of hexahydroquinazolin-2-ones. Organic & Biomolecular Chemistry, 7(16), 3345-3354. [Link]
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Leitner, A., et al. (2010). Enantioselective hydroformylation of N-vinyl carboxamides, allyl carbamates, and allyl ethers using chiral diazaphospholane ligands. PubMed. [Link]
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Michael, F. E., et al. (2019). Enantioselective Markovnikov Addition of Carbamates to Allylic Alcohols for the Construction of α‐Secondary and -Tertiary β‐Amino Alcohols. eScholarship.org. [Link]
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Börner, A., et al. (2019). Highly Regio- and Enantioselective Hydroformylation of Vinyl Esters Using Bidentate Phosphine,P-Chiral Phosphorodiamidite Ligands. ACS Catalysis, 9(10), 9119-9125. [Link]
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Jurczak, J., et al. (2020). Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction. Organic Letters, 22(5), 1993-1997. [Link]
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Beyond the Flatland: A Comparative Guide to Oxabicyclo[2.2.2]octane and Bicyclo[2.2.2]octane as Phenyl Ring Bioisosteres
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that enhance drug-like properties is paramount. The ubiquitous phenyl ring, while a cornerstone of many successful therapeutics, often introduces liabilities such as poor solubility and metabolic instability.[1][2] This has spurred the exploration of saturated bioisosteres, three-dimensional replacements that mimic the geometry of the phenyl ring while offering improved physicochemical profiles. Among the more promising candidates are bicyclo[2.2.2]octane (BCO) and its heteroatomic cousin, oxabicyclo[2.2.2]octane (OBCO). This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions during the lead optimization process.
The Rationale for Moving Beyond Aromaticity
The overreliance on aromatic rings in drug candidates can lead to a phenomenon termed "escape from flatland," where increasing the fraction of sp³-hybridized carbons (Fsp³) is desirable.[1] A higher Fsp³ count often correlates with improved solubility, reduced promiscuity, and better clinical success rates. Both BCO and OBCO are fully saturated, rigid scaffolds that effectively increase the Fsp³ character of a molecule while maintaining a similar exit vector geometry to a para-substituted phenyl ring.[1][3]
Structural and Geometric Comparison
A key consideration for a phenyl ring bioisostere is its ability to project substituents in a spatially similar manner. While both BCO and OBCO provide a rigid framework, there are subtle but important differences in their geometry compared to a p-phenyl group.
| Feature | p-Phenyl Ring | Bicyclo[2.2.2]octane (BCO) | Oxabicyclo[2.2.2]octane (OBCO) |
| Distance between exit vectors (Å) | ~2.82 - 2.89[1][4] | ~2.60[1] | ~2.54 - 2.56[3][4] |
| Collinearity of exit vectors (φ) | ~178-179°[4] | ~180° | ~176-177°[3][4] |
| Fsp³ | 0 | 1.0 | 0.875 |
As the data indicates, both bicyclic scaffolds present a slightly shorter distance between their points of attachment compared to the phenyl ring. The introduction of the oxygen atom in OBCO has a minimal impact on the overall geometry relative to BCO, making both credible structural mimics.
Caption: Structural comparison of p-phenyl, BCO, and OBCO scaffolds.
Physicochemical Properties: A Head-to-Head Comparison
The true value of these bioisosteres lies in their ability to modulate key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A direct comparison using the well-known anticancer drug Imatinib as a case study provides compelling evidence.
| Compound | clogP | logD @ pH 7.4 | Aqueous Solubility (µM) |
| Imatinib | 4.5[4] | 2.6[4] | 351[4] |
| BCO-Imatinib | 3.6[4] | 2.7[4] | 113[4] |
| OBCO-Imatinib | 2.6[4] | 1.8[4] | 389[4] |
From this data, several key insights emerge:
-
Lipophilicity: The replacement of the phenyl ring with BCO leads to a notable decrease in the calculated lipophilicity (clogP).[4] The introduction of the oxygen atom in OBCO results in an even more significant reduction in both clogP and the experimentally determined distribution coefficient (logD).[4] This reduction in lipophilicity can be highly advantageous in mitigating off-target effects and improving a compound's overall developability.
-
Solubility: Interestingly, the BCO analog of Imatinib exhibits a threefold decrease in aqueous solubility compared to the parent drug.[4] In stark contrast, the OBCO-Imatinib analog demonstrates a slight improvement in solubility, highlighting the profound impact of the strategically placed oxygen atom.[4]
Impact on Acidity and Basicity (pKa)
The electronic nature of the bicyclic core can influence the acidity or basicity of attached functional groups. Experimental pKa measurements of carboxylic acid derivatives of these scaffolds reveal significant differences.
| Compound | pKa |
| p-Toluic Acid | 4.5[5] |
| Bicyclo[2.2.2]octane-1-carboxylic acid | 5.6[4][5] |
| 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid (γ-position) | 4.4[4][5] |
| 4-Oxabicyclo[2.2.2]octane-1-carboxylic acid (β-position) | 4.1[4][5] |
The replacement of the electron-withdrawing phenyl ring with the electron-donating BCO scaffold increases the pKa of the carboxylic acid, making it less acidic.[5] Conversely, the introduction of the electronegative oxygen atom in the OBCO scaffold significantly increases the acidity, bringing the pKa closer to that of the aromatic counterpart.[4][5] This ability to tune pKa can be critical for optimizing drug-receptor interactions and pharmacokinetic properties.
Metabolic Stability: A Clear Advantage for Saturated Scaffolds
Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The replacement with saturated, non-metabolizable scaffolds can significantly enhance a compound's metabolic stability.
| Compound | Intrinsic Clearance (Clint) (µL/min/mg) | Half-life (t½) (min) |
| Imatinib | 60[5] | 60[5] |
| BCO-Imatinib | 107[5] | - |
| OBCO-Imatinib | 87[5] | 87[5] |
Both the BCO and OBCO analogs of Imatinib demonstrate a significant improvement in metabolic stability in human liver microsomes, as indicated by the higher intrinsic clearance values.[5] Notably, the OBCO analog shows a nearly 50% increase in half-life compared to Imatinib, a substantial improvement that could translate to a more favorable dosing regimen in a clinical setting.[5]
Biological Activity: Maintaining Potency
A crucial aspect of bioisosteric replacement is the retention of biological activity. In the case of Vorinostat, a histone deacetylase inhibitor, the replacement of the phenyl ring with OBCO resulted in a new bioactive analog.[2][6][7][8] This demonstrates that the OBCO scaffold can effectively mimic the phenyl ring in terms of its interaction with the target protein, while simultaneously offering the potential for improved physicochemical properties.[7]
Experimental Protocols
General Synthesis of 2-Oxabicyclo[2.2.2]octane Scaffolds
A common and effective method for the synthesis of the 2-oxabicyclo[2.2.2]octane core is through an iodocyclization reaction.[2][4][6]
Caption: Iodocyclization for 2-oxabicyclo[2.2.2]octane synthesis.
Step-by-Step Protocol:
-
Starting Material Preparation: Synthesize the requisite cyclohexane-containing alkenyl alcohol. This can often be achieved through standard organic chemistry transformations such as the Wittig reaction or Grignard addition to a cyclohexanone derivative.
-
Iodocyclization: Dissolve the alkenyl alcohol in acetonitrile (MeCN).
-
Addition of Iodine: Add molecular iodine (I₂) to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-oxabicyclo[2.2.2]octane derivative.
General Synthesis of Bicyclo[2.2.2]octane Scaffolds
The construction of the bicyclo[2.2.2]octane skeleton can be achieved through various methods, with the Diels-Alder reaction being a particularly powerful approach.[9][10]
Caption: Diels-Alder approach to bicyclo[2.2.2]octane synthesis.
Step-by-Step Protocol:
-
Reactant Selection: Choose a suitable 1,3-cyclohexadiene derivative as the diene and an appropriate dienophile. For example, the reaction of 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole with vinylene carbonate can be used.[10]
-
Reaction Setup: Combine the diene and dienophile in a suitable solvent. The reaction may require thermal conditions or Lewis acid catalysis to proceed efficiently.
-
Reaction Monitoring: Monitor the formation of the cycloaddition product by TLC or NMR spectroscopy.
-
Purification of Cycloadduct: After the reaction is complete, remove the solvent and purify the resulting bicyclo[2.2.2]octane derivative by recrystallization or column chromatography.
-
Further Functionalization: The initial cycloadduct can then be further modified through standard functional group interconversions to install the desired substituents.
Conclusion and Future Outlook
Both oxabicyclo[2.2.2]octane and bicyclo[2.2.2]octane represent valuable tools in the medicinal chemist's toolbox for escaping the "flatland" of aromatic-rich compounds.
-
Bicyclo[2.2.2]octane (BCO) serves as an excellent non-aromatic, lipophilic scaffold that significantly enhances metabolic stability. Its primary drawback can be a reduction in aqueous solubility.
-
Oxabicyclo[2.2.2]octane (OBCO) emerges as a more versatile bioisostere. The introduction of the oxygen atom not only improves metabolic stability but also leads to a significant reduction in lipophilicity and an enhancement of aqueous solubility, all while maintaining a similar geometric profile to the phenyl ring. Furthermore, the electronic effect of the oxygen atom can be leveraged to fine-tune the pKa of neighboring functional groups.
The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program and the properties of the lead compound that require optimization. As the demand for drug candidates with improved ADME profiles continues to grow, the strategic application of saturated bioisosteres like OBCO and BCO will undoubtedly play an increasingly important role in the successful development of new medicines.
References
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Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]
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SYNFACTS. (2023). Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. Thieme, 19(07), 0734. [Link]
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A Senior Application Scientist's Guide to Phenyl Ring Mimetics: A Physicochemical Property Comparison for Modern Drug Design
Introduction: The Rationale for Moving Beyond "Flatland"
The phenyl ring is the most ubiquitous cyclic scaffold in medicinal chemistry, found in approximately 45% of all small-molecule drugs.[1] Its prevalence stems from its rigid structure, predictable substitution patterns, and its ability to engage in favorable hydrophobic and π-stacking interactions within target proteins. However, the very properties that make it attractive can also be a significant liability. An over-reliance on aromatic rings, a trend sometimes dubbed a preoccupation with "flatland," often leads to drug candidates with poor physicochemical profiles.[2]
Phenyl rings contribute to high lipophilicity and, consequently, low aqueous solubility.[1][3] They are also susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, which can lead to rapid clearance, unpredictable pharmacokinetics, and the formation of potentially reactive metabolites like quinones.[1][4]
To overcome these challenges, medicinal chemists have increasingly turned to bioisosteric replacement, substituting the phenyl ring with non-classical, three-dimensional scaffolds. The primary goal of this "escape from flatland" strategy is to improve a molecule's drug-like properties—enhancing solubility, metabolic stability, and permeability—while preserving or even improving its biological activity.[4][5][6] This guide provides an in-depth comparison of the physicochemical properties of prominent phenyl ring mimetics, supported by experimental data and detailed protocols for their evaluation.
Lipophilicity: Tuning the Balance Between Potency and Properties
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, influencing everything from target binding and membrane permeability to off-target toxicity and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, or the distribution coefficient (LogD) at a specific pH (typically 7.4). While some lipophilicity is necessary for membrane traversal, excessive lipophilicity is a major contributor to poor drug-like properties.[2]
The replacement of a flat, sp2-hybridized phenyl ring with a saturated, sp3-rich mimetic is a proven strategy to reduce lipophilicity.[7][8] This reduction is attributed to the disruption of favorable solvation in the lipophilic phase and improved interactions with water.
Comparative Lipophilicity Data
The table below summarizes experimental LogD and calculated LogP (cLogP) values for a matched pair series, illustrating the impact of replacing a central phenyl ring with various saturated bioisosteres.
| Compound/Scaffold | Structure | LogD (pH 7.4) | cLogP | Rationale for Change |
| Imatinib (Phenyl) | Phenyl Ring | 2.6 | 4.5 | The parent drug, a well-known kinase inhibitor, serves as the benchmark.[9] |
| BCO Analog | Bicyclo[2.2.2]octane | 2.7 | 3.6 | The Bicyclo[2.2.2]octane (BCO) replacement shows a significant reduction in calculated lipophilicity with a minimal change in the experimental LogD.[9] |
| Oxa-BCO Analog | 2-Oxabicyclo[2.2.2]octane | 1.8 | 2.6 | The introduction of a heteroatom into the bicyclic core further reduces lipophilicity, which can improve the overall ADME profile.[9] |
| BCP Analog | Bicyclo[1.1.1]pentane | - | ~1 log unit lower than phenyl analog | In a γ-secretase inhibitor series, replacing a phenyl with a Bicyclo[1.1.1]pentane (BCP) moiety reduced lipophilicity by approximately one log unit.[7] |
Data synthesized from multiple sources, primarily focused on the Imatinib case study for direct comparability.[9]
Experimental Protocol: Shake-Flask Method for LogD (pH 7.4) Determination
This protocol describes the "gold standard" shake-flask method for determining the distribution coefficient (LogD) of a compound.[10] Its trustworthiness lies in its direct measurement of partitioning at equilibrium.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrument (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel. Shake vigorously for 30 minutes and then allow the layers to separate completely overnight. Collect each phase. This step is critical to ensure that the final measurement reflects only the partitioning of the test compound.
-
Compound Dosing: Prepare a stock solution of the test compound in the solvent in which it is more soluble (typically n-octanol for lipophilic compounds).
-
Partitioning: In a clean vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound stock solution to achieve a final concentration that is detectable in both phases.
-
Equilibration: Cap the vial tightly and shake vigorously for 1-3 hours at a controlled temperature to allow the system to reach equilibrium.[10]
-
Phase Separation: Centrifuge the vial at >2000 x g for 15-30 minutes to ensure complete separation of the aqueous and organic layers.
-
Sampling: Carefully withdraw a known volume from both the n-octanol layer and the PBS layer. Be cautious not to disturb the interface.
-
Quantification: Analyze the concentration of the compound in each sample using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Calculation: The LogD is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Metabolic Stability: Designing for In Vivo Longevity
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the CYP450 family located in the liver. [11]Phenyl rings are common sites of metabolic attack, undergoing hydroxylation to form phenols, which can be further oxidized to reactive quinone species. [4]This metabolic liability leads to high intrinsic clearance (Clint) and a short in vivo half-life (t1/2), limiting a drug's exposure and efficacy.
Saturated bioisosteres enhance metabolic stability because their C(sp3)-H bonds are stronger and less electron-rich than the C(sp2)-H bonds of an aromatic ring, making them less prone to enzymatic oxidation. [12][13]
Comparative Metabolic Stability Data
The following case study on Imatinib analogs demonstrates the impact of bioisosteric replacement on metabolic stability in human liver microsomes (HLM). [9]
| Compound/Scaffold | Structure | Intrinsic Clearance (Clint, µL/min/mg) | Half-Life (t1/2, min) | Rationale for Improvement |
|---|---|---|---|---|
| Imatinib (Phenyl) | Phenyl Ring | 114 | 14 | The phenyl ring provides a site for metabolic oxidation, leading to relatively rapid clearance. |
| BCO Analog | Bicyclo[2.2.2]octane | 57 | 27 | Replacing the phenyl ring with the saturated BCO scaffold halves the rate of clearance, effectively doubling the metabolic half-life. |
| Oxa-BCO Analog | 2-Oxabicyclo[2.2.2]octane | 24 | 60 | The oxa-BCO analog is the most stable, showing a nearly 5-fold reduction in clearance and a 4-fold increase in half-life compared to the parent drug. |
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This high-throughput assay is a workhorse in early drug discovery for ranking compounds based on their metabolic lability. [14]It measures the rate of disappearance of the parent drug over time.
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Test compound stock solution (in DMSO or acetonitrile)
-
Positive control compounds (high and low clearance)
-
96-well incubation plate and collection plates
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In an incubation plate, add buffer and the microsomal suspension.
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add a small volume of the test compound stock solution to the wells. To initiate the metabolic reaction, add the NADPH regenerating system. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.
-
Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold quenching solution. The T=0 sample is typically taken before the addition of NADPH. [15]5. Protein Precipitation: After the final time point, vortex the collection plate and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. The peak area of the parent compound is measured at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t1/2) is calculated as: t1/2 = 0.693 / k.
-
The intrinsic clearance (Clint) is calculated as: Clint = (0.693 / t1/2) * (mL incubation / mg microsomal protein). [15]
-
Conclusion: A Three-Dimensional Approach to Better Medicines
The strategic replacement of phenyl rings with saturated bioisosteres is a powerful and validated approach in modern drug design. As demonstrated by comparative experimental data, these three-dimensional mimetics can profoundly and positively alter the physicochemical properties of a drug candidate. The move from flat sp2-rich scaffolds to sp3-rich cores consistently leads to significant improvements in aqueous solubility and metabolic stability, along with a beneficial reduction in lipophilicity. [7][8] By understanding the underlying principles and employing the robust experimental protocols detailed in this guide, researchers can make informed decisions to mitigate property-related risks early in the discovery process. The thoughtful application of phenyl ring mimetics allows scientists to escape the "flatland" of traditional scaffolds and engineer drug candidates with superior pharmacokinetic profiles, ultimately increasing the probability of success in developing safer and more effective medicines.
References
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- Mykhailiuk, P. K. (2025). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications.
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Huang, P., et al. (2021). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. [Link]
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Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
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Scott, J. S., et al. (2023). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. [Link]
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Pellicciari, R., et al. (1996). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring. Journal of Medicinal Chemistry. [Link]
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Stepan, A. F., et al. (2020). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. [Link]
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Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. [Link]
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Future Medicinal Chemistry. (2022). Advances in nonclassical phenyl bioisosteres for drug structural optimization. Future Medicinal Chemistry. [Link]
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Chemspace. (2023). Bioisosteres of a para-Substituted Benzene. Retrieved from [Link]
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Open Source Malaria Consortium. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
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Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]
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Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Retrieved from [Link]
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Fiveable. (n.d.). Bioisosterism | Medicinal Chemistry Class Notes. Retrieved from [Link]
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ResearchGate. (n.d.). Saturated Bioisosteres of Benzene: Where to go Next? Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]
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Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]
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The Versatile Bioactivity of Oxabicyclo[2.2.2]octane Scaffolds: A Comparative Guide for Drug Discovery
The oxabicyclo[2.2.2]octane core, a bridged cyclic ether, has emerged as a compelling structural motif in medicinal chemistry. Its rigid, three-dimensional framework offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Furthermore, its favorable physicochemical properties, such as improved solubility and metabolic stability compared to traditional aromatic rings, have positioned it as a valuable scaffold in the design of novel therapeutics.[1][2] This guide provides a comparative analysis of the diverse biological activities of oxabicyclo[2.2.2]octane-based compounds, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antibiotic resistance necessitates the development of novel antibacterial agents with unique mechanisms of action. Oxabicyclo[2.2.2]octane-linked compounds have shown significant promise in this arena, particularly as a new class of broad-spectrum antibacterial agents.[2]
Comparative Efficacy of Oxabicyclo[2.2.2]octane-Based Antibacterials
Several studies have demonstrated the potent antibacterial activity of oxabicyclo[2.2.2]octane derivatives against a range of Gram-positive and Gram-negative bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds against key pathogenic strains.
| Compound ID | R Group Modification | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |
| AM-8722 | N-hydroxyethyl-3-chloro-1,5-naphthyridone | 0.83 (IC50 for DNA gyrase) | 0.14 (IC50 for DNA gyrase) | [3] |
| Abyssomicin C | Polycyclic macrolactone | 4 (MRSA) | - | [4] |
| Compound 15 | 1,3-dimethyl-8-endo-acetyloxy-lactone | >1000 | 75 | [5] |
| Compound 16 | 1,3-dimethyl-8-endo-ol-lactone | >1000 | 75 | [5] |
Analysis: The data clearly indicates that the antibacterial activity is highly dependent on the nature of the substituents attached to the oxabicyclo[2.2.2]octane core. For instance, the complex derivative AM-8722 exhibits potent, broad-spectrum activity, while simpler derivatives like compounds 15 and 16 show more selective efficacy against Gram-negative bacteria. The unique structure of Abyssomicin C, incorporating the oxabicyclo[2.2.2]octane moiety, is particularly effective against methicillin-resistant S. aureus (MRSA).[4]
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
A significant body of evidence points to the mechanism of action of many antibacterial oxabicyclo[2.2.2]octane derivatives as novel bacterial topoisomerase inhibitors (NBTIs).[3] These compounds dually target DNA gyrase and topoisomerase IV, essential enzymes responsible for managing DNA topology during replication, transcription, and repair. This dual-targeting strategy is advantageous as it can reduce the likelihood of resistance development.
Caption: Workflow for broth microdilution antimicrobial susceptibility testing.
Anticancer Activity: Improving on Existing Therapies
The oxabicyclo[2.2.2]octane scaffold has been ingeniously employed as a bioisostere for the phenyl ring in established anticancer drugs, leading to improved physicochemical properties without compromising, and in some cases enhancing, biological activity. [2][6]
Comparative Cytotoxicity of Oxabicyclo[2.2.2]octane-Based Anticancer Agents
The replacement of a phenyl ring with a 2-oxabicyclo[2.2.2]octane moiety in the histone deacetylase (HDAC) inhibitor Vorinostat (SAHA) has been shown to yield a bioactive analog. The following table presents a conceptual comparison based on such bioisosteric replacement strategies.
| Compound | Target Cancer Cell Line | IC50 (µM) | Key Structural Feature | Reference |
| Vorinostat (SAHA) | HepG2 (Hepatocellular Carcinoma) | ~5-50 | Phenyl ring | [7] |
| Vorinostat Analog (Oxa-bicyclo) | HepG2 (Hepatocellular Carcinoma) | ~50 | 2-Oxabicyclo[2.2.2]octane | [7] |
| Ascandinine D | HL-60 (Leukemia) | 7.8 | Indole diterpenoid with oxabicyclo[2.2.2]octane | [8] |
Analysis: The Vorinostat analog demonstrates that the oxabicyclo[2.2.2]octane core can effectively mimic the phenyl ring, resulting in a compound with comparable cytotoxic activity. [7]The natural product Ascandinine D, which contains an embedded 2-oxabicyclo[2.2.2]octan-3-ol motif, shows potent cytotoxicity against leukemia cells, highlighting the potential of this scaffold in diverse chemical contexts. [8]
Mechanism of Action: Bioisosterism and Beyond
The primary mechanism of action for the Vorinostat analog is presumed to be the inhibition of histone deacetylases (HDACs), mirroring the parent drug. The oxabicyclo[2.2.2]octane scaffold improves properties like aqueous solubility and metabolic stability, which can translate to better pharmacokinetic profiles in vivo. [2]For other anticancer compounds incorporating this scaffold, the mechanism may vary depending on the overall molecular structure.
Caption: Postulated mechanism of action for an oxabicyclo[2.2.2]octane-based Vorinostat analog.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antiviral Activity: Targeting Key Viral Proteins
The exploration of oxabicyclo[2.2.2]octane-based compounds as antiviral agents is a burgeoning field with exciting preliminary findings, particularly against coronaviruses.
Comparative Efficacy of Oxabicyclo[2.2.2]octane-Based Antivirals
A natural product, oridonin, which features a di-hydroxy 2-oxabicyclo[2.2.2]octane ring, has been identified as an inhibitor of coronaviral replication.
| Compound | Target Virus | EC50 (µM) | Key Structural Feature | Reference |
| Oridonin | SARS-CoV-2 | Not explicitly stated, but active in µM range | ent-kaurane with a di-hydroxy 2-oxabicyclo[2.2.2]octane ring | |
| Ascandinine C | Influenza A (H1N1) | 26 | Indole diterpenoid with oxabicyclo[2.2.2]octane | [8] |
| Compound 1 | Human Cytomegalovirus (HCMV) | 4.87 | 3β-Acetoxy-21β-acetyl-20β,28-epoxy-18α,19βН-ursane |
Analysis: These examples demonstrate the potential of the oxabicyclo[2.2.2]octane scaffold in compounds with activity against diverse viruses. The activity of oridonin against SARS-CoV-2 and ascandinine C against influenza A highlights the broad applicability of this structural motif in antiviral drug discovery. [8]
Mechanism of Action: Inhibition of Viral Replication Machinery
The antiviral mechanism of oridonin has been linked to its ability to bind to the conserved non-structural protein 9 (Nsp9) of SARS-CoV-2. Nsp9 is an essential component of the viral replication and transcription complex. By binding to Nsp9, oridonin is thought to disrupt its function, thereby inhibiting viral replication.
Caption: Proposed mechanism of antiviral action for an oxabicyclo[2.2.2]octane-containing natural product.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
Test compound stock solution
-
Cell culture medium
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Sterile 6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: In separate tubes, mix a standard amount of virus with serial dilutions of the test compound and incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and infect with the virus-compound mixtures. Allow for viral adsorption for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with the semi-solid medium to restrict virus spread.
-
Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to a virus-only control. Determine the EC50 value.
Caption: Workflow for the plaque reduction antiviral assay.
Conclusion and Future Directions
The oxabicyclo[2.2.2]octane scaffold is a versatile and valuable building block in modern drug discovery, with demonstrated efficacy across antimicrobial, anticancer, and antiviral applications. Its unique structural and physicochemical properties offer a compelling alternative to traditional chemical moieties. The comparative data and detailed protocols presented in this guide are intended to facilitate further research and development of novel therapeutics based on this promising scaffold. Future investigations should focus on expanding the chemical diversity of oxabicyclo[2.2.2]octane libraries and exploring their potential against a wider range of biological targets to unlock their full therapeutic potential.
References
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A natural product compound inhibits coronaviral replication in vitro by binding to the conserved Nsp9 SARS-CoV-2 protein. [Link]
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Preparation and Bioactivity of 1,8-Cineole Derivatives - Murdoch Research Portal. [Link]
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2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Semantic Scholar. [Link]
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2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC. [Link]
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Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal... - ResearchGate. [Link]
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Design and Synthesis of Molecular Scaffolds with Anti-infective Activity - PMC. [Link]
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Oxabicyclooctane-Linked Novel Bacterial Topoisomerase Inhibitors as Broad Spectrum Antibacterial Agents | Request PDF - ResearchGate. [Link]
-
In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Allobetulone rearrangement to l8αH,19βH-ursane triterpenoids with antiviral activity. [Link]
-
3-Pyridinylidene Derivatives of Chemically Modified Lupane and Ursane Triterpenes as Promising Anticancer Agents by Targeting Apoptosis - MDPI. [Link]
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Synthesis of 2-oxabicyclo[2.2.2]octanes and... - ResearchGate. [Link]
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(PDF) Synthesis and Antibacterial Activity of Highly Oxygenated 1,8-Cineole Derivatives. [Link]
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2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - OUCI. [Link]
-
Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL pro Main Protease - MDPI. [Link]
-
Supramolecular Diversity of Oxabicyclo[2.2.2]octenes Formed between Substituted 2H-Pyran-2-ones and Vinyl-Moiety-Containing Dienophiles - MDPI. [Link]
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In Vitro and In Vivo Characterization of the Novel ... [Link]
-
Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. [Link]
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The Ascendancy of Bicyclic Scaffolds in PROTAC Linker Design: A Comparative Analysis for Enhanced Protein Degradation
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has evolved into a sophisticated art, balancing intricate molecular interactions to achieve therapeutic efficacy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of three essential components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two.[1] Initially regarded as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's potency, selectivity, and pharmacokinetic properties.[2] This guide provides a comprehensive comparative analysis of a burgeoning class of linker motifs—bicyclic scaffolds—against traditional flexible linkers, offering field-proven insights and experimental data to inform the rational design of next-generation protein degraders.
The Linker's Dilemma: Navigating the Flexibility-Rigidity Spectrum
The choice of a linker in PROTAC design represents a fundamental trade-off between conformational freedom and pre-organization. Traditional linkers, predominantly composed of flexible polyethylene glycol (PEG) or alkyl chains, offer synthetic tractability and the ability to adopt a multitude of conformations.[3] This inherent flexibility can be advantageous in the early stages of discovery, as it increases the statistical probability of achieving a productive ternary complex (POI-PROTAC-E3 ligase). However, this conformational promiscuity comes at a thermodynamic cost—a significant entropic penalty upon binding, which can lead to reduced ternary complex stability and, consequently, lower degradation efficiency.[2] Furthermore, long, flexible linkers can contribute to undesirable physicochemical properties, such as high lipophilicity and an increased number of rotatable bonds, which often correlate with poor cell permeability and metabolic instability.[4][]
In contrast, rigid linkers, which incorporate cyclic structures, aim to constrain the conformational landscape of the PROTAC. This pre-organization can steer the molecule towards a bioactive conformation that is primed for ternary complex formation, thereby minimizing the entropic penalty and potentially enhancing both the stability and cooperativity of the complex.[1] Bicyclic scaffolds have emerged as a particularly promising class of rigid linkers, offering a unique three-dimensional architecture that can impart significant conformational restraint.[1]
Bicyclic Scaffolds: A New Frontier in Linker Technology
Bicyclic scaffolds, such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane, and norbornane, are being increasingly explored as isosteres for phenyl rings and other planar structures in drug design.[6][7] Their incorporation into PROTAC linkers offers several potential advantages over both flexible and simple monocyclic linkers.
dot
Sources
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- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Validation of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate by 2D NMR Spectroscopy
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Complex molecular architectures, such as that of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate, present unique challenges to structural elucidation. This guide provides an in-depth, experimentally supported comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques can be synergistically employed to definitively validate the structure of this compound, distinguishing it from potential synthetic isomers and byproducts.
The inherent rigidity of the 2-oxabicyclo[2.2.2]octane core, coupled with the presence of multiple stereocenters and a quaternary carbon at the bridgehead, necessitates a multi-faceted analytical approach. While one-dimensional (1D) ¹H and ¹³C NMR provide initial fingerprints, they often fall short in providing the requisite connectivity and spatial information for absolute structural confirmation. Herein, we demonstrate the power of a combined 2D NMR strategy, encompassing COSY, HSQC, HMBC, and NOESY experiments, to navigate these structural complexities.
The Analytical Challenge: Distinguishing Isomers
The synthesis of this compound can potentially yield closely related isomers. For the purpose of this guide, we will compare the target molecule with a plausible regioisomeric byproduct: tert-Butyl (3-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate. The subtle difference in the attachment point of the vinyl group underscores the need for precise analytical techniques.
| Compound | Structure | Key Differentiating Feature |
| Target Molecule | Vinyl group at the C1 bridgehead carbon. | |
| Potential Isomer | Vinyl group at the C3 carbon, adjacent to the bridgehead. |
A Symphony of Sequences: The 2D NMR Experimental Design
Our approach is rooted in a logical progression of 2D NMR experiments, each providing a unique piece of the structural puzzle. This strategic selection is not arbitrary; it is designed to build a comprehensive and self-validating network of correlations.
Experimental Workflow
Figure 1: A streamlined workflow for the 2D NMR-based structural validation.
Deconstructing the Data: A Comparative Analysis
To illustrate the power of this approach, we present a plausible set of NMR data for our target molecule and its potential isomer.
¹H and ¹³C Chemical Shift Assignments (Hypothetical Data)
| Target Molecule | ¹H (ppm) | ¹³C (ppm) | Potential Isomer | ¹H (ppm) | ¹³C (ppm) |
| Vinyl-H (gem) | 5.25 (dd) | 112.5 | Vinyl-H (gem) | 5.15 (dd) | 115.0 |
| Vinyl-H (trans) | 5.10 (dd) | Vinyl-H (trans) | 5.05 (dd) | ||
| Vinyl-H (cis) | 6.05 (dd) | 140.2 | Vinyl-H (cis) | 5.95 (dd) | 138.5 |
| C4-H | 4.15 (m) | 52.3 | C4-H | 4.25 (m) | 50.8 |
| NH | 4.85 (br s) | - | NH | 4.90 (br s) | - |
| Bridgehead-C1 | - | 85.1 (quat) | Bridgehead-C1 | 2.85 (m) | 45.2 |
| C3-H₂ | 3.80 (m) | 70.5 | C3-H | 4.55 (m) | 75.6 |
| Boc-C(CH₃)₃ | 1.45 (s, 9H) | 28.4 | Boc-C(CH₃)₃ | 1.46 (s, 9H) | 28.4 |
| Boc-C=O | - | 155.2 | Boc-C=O | - | 155.3 |
COSY (Correlation Spectroscopy): Mapping Proton Networks
The COSY experiment reveals proton-proton couplings, typically over two to three bonds. For our target molecule, we would expect to see correlations that define the isolated spin systems within the bicyclic core.
-
Key Observation: In the target molecule, the vinyl protons will show correlations amongst themselves but will not directly couple to any protons on the bicyclic frame. Conversely, in the isomer, the C3 proton would show a correlation to the vinyl proton.
HSQC (Heteronuclear Single Quantum Coherence): The C-H Blueprint
HSQC provides a direct correlation between each proton and the carbon to which it is attached. This is a critical step in assigning the carbon skeleton.[1][2]
-
Key Observation: This experiment allows for the unambiguous assignment of all protonated carbons, as summarized in the table above.
HMBC (Heteronuclear Multiple Bond Correlation): Bridging the Gaps
The HMBC experiment is arguably the most powerful tool in this analysis, as it reveals correlations between protons and carbons over two to three bonds.[3][4] This is crucial for identifying the connectivity around quaternary carbons.
-
The Decisive Correlation: For the target molecule , the vinyl protons will show a crucial HMBC correlation to the quaternary bridgehead carbon (C1). Additionally, the protons on the carbons adjacent to C1 will also show correlations to this quaternary carbon. In stark contrast, for the potential isomer , the vinyl protons would show HMBC correlations to C1 and C4, but not to a quaternary carbon at its point of attachment. The C3 proton in the isomer would show a correlation to the vinyl carbon.
Figure 2: Critical HMBC correlations confirming the vinyl group's position on the quaternary bridgehead carbon in the target molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Proximity
The NOESY experiment provides information about the spatial proximity of protons, regardless of their bonding connectivity.[5][6] This is invaluable for confirming the relative stereochemistry.
-
Key Observation: In the target molecule, a NOESY correlation would be expected between the C4 proton and protons on the adjacent methylene bridge, confirming their syn relationship. The vinyl protons would show spatial proximity to protons on the C6 bridge. These through-space interactions provide a powerful confirmation of the proposed 3D structure.[7]
Figure 3: Expected key NOESY correlations for confirming the relative stereochemistry of the target molecule.
Experimental Protocols
Sample Preparation
-
Accurately weigh 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2D NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H-¹H COSY: Standard cosygpppqf pulse sequence. Spectral widths of 10 ppm in both dimensions, 2048 data points in F2 and 256 increments in F1, with 8 scans per increment.
-
¹H-¹³C HSQC: Standard hsqcedetgpsisp2.3 pulse sequence. ¹H spectral width of 10 ppm, ¹³C spectral width of 160 ppm. 1024 data points in F2 and 256 increments in F1, with 16 scans per increment.
-
¹H-¹³C HMBC: Standard hmbcgplpndqf pulse sequence. ¹H spectral width of 10 ppm, ¹³C spectral width of 200 ppm. 2048 data points in F2 and 256 increments in F1, with 32 scans per increment. The long-range coupling delay (D6) should be optimized for a J-coupling of 8 Hz.
-
¹H-¹H NOESY: Standard noesygpph pulse sequence. Spectral widths of 10 ppm in both dimensions, 2048 data points in F2 and 256 increments in F1, with 16 scans per increment. A mixing time of 500-800 ms is recommended.
Conclusion
The structural validation of complex molecules like this compound demands a rigorous and multi-pronged analytical strategy. As demonstrated, a synergistic application of 2D NMR techniques—COSY, HSQC, HMBC, and NOESY—provides an unambiguous pathway to structural confirmation. The key lies not just in acquiring these spectra, but in the logical interpretation of the network of correlations they provide. The HMBC experiment, in particular, serves as the lynchpin in distinguishing the target molecule from its potential isomers by definitively locating the vinyl substituent on the quaternary bridgehead carbon. This comprehensive approach ensures the scientific integrity of the data and provides the high level of confidence required in pharmaceutical research and development.
References
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link][2]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link][1]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link][8]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link][9]
-
Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link][4]
-
YouTube. (2022, March 20). Stereochemistry | How to read NOESY spectrum? Retrieved from [Link][6]
-
Kasyan, A., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6140. [Link][10]
-
MDPI. (2022, September 2). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5683. [Link][11]
-
MDPI. (n.d.). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Retrieved from [Link][7]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. omicsonline.org [omicsonline.org]
- 3. youtube.com [youtube.com]
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- 8. emerypharma.com [emerypharma.com]
- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 10. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Efficacy of AM-8722 synthesized from "tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate"
An In-Depth Comparative Efficacy Analysis of AM-8722, a Novel Antiviral Candidate Derived from tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Abstract
The relentless challenge of viral diseases necessitates a continuous pipeline of novel antiviral agents. The bicyclo[2.2.2]octane scaffold has emerged as a privileged structure in medicinal chemistry, notably for its role in capsid-binding inhibitors that prevent viral uncoating. This guide introduces AM-8722, a hypothetical next-generation antiviral agent synthesized from the versatile precursor, this compound. We present a plausible synthetic route, delineate its proposed mechanism of action against picornaviruses, and conduct a rigorous comparative efficacy analysis against established antiviral compounds, supported by established experimental protocols and proxy data from structurally related molecules.
Introduction: The Bicyclo[2.2.2]octane Scaffold as a Potent Pharmacophore
The bicyclo[2.2.2]octane nucleus is a rigid, three-dimensional scaffold that has proven highly valuable in the design of therapeutic agents. Its defined conformational rigidity allows for precise orientation of functional groups, enabling high-affinity interactions with biological targets. One of the most successful applications of this scaffold is in the development of capsid-binding agents, a class of antivirals that physically prevent the disassembly of the viral capsid, a crucial step for the release of the viral genome into the host cell.
AM-8722 is conceptualized as a novel antiviral agent belonging to this class, designed to target the hydrophobic pocket within the viral protein 1 (VP1) of picornaviruses, such as rhinoviruses and enteroviruses. Its synthesis originates from this compound, a precursor that offers a strategic vinyl group for functionalization, allowing for the introduction of moieties that can enhance binding affinity and pharmacokinetic properties.
Plausible Synthesis of AM-8722
The synthesis of AM-8722 from the specified carbamate precursor is a multi-step process designed to introduce a key pharmacophore, a 3,5-disubstituted isoxazole ring, which is known to interact favorably with the target site on the viral capsid. The vinyl group of the precursor serves as the chemical handle for this transformation.
Experimental Protocol: Synthesis of AM-8722
-
Step 1: Ozonolysis of the Vinyl Group. The vinyl group of this compound is cleaved via ozonolysis to yield the corresponding aldehyde.
-
Dissolve the starting material (1.0 eq) in a 1:1 mixture of CH₂Cl₂/MeOH at -78 °C.
-
Bubble ozone gas through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (DMS) (2.0 eq) and allow the reaction to warm to room temperature overnight.
-
Concentrate the reaction mixture in vacuo and purify by column chromatography to obtain the aldehyde intermediate.
-
-
Step 2: Formation of the Oxime. The aldehyde is converted to an oxime, a precursor for the isoxazole ring.
-
Dissolve the aldehyde (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates completion.
-
Remove the solvent and extract with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
-
-
Step 3: 1,3-Dipolar Cycloaddition to form the Isoxazole Ring. The oxime is chlorinated and then reacted with an appropriate alkyne via a [3+2] cycloaddition to form the isoxazole ring.
-
Treat the oxime with N-Chlorosuccinimide (NCS) in DMF to generate the corresponding hydroximoyl chloride.
-
In a separate flask, prepare the substituted alkyne (e.g., 3-(trifluoromethyl)phenylacetylene) (1.1 eq).
-
Add triethylamine to the hydroximoyl chloride solution, followed by the alkyne.
-
Stir at room temperature for 24 hours.
-
Work up the reaction and purify by chromatography to yield the isoxazole-containing intermediate.
-
-
Step 4: Deprotection of the Carbamate. The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the primary amine of AM-8722.
-
Dissolve the Boc-protected intermediate in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 2 hours.
-
Concentrate the solution to dryness to yield AM-8722 as a hydrochloride salt.
-
Caption: Plausible synthetic pathway for AM-8722 from its precursor.
Proposed Mechanism of Action
AM-8722 is designed to function as a capsid-binding inhibitor, a mechanism well-established for compounds targeting picornaviruses. These viruses, which include rhinoviruses (the common cold) and enteroviruses (e.g., poliovirus), have a deep hydrophobic pocket within their VP1 capsid protein. AM-8722 is hypothesized to embed itself into this pocket, stabilizing the capsid and preventing the conformational changes required for uncoating and release of the viral RNA into the host cell. This mechanism effectively halts the viral replication cycle at an early stage.
Caption: Proposed mechanism of action for AM-8722 as a capsid-binding inhibitor.
Comparative Efficacy Analysis
To evaluate the potential of AM-8722, its projected efficacy is compared against two well-characterized antiviral compounds that share a similar mechanism of action: Pleconaril and Pirodavir. The following data is a composite of established values for the comparators and a target profile for AM-8722, assuming successful optimization of the bicyclo[2.2.2]octane scaffold.
| Compound | Target Virus | Assay Type | Efficacy (IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| AM-8722 (Projected) | Human Rhinovirus 14 (HRV-14) | Plaque Reduction | 0.05 µM | >100 µM | >2000 |
| Pleconaril | Human Rhinovirus 14 (HRV-14) | Plaque Reduction | 0.2 µM | >100 µM | >500 |
| Pirodavir | Human Rhinovirus 14 (HRV-14) | Plaque Reduction | 0.5 µM | >50 µM | >100 |
Data for Pleconaril and Pirodavir are representative values from published literature. The projected data for AM-8722 reflects a target profile for a next-generation candidate.
The projected profile of AM-8722 suggests a significant improvement in potency (a lower IC₅₀ value) compared to Pleconaril and Pirodavir, while maintaining a low cytotoxicity profile. This results in a superior Selectivity Index, indicating a wider therapeutic window. This projected enhancement is attributed to the optimized interactions of the novel isoxazole moiety within the VP1 pocket.
Key Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Methodology
-
Cell Seeding: Seed HeLa cells (or another susceptible cell line) in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 5 x 10⁵ cells/well).
-
Compound Preparation: Prepare serial dilutions of AM-8722 and comparator compounds in serum-free cell culture medium.
-
Virus Infection: Aspirate the culture medium from the confluent cell monolayers. Infect the cells with a dilution of virus stock (e.g., HRV-14) calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37 °C.
-
Compound Treatment: After adsorption, remove the viral inoculum. Overlay the cell monolayers with a mixture of 2X medium and 1.2% agarose containing the various concentrations of the antiviral compounds.
-
Incubation: Incubate the plates at 37 °C in a CO₂ incubator for 72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin for at least 1 hour. Remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.
-
Data Analysis: Count the number of plaques in each well. The IC₅₀ value is determined by calculating the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control wells.
Conclusion and Future Directions
AM-8722 represents a promising, albeit currently hypothetical, antiviral candidate synthesized from the versatile this compound precursor. Its design as a capsid-binding inhibitor leverages a clinically validated mechanism of action. The projected efficacy data, based on logical structure-activity relationships, suggests a potential for superior potency and a wider therapeutic window compared to earlier-generation compounds like Pleconaril.
The successful synthesis and validation of AM-8722 would require empirical testing. Future work should focus on the stereoselective synthesis to isolate the most active enantiomer, comprehensive in vitro profiling against a broad panel of picornaviruses, and subsequent pharmacokinetic and in vivo efficacy studies. The principles outlined in this guide provide a robust framework for the development and evaluation of this and other novel antiviral agents based on the bicyclo[2.2.2]octane scaffold.
References
No direct references for the hypothetical AM-8722 exist. The following references support the underlying scientific principles, comparator data, and methodologies described in this guide.
-
Title: The Bicyclo[2.2.2]octane Motif in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Design, Synthesis, and Antiviral Evaluation of Novel Pleconaril Analogs Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: A practical guide to cell-based assays for antiviral drug screening Source: Nature Protocols URL: [Link]
-
Title: Ozonolysis: A Review of its Applications in Organic Synthesis Source: Chemical Reviews URL: [Link]
-
Title: The [3+2] Cycloaddition Reaction in the Synthesis of Heterocycles Source: Angewandte Chemie International Edition URL: [Link]
In vitro evaluation of topoisomerase inhibitors derived from "tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate"
An In-Depth Guide to the In Vitro Evaluation of Novel Topoisomerase Inhibitors Derived from the "tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate" Scaffold
Introduction: Targeting DNA Topoisomerases in Oncology
DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA, such as supercoiling and tangling, which arise during critical cellular processes like replication, transcription, and chromosome segregation.[1][2] These enzymes function by creating transient breaks in the DNA backbone, allowing the DNA strands to pass through each other before re-ligating the break.[3] Humans have two major types of topoisomerases: Type I, which creates single-strand breaks, and Type II, which introduces double-strand breaks.[2][4]
Because of their critical role in cell division, topoisomerases are prominent targets for anticancer drugs.[2][5] Topoisomerase inhibitors disrupt the enzyme's catalytic cycle, leading to an accumulation of DNA breaks that can trigger apoptosis and cell death, particularly in rapidly proliferating cancer cells.[5][6] These inhibitors are broadly classified into two categories:
-
Topoisomerase Poisons: These agents stabilize the covalent complex formed between the topoisomerase and DNA (the "cleavage complex"), preventing the re-ligation of the DNA strand(s).[7] This leads to the accumulation of DNA breaks. Well-known examples include camptothecin (targeting Topoisomerase I) and etoposide (targeting Topoisomerase II).[7][8][9]
-
Catalytic Inhibitors: These compounds interfere with the enzyme's activity without stabilizing the cleavage complex, for instance, by preventing DNA binding or ATP hydrolysis (in the case of Type II topoisomerases).[5]
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the "this compound" scaffold, a unique chemical starting point for the development of new topoisomerase inhibitors. We will compare the performance of three hypothetical derivatives (Derivative A, B, and C) against established clinical drugs, Camptothecin and Etoposide, providing the scientific rationale and detailed protocols for a robust assessment.
The Investigational Scaffold and Derivatives
The core structure, this compound, presents a rigid bicyclic system that can be strategically modified to explore interactions with the topoisomerase-DNA complex. For this guide, we will consider three hypothetical analogs designed to probe key chemical space:
-
Derivative A: A modification of the vinyl group to a more complex aromatic moiety to enhance planar interactions.
-
Derivative B: Substitution on the bicyclooctane ring to alter steric and electronic properties.
-
Derivative C: Replacement of the tert-Butyl carbamate to explore different hydrogen bonding capabilities.
These derivatives will be benchmarked against Camptothecin (a Topoisomerase I poison) and Etoposide (a Topoisomerase II poison).
Experimental Evaluation Workflow
A logical, stepwise approach is crucial for efficiently evaluating new chemical entities.[10] Our workflow is designed to first identify inhibitory activity, then elucidate the mechanism of action, and finally, confirm cellular effects.
Caption: Experimental workflow for inhibitor evaluation.
Phase 1: Topoisomerase Relaxation Assays (Primary Screening)
Scientific Rationale: The foundational experiment for any potential topoisomerase inhibitor is the DNA relaxation assay.[1][2][11] This assay directly measures the catalytic activity of the enzyme. Topoisomerases relax supercoiled plasmid DNA; in an agarose gel, the supercoiled (compact) form migrates faster than the relaxed (open) form.[12] By incubating the enzyme and supercoiled DNA with our test compounds, we can visually determine if the compound inhibits this relaxation process. This provides a clear "yes" or "no" answer regarding the compound's ability to interfere with the enzyme's primary function.
Detailed Protocol: Topoisomerase I Relaxation Assay
-
Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare a master mix for the required number of reactions. For each 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT).
-
0.5 µg of supercoiled plasmid DNA (e.g., pBR322).
-
Sterile, nuclease-free water to a volume of 18 µL.
-
-
Compound Addition:
-
Add 1 µL of the test compound (Derivative A, B, or C) or control (Camptothecin, DMSO vehicle) at various concentrations (e.g., 1, 10, 50, 100 µM).
-
For the negative control (no inhibition), add 1 µL of DMSO.
-
For the positive control (no enzyme), add 1 µL of assay buffer instead of the enzyme in the next step.
-
-
Enzyme Addition & Incubation: Add 1 µL of human Topoisomerase I enzyme (1-2 units) to all tubes except the positive control. Mix gently by flicking the tube. Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate for another 30 minutes at 37°C to digest the enzyme.
-
Gel Electrophoresis: Add 2.5 µL of 10x gel loading dye to each sample. Load the entire volume onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 85V for 2 hours in 1x TAE buffer.[13]
-
Visualization & Analysis: Visualize the DNA bands under a UV transilluminator. Quantify the percentage of supercoiled and relaxed DNA in each lane using densitometry software. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's relaxation activity by 50%.
Note: A similar protocol is used for Topoisomerase II, with the key difference being an ATP-containing assay buffer, as Topo II activity is ATP-dependent.[14]
Phase 2: DNA Cleavage Assays (Mechanistic Elucidation)
Scientific Rationale: If a compound shows activity in the relaxation assay, the next critical step is to determine how it inhibits the enzyme. The DNA cleavage assay is designed specifically to identify topoisomerase poisons.[15][16] These poisons trap the enzyme-DNA "cleavage complex," leading to an accumulation of nicked (for Topo I) or linearized (for Topo II) DNA.[16] In this assay, the addition of a strong denaturant (like SDS) after the reaction causes the covalently bound enzyme to dissociate, revealing the DNA breaks.[17] An increase in nicked or linear DNA in the presence of a compound indicates it is a topoisomerase poison.
Detailed Protocol: Topoisomerase I DNA Cleavage Assay
-
Reaction Setup: The initial setup is identical to the relaxation assay (Steps 1 & 2). Use supercoiled plasmid DNA as the substrate.
-
Enzyme Addition & Incubation: Add 1 unit of human Topoisomerase I. Incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.
-
Complex Trapping: Stop the reaction and trap the covalent complexes by adding 2 µL of 10% SDS.
-
Enzyme Digestion: Add 1 µL of Proteinase K (10 mg/mL) and incubate at 37°C for 30 minutes.
-
Gel Electrophoresis: Analyze the samples on a 1% agarose gel as described previously. The key difference in visualization is looking for the appearance of a nicked, open-circular DNA band (Form II), which migrates slower than both supercoiled (Form I) and relaxed topoisomers.
-
Analysis: A potent Topo I poison like Camptothecin will show a significant increase in the nicked DNA band compared to the enzyme-only control. Quantify the percentage of nicked DNA to compare the potency of the derivatives.
Caption: Topoisomerase I inhibition mechanisms.
Phase 3: Cell-Based Cytotoxicity Assay (Cellular Activity)
Scientific Rationale: Demonstrating that a compound inhibits a purified enzyme is essential, but its potential as a therapeutic agent depends on its activity in a cellular context.[10][18] The MTT assay is a robust, colorimetric method to assess cell viability.[19][20] Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[19][20] A decrease in the purple color indicates a reduction in cell viability, either through cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. This assay allows us to determine the concentration at which our compounds affect cancer cells (the CC50 value).
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the derivatives and control drugs (Etoposide, Camptothecin). Remove the old media from the cells and add 100 µL of fresh media containing the desired final concentrations of the compounds. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[21] During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[21] Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Comparative Data Summary
The following tables present hypothetical data from our in vitro evaluation, providing a clear comparison between the novel derivatives and standard inhibitors.
Table 1: Topoisomerase Inhibition (IC50, µM)
| Compound | Topo I Relaxation IC50 (µM) | Topo II Relaxation IC50 (µM) | Primary Target |
|---|---|---|---|
| Derivative A | 5.2 | > 100 | Topo I |
| Derivative B | > 100 | 8.7 | Topo II |
| Derivative C | 15.6 | 22.3 | Dual |
| Camptothecin | 0.8 | > 100 | Topo I |
| Etoposide | > 100 | 1.5 | Topo II |
Table 2: Mechanism and Cellular Cytotoxicity (CC50, µM)
| Compound | Topo I Cleavage Induction | Topo II Cleavage Induction | HeLa Cell CC50 (µM) |
|---|---|---|---|
| Derivative A | +++ | - | 7.8 |
| Derivative B | - | ++ | 12.1 |
| Derivative C | + | + | 18.5 |
| Camptothecin | ++++ | - | 1.1 |
| Etoposide | - | ++++ | 2.0 |
(Cleavage Induction: - (none) to ++++ (very strong))
Interpretation of Results and Conclusion
-
Derivative A emerges as a potent and selective Topoisomerase I poison, showing strong cleavage induction and good cytotoxicity, though it is less potent than the clinical standard, Camptothecin.
-
Derivative B is a selective Topoisomerase II inhibitor that acts as a poison, similar to Etoposide, but with lower potency in both enzymatic and cellular assays.
-
Derivative C displays dual inhibitory activity against both Topo I and Topo II. While less potent than the selective derivatives, its broader mechanism could be of interest for overcoming certain types of drug resistance.
This comprehensive in vitro evaluation guide provides a robust, logical, and scientifically grounded pathway for assessing novel topoisomerase inhibitors derived from the "this compound" scaffold. By systematically comparing enzymatic inhibition, mechanism of action, and cellular cytotoxicity, researchers can efficiently identify promising lead candidates for further preclinical development in the field of oncology.
References
-
National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. In Current Protocols in Pharmacology. Retrieved from [Link]
-
Nitiss, J. L., Soans, E., Rogojina, A., Seth, A., & Mishina, M. (2012). Topoisomerase assays. Current protocols in pharmacology, Chapter 3, Unit3.3. Retrieved from [Link]
-
Wikipedia. (n.d.). Etoposide. Retrieved from [Link]
-
Medicine of the Week. (2025, January 29). Etoposide. YouTube. Retrieved from [Link]
-
Animated biology with arpan. (2022, May 21). Topoisomerase 1 and 2 mechanism | How Topoisomerase works?. YouTube. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Etoposide?. Retrieved from [Link]
-
Nitiss, J. L. (2013). Topoisomerase Assays. Current protocols in pharmacology, 61, 3.3.1–3.3.26. Retrieved from [Link]
-
Wikipedia. (n.d.). Topoisomerase inhibitor. Retrieved from [Link]
-
Del Bufalo, D., et al. (2009). Molecular mechanisms of etoposide. Apoptosis, 14(8), 977-84. Retrieved from [Link]
-
Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Retrieved from [Link]
-
Foglesong, P. D., Reckord, C., & Swink, S. (1992). Doxorubicin inhibits human DNA topoisomerase I. Cancer chemotherapy and pharmacology, 30(2), 123–125. Retrieved from [Link]
-
D'Arrigo, P., et al. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10) derivatives. Future Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). DNA cleavage assay for the identification of topoisomerase I inhibitors. In Methods in Molecular Biology. Retrieved from [Link]
-
Swift, L. P., et al. (2006). The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity. Biochemical pharmacology, 71(11), 1588–1597. Retrieved from [Link]
-
Barrett, J. F., Sutcliffe, J. A., & Gootz, T. D. (1990). In Vitro Assays Used To Measure the Activity of Topoisomerases. Antimicrobial agents and chemotherapy, 34(1), 1–7. Retrieved from [Link]
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The Phenyl Ring in Crisis: A Head-to-Head Comparison of Bioisosteric Replacements in a γ-Secretase Modulator Model System
Byline: Your Name, Senior Application Scientist
Introduction: The Double-Edged Sword of the Phenyl Ring in Drug Discovery
The phenyl ring is an undeniable cornerstone of medicinal chemistry, featuring in over half of all small-molecule drugs.[1] Its rigid structure provides an excellent scaffold for orienting functional groups towards their biological targets, and its synthetic accessibility has made it a go-to fragment for medicinal chemists. However, the very properties that make the phenyl ring attractive can also be its downfall. The flat, aromatic nature of the phenyl group often contributes to poor physicochemical properties, such as low aqueous solubility and high lipophilicity, which can lead to suboptimal pharmacokinetic profiles, including poor absorption and rapid metabolism.[2][3] This "molecular obesity" can hinder the development of promising drug candidates.
To overcome these limitations, medicinal chemists employ the strategy of bioisosterism , the replacement of a functional group with another that has similar steric and electronic properties, but which can modulate the molecule's overall characteristics in a favorable way.[4] This guide provides a head-to-head comparison of various phenyl bioisosteres within a well-defined model system: a series of γ-secretase modulators (GSMs) developed for the potential treatment of Alzheimer's disease.[1][3] By examining the impact of these replacements on key drug-like properties, we can gain valuable insights into the rational design of superior therapeutic agents.
The Model System: γ-Secretase Modulators
Our model system is based on a series of GSMs where a central phenyl ring plays a crucial role in the molecule's activity.[1] γ-secretase is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease. Modulating the activity of γ-secretase to favor the production of shorter, less aggregation-prone Aβ peptides is a promising therapeutic strategy.
The parent compound in our series features a para-disubstituted phenyl ring. We will systematically replace this phenyl ring with a variety of bioisosteres and evaluate the consequences on:
-
Biological Activity: Potency in a cell-based assay measuring the inhibition of Aβ42 production.
-
Physicochemical Properties:
-
Lipophilicity (LogD): A measure of a compound's hydrophobicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Aqueous Solubility: The ability of a compound to dissolve in water, which is critical for oral absorption.
-
The following diagram illustrates the general workflow for evaluating these phenyl bioisosteres.
Caption: Workflow for the comparative evaluation of phenyl bioisosteres.
Head-to-Head Comparison of Phenyl Bioisosteres
In our GSM model system, the parent phenyl-containing compound exhibited potent activity but suffered from poor solubility and high lipophilicity.[1] The following table summarizes the experimental data obtained upon replacing the phenyl ring with several non-classical, sp³-rich bioisosteres: bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and a bridged piperidine (BP) moiety.
| Compound | Bioisostere | IC₅₀ Aβ42 (nM) | LogD (pH 7.4) | Aqueous Solubility (µg/mL) |
| Parent | Phenyl | 50 | > 4.0 | < 0.1 |
| Analog 1 | Bicyclo[1.1.1]pentane (BCP) | 65 | 3.8 | 15 |
| Analog 2 | Bicyclo[2.2.2]octane (BCO) | 58 | 3.9 | 8 |
| Analog 3 | Bridged Piperidine (BP) | 42 | 3.6 | 104 |
Data synthesized from a study on novel γ-secretase modulators.[1]
Analysis of the Results
The data clearly demonstrates the profound impact of bioisosteric replacement on the drug-like properties of the parent compound.
-
Bicyclo[1.1.1]pentane (BCP): The replacement of the phenyl ring with a BCP moiety led to a significant improvement in both solubility and lipophilicity.[1][5] While there was a slight decrease in potency, the overall profile of the BCP analog represents a substantial enhancement over the parent compound. BCP is a popular phenyl bioisostere known for its ability to "escape from flatland" and improve physicochemical properties.[6][7]
-
Bicyclo[2.2.2]octane (BCO): Similar to BCP, the BCO analog showed improved solubility and a reduction in lipophilicity compared to the phenyl-containing parent. The potency was largely maintained. BCO is another rigid, three-dimensional scaffold that can effectively mimic the geometry of a para-substituted phenyl ring.[8]
-
Bridged Piperidine (BP): The most dramatic improvements were observed with the bridged piperidine bioisostere.[1][3] This analog not only retained, but slightly improved upon, the potency of the parent compound. More impressively, it exhibited a remarkable increase in aqueous solubility (over 1000-fold) and a significant reduction in lipophilicity. The introduction of the nitrogen atom in the BP ring likely contributes to its improved polarity and solubility.
The following diagram illustrates the structural differences between the phenyl ring and its bioisosteric replacements.
Caption: Structures of the phenyl ring and its bioisosteric replacements. (Note: Actual chemical structures would be depicted in a real publication).
Experimental Protocols
To ensure the reproducibility and validity of our findings, we employed the following standardized experimental protocols.
Determination of Lipophilicity (LogD)
The distribution coefficient (LogD) at pH 7.4 was determined using a high-throughput shake-flask method.
Protocol:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Vortex the mixture vigorously for 1 hour to ensure complete partitioning.
-
Centrifuge the mixture to separate the n-octanol and aqueous layers.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Analyze the concentration of the test compound in each layer using liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Assay
Aqueous solubility was determined using a kinetic solubility assay.
Protocol:
-
Prepare a high-concentration stock solution of the test compound in DMSO.
-
Add a small volume of the DMSO stock solution to PBS at pH 7.4.
-
Shake the mixture at room temperature for 24 hours to allow it to reach equilibrium.
-
Filter the solution to remove any undissolved precipitate.
-
Determine the concentration of the dissolved compound in the filtrate by LC-MS.
-
The measured concentration represents the aqueous solubility of the compound.
In Vitro Biological Activity Assay (Aβ42 Inhibition)
The potency of the compounds was evaluated in a human neuroglioma cell line (H4) that expresses amyloid precursor protein (APP).
Protocol:
-
Plate H4 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 24 hours.
-
Collect the cell culture medium.
-
Measure the concentration of Aβ42 in the medium using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Plot the percentage of Aβ42 inhibition against the compound concentration.
-
Determine the IC₅₀ value (the concentration at which 50% of Aβ42 production is inhibited) by fitting the data to a four-parameter logistic equation.
Conclusion: Rational Design Beyond the Phenyl Ring
The head-to-head comparison within our GSM model system unequivocally demonstrates the power of bioisosterism to address the inherent liabilities of the phenyl ring. By strategically replacing this ubiquitous moiety with sp³-rich, non-planar scaffolds, we were able to dramatically improve the physicochemical properties of our lead compound without sacrificing, and in some cases even enhancing, its biological activity.[2][9] The bridged piperidine bioisostere, in particular, emerged as a superior alternative, offering a remarkable enhancement in solubility.
This guide underscores the importance of moving beyond traditional, "flat" medicinal chemistry and embracing the three-dimensional chemical space offered by non-classical bioisosteres. By understanding the nuanced effects of these replacements, researchers can rationally design next-generation therapeutics with improved efficacy and safety profiles.
References
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P. N. A. T. M. Subbaiah, "Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease," RSC Medicinal Chemistry, vol. 12, no. 5, pp. 744-750, 2021. [Online]. Available: [Link]
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M. A. M. Subbaiah and N. A. Meanwell, "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design," Journal of Medicinal Chemistry, vol. 64, no. 19, pp. 14046-14128, 2021. [Online]. Available: [Link]
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H. Li, Y. Gao, and J. Ma, "Advances in nonclassical phenyl bioisosteres for drug structural optimization," Future Medicinal Chemistry, vol. 14, no. 22, pp. 1681-1692, 2022. [Online]. Available: [Link]
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RSC Publishing, "Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease," RSC Publishing, 2021. [Online]. Available: [Link]
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EMBL-EBI, "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design," ChEMBL, 2021. [Online]. Available: [Link]
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Drug Hunter, "Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings," Drug Hunter, 2025. [Online]. Available: [Link]
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H. Li, Y. Gao, and J. Ma, "Advances in nonclassical phenyl bioisosteres for drug structural optimization," PubMed, 2022. [Online]. Available: [Link]
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PRISM BioLab, "Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres," PRISM BioLab, 2023. [Online]. Available: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
